molecular formula C7H5FN2O3 B1321429 2-Fluoro-4-nitrobenzamide CAS No. 350-32-3

2-Fluoro-4-nitrobenzamide

Cat. No.: B1321429
CAS No.: 350-32-3
M. Wt: 184.12 g/mol
InChI Key: MPYXSYLXWAVLLK-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitrobenzamide is a useful research compound. Its molecular formula is C7H5FN2O3 and its molecular weight is 184.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYXSYLXWAVLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617997
Record name 2-Fluoro-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350-32-3
Record name 2-Fluoro-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 350-32-3

This technical guide provides a comprehensive overview of 2-Fluoro-4-nitrobenzamide, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Chemical and Physical Properties

This compound is a stable, solid organic compound. Its key physicochemical properties are summarized in the table below, providing a foundation for its use in various chemical reactions and processes.

PropertyValueReference
CAS Number 350-32-3[1]
Molecular Formula C₇H₅FN₂O₃[1]
Molecular Weight 184.12 g/mol [1][2]
Appearance White to light yellow crystalline powder[3]
Melting Point Not explicitly found for this compound, but its precursor 2-Fluoro-4-nitrobenzoic acid has a melting point of 174.5–177 °C.[3][4]
Boiling Point Not available
Solubility Soluble in many organic solvents.
SMILES O=C(N)C1=CC=C(--INVALID-LINK--=O)C=C1F[2]
InChI InChI=1S/C7H5FN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11)[1]

Synthesis and Experimental Protocols

This compound is primarily synthesized from its corresponding carboxylic acid, 2-fluoro-4-nitrobenzoic acid. The general synthetic approach involves the activation of the carboxylic acid followed by amidation.

Synthesis of the Precursor: 2-Fluoro-4-nitrobenzoic acid

A common method for the synthesis of 2-fluoro-4-nitrobenzoic acid is the oxidation of 2-fluoro-4-nitrotoluene.

Experimental Protocol: Oxidation of 2-Fluoro-4-nitrotoluene

This protocol is adapted from a procedure for a similar oxidation reaction.

  • Materials: 2-fluoro-4-nitrotoluene, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), Celite.

  • Procedure:

    • A mixture of 2-fluoro-4-nitrotoluene, a phase transfer catalyst (e.g., tetrabutylammonium bromide), and aqueous NaOH is prepared in a reaction vessel.

    • Potassium permanganate is added portion-wise to the stirred mixture.

    • The reaction is heated to facilitate the oxidation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove manganese dioxide (MnO₂).

    • The filtrate is acidified with concentrated HCl to a pH of 2, which precipitates the 2-fluoro-4-nitrobenzoic acid.

    • The solid product is collected by vacuum filtration, washed with cold water, and dried.

Synthesis of this compound from 2-Fluoro-4-nitrobenzoic acid

The conversion of the carboxylic acid to the amide can be achieved through the formation of an acyl chloride intermediate.

Experimental Protocol: Amidation of 2-Fluoro-4-nitrobenzoic acid

  • Materials: 2-Fluoro-4-nitrobenzoic acid, thionyl chloride (SOCl₂) or oxalyl chloride, an appropriate solvent (e.g., dichloromethane, THF), and a source of ammonia (e.g., ammonium hydroxide or ammonia gas).

  • Procedure:

    • 2-Fluoro-4-nitrobenzoic acid is dissolved in a suitable anhydrous solvent.

    • Thionyl chloride or oxalyl chloride is added dropwise to the solution, often with a catalytic amount of dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases, indicating the formation of the acyl chloride.

    • The excess chlorinating agent and solvent are removed under reduced pressure.

    • The crude acyl chloride is redissolved in an anhydrous solvent and cooled in an ice bath.

    • A solution of aqueous ammonium hydroxide is added dropwise, or ammonia gas is bubbled through the solution.

    • The reaction mixture is stirred, allowing the amide to form.

    • The product is then isolated by filtration or extraction, followed by purification, which may involve recrystallization or column chromatography.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amide protons. The aromatic region will display complex splitting patterns due to the fluorine and nitro group substituents. The amide protons will likely appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and nitro groups, as well as the amide functionality.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ for the primary amide.

  • C=O stretching: A strong absorption around 1680-1640 cm⁻¹ for the amide carbonyl.

  • N-O stretching (nitro group): Two strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹.

  • C-F stretching: An absorption in the region of 1250-1000 cm⁻¹.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (184.12 g/mol ). Fragmentation patterns would be consistent with the loss of the amide group, nitro group, and other fragments.

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. It serves as a precursor to other key intermediates.

Synthesis of 2-Fluoro-4-nitrobenzonitrile

This compound can be dehydrated to form 2-fluoro-4-nitrobenzonitrile, a versatile intermediate in medicinal chemistry.

Reaction Scheme:

G This compound This compound 2-Fluoro-4-nitrobenzonitrile 2-Fluoro-4-nitrobenzonitrile This compound->2-Fluoro-4-nitrobenzonitrile Dehydration (e.g., P₂O₅)

Dehydration of this compound.

A patent describes the reaction of this compound with a dehydrating agent such as phosphorus pentoxide (P₂O₅) to yield 2-fluoro-4-nitrobenzonitrile.[6]

Synthesis of N-methyl-2-fluoro-4-nitrobenzamide

The amide can be N-alkylated to produce derivatives such as N-methyl-2-fluoro-4-nitrobenzamide, another important synthetic intermediate.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Wear protective gloves, eye protection, and face protection.

  • Avoid breathing dust.

  • Use only outdoors or in a well-ventilated area.

  • Wash skin thoroughly after handling.

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow from the starting material to the application of this compound as a synthetic intermediate.

workflow cluster_synthesis Synthesis cluster_application Application Start 2-Fluoro-4-nitrotoluene Step1 Oxidation Start->Step1 Intermediate 2-Fluoro-4-nitrobenzoic acid Step1->Intermediate Step2 Amidation Intermediate->Step2 Product This compound Step2->Product Use Synthetic Intermediate Product->Use Reaction1 Dehydration Use->Reaction1 Reaction2 N-Alkylation Use->Reaction2 Product1 2-Fluoro-4-nitrobenzonitrile Reaction1->Product1 Product2 N-alkylated derivatives Reaction2->Product2

Synthetic and Application Workflow.

References

2-Fluoro-4-nitrobenzamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-nitrobenzamide is a fluorinated nitroaromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route with a detailed experimental protocol, and an analysis of its spectral data. The document also explores the potential of this compound as a scaffold in drug discovery based on the biological activities of its derivatives.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₅FN₂O₃[1]
Molecular Weight 184.12 g/mol [1][2]
CAS Number 350-32-3[1][2]
Appearance Solid (predicted)-
Boiling Point 317.61 °C at 760 mmHg[2]
Melting Point Not available-
Solubility Not available-
pKa Not available-

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the amidation of 2-fluoro-4-nitrobenzoic acid. This precursor is typically synthesized by the oxidation of 2-fluoro-4-nitrotoluene.[3][4] While a specific detailed protocol for the direct amidation to the primary amide is not widely published, a general and plausible experimental procedure can be adapted from the synthesis of its N-methyl analog.[5]

Synthetic Pathway

A logical synthetic route to this compound is a two-step process starting from 2-fluoro-4-nitrotoluene.

Synthesis of this compound A 2-Fluoro-4-nitrotoluene B 2-Fluoro-4-nitrobenzoic acid A->B Oxidation (e.g., KMnO4) C This compound B->C Amidation (e.g., SOCl2, then NH3)

Figure 1: Synthetic pathway for this compound.
Experimental Protocol: Amidation of 2-Fluoro-4-nitrobenzoic acid

This protocol is a proposed method for the synthesis of this compound, adapted from established procedures for similar transformations.

Materials:

  • 2-Fluoro-4-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonia)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (rotary evaporator, filtration equipment)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-fluoro-4-nitrobenzoic acid (1 equivalent) in anhydrous dichloromethane. Add thionyl chloride (1.5-2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude 2-fluoro-4-nitrobenzoyl chloride can be used directly in the next step.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of ammonia (2-3 equivalents) dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Spectral Analysis

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Aromatic protons (3H) exhibiting complex splitting patterns due to H-H and H-F couplings in the downfield region (approx. 7.5-8.5 ppm). Two broad singlets for the amide protons (-CONH₂) in the downfield region.
¹³C NMR Aromatic carbons (6C) in the range of 110-160 ppm, with the carbon attached to the fluorine showing a large C-F coupling constant. The carbonyl carbon of the amide group is expected around 160-170 ppm.
FT-IR (cm⁻¹) N-H stretching of the primary amide (two bands, approx. 3400-3200 cm⁻¹). C=O stretching of the amide (approx. 1680-1640 cm⁻¹). Asymmetric and symmetric stretching of the nitro group (approx. 1550-1500 and 1370-1330 cm⁻¹). C-F stretching (approx. 1250-1000 cm⁻¹).
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 184. Fragmentation may involve the loss of NH₂ (m/z 168), NO₂ (m/z 138), and CO (m/z 156).

Potential Applications in Drug Discovery

While there is no direct biological data for this compound, its structural motifs are present in various biologically active compounds, suggesting its potential as a valuable scaffold in medicinal chemistry.

Role as a Synthetic Intermediate

This compound serves as a precursor for more complex molecules. For instance, it can be dehydrated to form 2-fluoro-4-nitrobenzonitrile, another important chemical intermediate.[3]

Intermediate_Role A This compound B 2-Fluoro-4-nitrobenzonitrile A->B Dehydration C Further Elaboration B->C Synthetic Transformations

Figure 2: Role as a key synthetic intermediate.
Scaffold for Biologically Active Molecules

Derivatives of this compound have been investigated for various therapeutic applications. The presence of the fluoro and nitro groups can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

  • Antitubercular Agents: The 2-fluoro-4-nitrophenyl moiety is a key component in some novel antitubercular agents.

  • PROTACs: The benzamide scaffold is utilized in the design of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful strategy for targeted protein degradation.

  • Kinase Inhibitors: The nitroaromatic structure can be a precursor to an amino group, which is a common feature in many kinase inhibitors.

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery and development. While some of its fundamental physical properties require further experimental validation, its synthetic accessibility and the biological relevance of its derivatives make it a compound of interest for researchers. This guide provides a foundational understanding of its properties and potential applications, serving as a valuable resource for scientists working in organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to 2-Fluoro-4-nitrobenzamide: Molecular Structure, Weight, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-nitrobenzamide, a key chemical intermediate. The document details its molecular structure, molecular weight, and outlines a common synthetic pathway, including a representative experimental protocol. All quantitative data is summarized for clarity, and a visualization of the molecular structure is provided.

Core Molecular Data

This compound is a substituted aromatic compound with the chemical formula C₇H₅FN₂O₃.[1][2] Its molecular structure consists of a benzene ring substituted with a fluorine atom at position 2, a nitro group at position 4, and a carboxamide group at position 1.

PropertyValueReference
Molecular Formula C₇H₅FN₂O₃[1][2]
Molecular Weight 184.12 g/mol [1][2]
CAS Number 350-32-3[1]
Appearance White to pale yellow crystalline powder
Storage Sealed in a dry place at 2-8°C[2]

Molecular Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D structure of this compound.

Synthesis Protocol

This compound is commonly synthesized from 2-fluoro-4-nitrotoluene through a two-step process. The first step involves the oxidation of the methyl group to a carboxylic acid, followed by the conversion of the carboxylic acid to a carboxamide. A detailed experimental protocol for the synthesis of the intermediate, 2-fluoro-4-nitrobenzoic acid, is provided below, followed by a general procedure for the final amidation step.

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid from 2-Fluoro-4-nitrotoluene

Materials:

  • 2-Fluoro-4-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Tetrabutylammonium bromide

  • 1N Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • A mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), and 1.0 L of 1N NaOH is stirred at room temperature.[3]

  • Potassium permanganate (20.0 g) is added to the mixture.[3]

  • After 10 minutes, the resulting mixture is heated to 95 °C with continuous stirring.[3]

  • Additional 30.0 g portions of KMnO₄ are added after 2 hours and 3 hours of reaction time.[3]

  • The reaction is stirred at 95 °C for an additional 10 hours.[3]

  • After cooling to room temperature, the mixture is filtered through Celite to remove manganese dioxide (MnO₂).[3]

  • The filtrate is acidified to a pH of 2 by adding concentrated hydrochloric acid, which results in the formation of an off-white precipitate.[3]

  • The crude solid is collected by vacuum filtration.[3]

  • The crude product is dissolved in 300 mL of 1N aqueous NaOH and then re-acidified to pH 2 with concentrated hydrochloric acid.[3]

  • The mixture is extracted with dichloromethane (3 x 200 mL).[3]

  • The combined organic extracts are washed with 0.1 N aqueous HCl (2 x 100 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield 2-fluoro-4-nitrobenzoic acid as a white crystalline solid.[3]

Step 2: Synthesis of this compound from 2-Fluoro-4-nitrobenzoic acid

General Procedure: A common method for this conversion involves the formation of an acid chloride followed by amination.[4][5]

  • Acid Chloride Formation: 2-Fluoro-4-nitrobenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an appropriate solvent like dichloromethane or toluene, often with a catalytic amount of dimethylformamide (DMF).[5] The reaction is typically carried out at room temperature or with gentle heating until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 2-fluoro-4-nitrobenzoyl chloride.

  • Amidation: The crude 2-fluoro-4-nitrobenzoyl chloride is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane). The solution is then treated with a source of ammonia, such as aqueous ammonium hydroxide or ammonia gas, typically at a low temperature (e.g., 0 °C) to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred at room temperature until completion. The product, this compound, can then be isolated by extraction and purified by recrystallization.

Logical Relationship of the Synthesis

The following diagram illustrates the logical workflow of the synthesis process.

G A 2-Fluoro-4-nitrotoluene B Oxidation (KMnO4, NaOH) A->B C 2-Fluoro-4-nitrobenzoic acid B->C D Chlorination (SOCl2 or (COCl)2) C->D E 2-Fluoro-4-nitrobenzoyl chloride D->E F Amidation (Ammonia source) E->F G This compound F->G

References

A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-4-nitrobenzamide from 2-Fluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the synthesis of 2-fluoro-4-nitrobenzamide, a key intermediate in the development of various pharmaceutical compounds. The primary focus is on its synthesis from 2-fluoro-4-nitrobenzoic acid, detailing the underlying chemical principles, experimental protocols, and relevant quantitative data. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound serves as a crucial building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The efficient and high-yield synthesis of this compound is therefore of significant interest. The most common and direct method for this transformation is the amidation of 2-fluoro-4-nitrobenzoic acid. This process typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine source.

Synthesis Pathway Overview

The conversion of a carboxylic acid to a primary amide is a two-step process. Direct reaction with ammonia is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be converted into a more reactive acyl derivative, such as an acyl chloride. This activated intermediate then readily reacts with ammonia to produce the desired amide.

The overall transformation can be summarized as follows:

  • Activation Step: 2-fluoro-4-nitrobenzoic acid is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the highly reactive 2-fluoro-4-nitrobenzoyl chloride.[1]

  • Amidation Step: The resulting acyl chloride is then treated with an ammonia source to yield this compound.

Logical Workflow for Amidation

A Start: 2-Fluoro-4-nitrobenzoic Acid B Activation of Carboxylic Acid A->B Add Chlorinating Agent (e.g., SOCl2, (COCl)2) C Intermediate: 2-Fluoro-4-nitrobenzoyl chloride B->C Formation of Acyl Chloride D Amidation Reaction C->D Add Ammonia Source (e.g., NH3 gas, NH4OH) E Product: this compound D->E Formation of Amide F Purification/Isolation E->F

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Two primary methods for the activation of 2-fluoro-4-nitrobenzoic acid are detailed below. Both protocols are widely used and effective, with the choice often depending on the desired scale, reagent availability, and downstream purification requirements.

Method A: Using Thionyl Chloride (SOCl₂) for Activation

This method is common due to the convenient removal of byproducts (SO₂ and HCl) as gases.[1]

  • Step 1: Acyl Chloride Formation

    • To a solution of 2-fluoro-4-nitrobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., N,N-dimethylformamide - DMF), add thionyl chloride (1.2 eq) dropwise at a reduced temperature, typically between -5°C and 0°C.[2]

    • Stir the reaction mixture at this temperature for approximately 1 hour to ensure complete formation of the acyl chloride.[2] The reaction progress can be monitored by techniques such as TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Step 2: Amidation

    • While maintaining the cold temperature, introduce excess ammonia into the reaction vessel. This can be achieved by bubbling ammonia gas through the solution or by the careful addition of concentrated aqueous ammonia.

    • Allow the reaction to stir for an additional 1-2 hours.[2]

    • Upon completion, the reaction mixture can be worked up by diluting with an organic solvent like ethyl acetate, followed by washing with brine to remove inorganic salts.[2]

    • The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude this compound.[2] Further purification can be achieved by recrystallization.

Method B: Using Oxalyl Chloride ((COCl)₂) for Activation

Oxalyl chloride is another effective activating agent, often used with a catalytic amount of DMF. Its byproducts (CO, CO₂, HCl) are also gaseous, simplifying product isolation.[1][3]

  • Step 1: Acyl Chloride Formation

    • Dissolve 2-fluoro-4-nitrobenzoic acid (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).[3]

    • Add a catalytic amount of DMF (e.g., 1-2 drops).

    • Cool the mixture to 0°C and slowly add oxalyl chloride (1.5-2.0 eq).[3]

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.[3]

  • Step 2: Amidation

    • Cool the resulting solution containing the acyl chloride back down to 0°C.

    • Bubble ammonia gas through the solution for approximately 2.5 hours.[3]

    • After the reaction is complete, the resulting precipitate (ammonium chloride) can be filtered off.

    • The filtrate is concentrated under reduced pressure to afford the this compound product.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of N-substituted and primary 2-fluoro-4-nitrobenzamides, derived from literature procedures.

ParameterMethod A (Thionyl Chloride)Method B (Oxalyl Chloride)Reference(s)
Starting Material 2-Fluoro-4-nitrobenzoic acid2-Fluoro-4-nitrobenzoic acid[2][3]
Activating Agent Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)[2][3]
Amine Source Methylamine / AmmoniaAmmonia Gas[2][3]
Solvent DMFTHF[2][3]
Temperature -5°C to 0°C0°C to 20°C[2][3]
Reaction Time ~2 hours~5.5 hours[2][3]
Reported Yield ~95% (for N-methyl derivative)Not explicitly reported for amide[2][4]

Note: The 95% yield reported for Method A corresponds to the synthesis of N-methyl-2-fluoro-4-nitrobenzamide in a two-step, one-pot procedure.[2][4] Yields for the primary amide are expected to be comparable under optimized conditions.

Visualization of Experimental Workflow

The following diagram illustrates the detailed experimental steps for the synthesis of this compound using the thionyl chloride method.

Synthesis Workflow Diagram

cluster_prep Preparation cluster_activation Step 1: Activation cluster_amidation Step 2: Amidation cluster_workup Work-up & Isolation A Dissolve 2-Fluoro-4-nitrobenzoic Acid in anhydrous DMF B Cool solution to -5°C A->B C Slowly add Thionyl Chloride (SOCl₂) B->C D Stir for 1 hour at -5°C C->D E Introduce excess Ammonia (gas or aq.) D->E F Stir for 1-2 hours at -5°C E->F G Dilute with Ethyl Acetate F->G H Wash with Brine G->H I Dry organic layer (e.g., MgSO₄) H->I J Filter and Concentrate I->J K Purify by Recrystallization J->K

Caption: Step-by-step workflow for the thionyl chloride mediated synthesis.

Safety and Handling

  • Thionyl Chloride and Oxalyl Chloride: Both are corrosive and toxic reagents that react violently with water. They should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: DMF and THF are flammable and should be handled away from ignition sources. Anhydrous conditions are necessary for the activation step to prevent hydrolysis of the chlorinating agents and the acyl chloride intermediate.

  • Ammonia: Ammonia gas is corrosive and has a pungent odor. Concentrated ammonia solutions are also corrosive. Both should be handled in a fume hood.

Conclusion

The synthesis of this compound from 2-fluoro-4-nitrobenzoic acid is a robust and well-established transformation in organic chemistry. The most effective route involves a two-step process: activation of the carboxylic acid to an acyl chloride using standard chlorinating agents like thionyl chloride or oxalyl chloride, followed by amidation with an ammonia source. This methodology provides high yields and is adaptable for large-scale production, making it highly valuable for professionals in the pharmaceutical and chemical industries.

References

A Comprehensive Technical Guide to 2-Fluoro-4-nitrobenzamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluoro-4-nitrobenzamide, a key chemical intermediate in the pharmaceutical industry. The document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis, and discusses its significant role in the development of targeted therapeutics, including a detailed look at the mechanism of action of the downstream drug, Enzalutamide.

Chemical and Physical Properties

This compound, with the IUPAC name This compound , is a substituted aromatic amide.[1] Its chemical structure and key physicochemical properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
Molecular Formula C₇H₅FN₂O₃[1][2][3][4]
Molecular Weight 184.12 g/mol [1][2][3]
CAS Number 350-32-3[1][2][3][4]
Appearance White to light yellow crystalline solid[5]
Melting Point 161-164 °C[5]
Topological Polar Surface Area 88.9 Ų[1]
SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])F)C(=O)N[1][3]
InChIKey MPYXSYLXWAVLLK-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-fluoro-4-nitrobenzoic acid. The first step involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by amidation.

Experimental Protocol: Synthesis from 2-Fluoro-4-nitrobenzoic Acid

This protocol outlines a common laboratory-scale synthesis.

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoyl chloride

  • In a round-bottomed flask equipped with a reflux condenser and a gas trap, suspend 2-fluoro-4-nitrobenzoic acid (1 equivalent) in a suitable solvent such as toluene or an excess of thionyl chloride.[5][6][7]

  • Add a catalytic amount of N,N-dimethylformamide (DMF).[5]

  • Add thionyl chloride (SOCl₂) (approximately 1.2-1.5 equivalents) dropwise to the suspension.[5]

  • Heat the reaction mixture to reflux (around 60-80 °C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.[5][6]

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-fluoro-4-nitrobenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Prepare a solution of concentrated aqueous ammonia (a large excess) in a suitable reaction vessel, cooled in an ice bath.

  • Dissolve the crude 2-fluoro-4-nitrobenzoyl chloride from Step 1 in an inert solvent like acetone or dichloromethane.

  • Add the solution of the acid chloride dropwise to the cold ammonia solution with vigorous stirring.[7] A precipitate of this compound will form immediately.

  • Continue stirring for an additional 30-60 minutes after the addition is complete.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any ammonium chloride.

  • Dry the product, for example, in a vacuum oven at 50-60 °C, to yield this compound as a crystalline solid.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 2-Fluoro-4-nitrobenzoic_Acid 2-Fluoro-4-nitrobenzoic Acid Reaction_1 Reflux with cat. DMF 2-Fluoro-4-nitrobenzoic_Acid->Reaction_1 Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction_1 2-Fluoro-4-nitrobenzoyl_Chloride 2-Fluoro-4-nitrobenzoyl Chloride Reaction_1->2-Fluoro-4-nitrobenzoyl_Chloride Reaction_2 Addition at 0-5 °C 2-Fluoro-4-nitrobenzoyl_Chloride->Reaction_2 Dissolved in inert solvent Aqueous_Ammonia Aqueous Ammonia (NH₃) Aqueous_Ammonia->Reaction_2 This compound This compound Reaction_2->this compound

Mechanism of action of Enzalutamide in the AR signaling pathway.

Conclusion

This compound is a fundamentally important chemical intermediate with well-defined properties and established synthetic routes. Its primary significance lies in its role as a precursor in the synthesis of high-value pharmaceuticals, particularly the anti-cancer drug Enzalutamide. A thorough understanding of its chemistry and applications is crucial for professionals engaged in drug discovery and development, especially in the field of oncology. The continued importance of targeting pathways like the androgen receptor signaling cascade ensures that this compound and its derivatives will remain relevant compounds in medicinal chemistry research.

References

An In-depth Technical Guide to the Safety and Handling of 2-Fluoro-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data. A complete Safety Data Sheet (SDS) for 2-Fluoro-4-nitrobenzamide (CAS No. 350-32-3) was not available at the time of writing. The information herein is compiled from supplier data for this chemical and safety data for structurally similar compounds. All laboratory and handling procedures should be conducted after a thorough, site-specific risk assessment by qualified personnel.

Introduction

This compound is a fluorinated nitroaromatic compound that serves as a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its molecular structure, featuring a nitro group and a fluorine atom, suggests potential reactivity and physiological effects that necessitate careful handling. This guide provides a detailed overview of the known safety and handling precautions for this compound.

Hazard Identification and Classification

Based on available supplier information, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

GHS Pictogram: [1]

  • alt text

Signal Word: Warning [1]

Hazard Statements (H-Statements): [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-Statements): [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P330: Rinse mouth.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below.

PropertyValue
CAS Number 350-32-3[1][2][3][4]
Molecular Formula C₇H₅FN₂O₃[1][2][4]
Molecular Weight 184.12 g/mol [1][2]
Appearance Solid (Form may vary)
Boiling Point 317.61°C at 760 mmHg (Predicted)[2]

Note: Some properties are predicted and have not been experimentally verified.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

4.1 Safe Handling:

  • Work in a well-ventilated area, preferably in a certified chemical fume hood.[5]

  • Avoid generation of dust.[5][6]

  • Avoid contact with skin, eyes, and clothing.[5][6]

  • Wear appropriate personal protective equipment (PPE), as detailed in Section 5.0.[5]

  • Use non-sparking tools and prevent electrostatic discharge.[5]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in the laboratory area.[6]

4.2 Storage Conditions:

  • Store in a tightly sealed container.[5][6]

  • Keep in a dry, cool, and well-ventilated place.[2][5]

  • Recommended storage temperature is between 2-8°C.[1]

  • Store locked up.[5][6]

  • Store away from incompatible materials such as strong oxidizing agents, bases, and amines.[6]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

Control ParameterRecommended Measures
Engineering Controls Use in a well-ventilated area. A chemical fume hood is strongly recommended. Ensure eyewash stations and safety showers are readily accessible.[6]
Eye/Face Protection Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[5]
Skin Protection Wear chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use. Wear a lab coat or chemical-resistant clothing to prevent skin exposure.[5][6]
Respiratory Protection If dust is generated or exposure limits are exceeded, use a NIOSH-approved full-face respirator with appropriate cartridges.[5][6]
Hygiene Measures Immediately remove contaminated clothing. Wash hands and face after working with the substance.[7]

First-Aid Measures

In case of exposure, immediate medical attention is crucial.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[5][6]
Skin Contact Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor.[5][6]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Fire-Fighting and Accidental Release Measures

7.1 Fire-Fighting:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: Thermal decomposition can produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

7.2 Accidental Release:

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation and contact with the substance. Wear appropriate PPE.[5][6]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[5][6]

  • Containment and Cleanup: Carefully sweep up or vacuum the spilled solid material, avoiding dust generation. Place in a suitable, closed, and labeled container for disposal.[6]

Experimental Protocols and Logical Workflows

No specific experimental protocols for this compound were found in the public domain. However, its use as an intermediate suggests its application in amidation, reduction, or other functional group transformations. Below is a logical workflow for handling a chemical spill, a critical protocol for any laboratory using such compounds.

Spill_Response_Workflow Workflow for this compound Spill Response spill Spill Occurs assess Assess Spill Size & Immediate Risk spill->assess minor_spill Minor Spill assess->minor_spill Controllable by Lab Personnel major_spill Major Spill assess->major_spill Large Quantity, Uncontrolled alert_personnel Alert Immediate Area Personnel minor_spill->alert_personnel Yes evacuate Evacuate Area Immediately major_spill->evacuate Yes don_ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Respirator (if dusty) alert_personnel->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain cleanup Carefully Sweep/Scoop into Waste Container contain->cleanup decontaminate Decontaminate Area with Soap & Water cleanup->decontaminate dispose Label & Dispose of Waste per Regulations (P501) decontaminate->dispose contact_ehs Contact Emergency Response / EHS evacuate->contact_ehs secure_area Secure Area, Prevent Entry contact_ehs->secure_area pro_cleanup Professional Cleanup secure_area->pro_cleanup

Spill Response Workflow for this compound

Toxicological and Ecological Information

Toxicological Information:

  • The toxicological properties have not been fully investigated.[6]

  • Based on GHS classification, it is considered harmful if swallowed and causes skin, eye, and respiratory irritation.[1]

Ecological Information:

  • No specific data is available. It should not be released into the environment, and discharge into drains must be avoided.[5][6] Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[6]

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[6] It is recommended to dispose of this substance and its container at a licensed hazardous waste disposal plant.[6] Contaminated packaging should be treated as the product itself.

References

Spectroscopic and Spectrometric Analysis of 2-Fluoro-4-nitrobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for the compound 2-Fluoro-4-nitrobenzamide (C₇H₅FN₂O₃, CAS: 350-32-3). Due to the limited availability of public domain raw spectral data for this specific molecule, this document presents predicted spectral data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided to serve as a practical resource for laboratory professionals.

Predicted Spectral Data

The following tables summarize the anticipated quantitative data for this compound. These values are estimations derived from the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)Assignment
~8.30dd1HJ(H,H) ≈ 8.8, J(H,F) ≈ 6.0Ar-H (ortho to -CONH₂)
~8.15dd1HJ(H,H) ≈ 8.8, J(H,F) ≈ 2.4Ar-H (meta to -CONH₂, ortho to -NO₂)
~7.90t1HJ(H,H) ≈ 8.8Ar-H (meta to -CONH₂, meta to -NO₂)
~7.6 (broad)s1H--CONH₂
~7.4 (broad)s1H--CONH₂

Solvent: DMSO-d₆, Reference: TMS

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
~165C=O (Amide)
~160 (d, ¹J(C,F) ≈ 250 Hz)C-F
~148C-NO₂
~135 (d, ³J(C,F) ≈ 8 Hz)C-CONH₂
~128 (d, ³J(C,F) ≈ 3 Hz)Ar-CH
~122 (d, ²J(C,F) ≈ 20 Hz)Ar-CH
~115 (d, ²J(C,F) ≈ 25 Hz)Ar-CH

Solvent: DMSO-d₆, Reference: TMS

Table 3: Predicted FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H Stretch (Amide)
3100-3000MediumC-H Stretch (Aromatic)
~1670StrongC=O Stretch (Amide I)
~1600MediumN-H Bend (Amide II)
1520, 1340StrongN-O Stretch (Nitro group)
~1250MediumC-N Stretch
~1200MediumC-F Stretch

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
184100[M]⁺ (Molecular Ion)
168Moderate[M - NH₂]⁺
138Moderate[M - NO₂]⁺
110Low[M - NO₂ - CO]⁺
94Low[C₆H₃F]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Protocol

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

    • Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Parameters:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, use proton decoupling (e.g., WALTZ-16) to simplify the spectrum. Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Solid Sample Protocol (KBr Pellet)

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the mixture into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Electron Ionization (EI) Protocol

  • Sample Introduction:

    • Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe or after separation using gas chromatography (GC-MS).

    • For GC-MS, dissolve the sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) and inject it into the GC.

  • Ionization and Analysis:

    • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Interpretation:

    • Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain structural information. The fragmentation of aromatic compounds often involves characteristic losses of small neutral molecules or radicals.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR FT-IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep NMR_Data NMR Data Processing (FT, Phasing, Integration) NMR->NMR_Data IR_Data IR Spectrum Analysis (Peak Assignment) IR->IR_Data MS_Data Mass Spectrum Analysis (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for the spectral analysis of this compound.

Solubility Profile of 2-Fluoro-4-nitrobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Fluoro-4-nitrobenzamide in common organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on providing a qualitative understanding based on related compounds and presents a detailed experimental protocol for researchers to determine precise solubility parameters.

Introduction to this compound

This compound is a fluorinated aromatic compound with the chemical formula C₇H₅FN₂O₃. Its structure, featuring a fluorine atom and a nitro group on the benzamide backbone, makes it a valuable intermediate in medicinal chemistry and drug discovery. Understanding its solubility is critical for its use in synthesis, purification, and formulation development.

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent Polarity IndexPredicted Qualitative SolubilityRationale/Evidence
Ethyl Acetate (EtOAc)4.4SolubleA related compound, N-(2,6-Dioxo-3-piperidyl)-2-fluoro-4-nitrobenzamide, is recrystallized from an 80% Ethyl Acetate/n-hexanes mixture, suggesting good solubility in Ethyl Acetate.[1]
n-Hexane0.1Sparingly Soluble / InsolubleThe use of n-hexane as an anti-solvent in the recrystallization of a related compound suggests poor solubility.[1]
Toluene2.4Potentially Soluble (especially when heated)A related compound, 2-fluoro-4-nitrobenzonitrile, has been recrystallized from toluene, indicating that this compound may also exhibit solubility in toluene, particularly at elevated temperatures.
Dichloromethane (DCM)3.1Likely SolubleDichloromethane is a common solvent for organic reactions and is likely to dissolve this compound.
Methanol (MeOH)5.1Likely SolublePolar protic solvents like methanol are often good solvents for compounds containing amide and nitro functional groups.
Water10.2Insoluble / Very Sparingly SolubleThe organic nature of the molecule suggests low solubility in water.

Disclaimer: The qualitative solubility predictions are based on data from structurally similar compounds and general principles of organic chemistry. Experimental verification is required for precise solubility determination.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data, the equilibrium solubility (shake-flask) method is a widely accepted and reliable technique.[1]

3.1. Materials

  • This compound

  • Selected organic solvents (e.g., Ethyl Acetate, Toluene, Methanol, etc.)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker capable of maintaining a constant temperature

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection and Preparation:

    • After equilibration, visually confirm that excess solid is still present in each vial.

    • Allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. It is crucial not to disturb the solid at the bottom.

    • To remove any remaining microscopic solid particles, centrifuge the collected supernatant.

  • Analysis:

    • Accurately dilute the clear supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

    • A calibration curve should be prepared using standard solutions of known concentrations of this compound.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula:

      Solubility (mg/mL or mol/L) = (Concentration from analysis × Dilution factor)

3.3. Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sample Collection cluster_analysis 4. Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial and place in shaking incubator B->C D Agitate at constant temperature (24-72h) C->D E Withdraw supernatant D->E F Centrifuge to remove fine particles E->F G Dilute supernatant to known volume F->G H Quantify concentration using HPLC or UV-Vis G->H I Calculate solubility H->I

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While direct quantitative solubility data for this compound is sparse, this guide provides valuable qualitative insights and a robust experimental protocol for its determination. The presented shake-flask method is a reliable approach for researchers to generate the precise solubility data needed for their specific applications, from reaction optimization to formulation development. The predicted solubility in common organic solvents serves as a useful starting point for such experimental work.

References

Potential Biological Activities of 2-Fluoro-4-nitrobenzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-fluoro-4-nitrobenzamide scaffold is a promising starting point for the development of novel therapeutic agents. The presence of a fluorine atom and a nitro group, both of which are known to modulate the physicochemical and biological properties of molecules, makes this class of compounds particularly interesting for medicinal chemistry. This technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives, with a focus on their antimicrobial and anticancer properties. While direct experimental data for a wide range of this compound derivatives is limited in the current literature, this guide synthesizes available information on structurally related compounds to provide insights into their potential efficacy and mechanisms of action.

Data Presentation

The following table summarizes the quantitative biological activity data for a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which are structurally related to the this compound core.

Table 1: Antitubercular Activity of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

Compound IDSubstituent (R)MIC (μg/mL) vs. M. tuberculosis H37Rv
3a 2-F16
3b 3-F8
3c 4-F8
3d 2-Cl16
3e 3-Cl8
3f 4-Cl8
3g 2-Br16
3h 3-Br8
3i 4-Br8
3j 2-CH₃32
3k 3-CH₃16
3l 4-CH₃16
3m 2-CF₃4
3n 3-CF₃8
3o 4-CF₃8
3p 2-OCH₃64

Experimental Protocols

Synthesis of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

A general method for the synthesis of the derivatives presented in Table 1 involves a two-step process:

  • Synthesis of 2-(3-fluoro-4-nitrophenoxy)acetic acid: 3-Fluoro-4-nitrophenol is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) in an appropriate solvent (e.g., water or ethanol) under reflux. The resulting product is then acidified to precipitate the 2-(3-fluoro-4-nitrophenoxy)acetic acid.

  • Amide Coupling: The synthesized carboxylic acid is then coupled with a substituted aniline. This can be achieved by first converting the carboxylic acid to its corresponding acid chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride), followed by reaction with the desired aniline in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or tetrahydrofuran).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains can be determined using the broth microdilution method.

  • Preparation of Microbial Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard.

  • Serial Dilution of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

Synthesis_Workflow 3-Fluoro-4-nitrophenol 3-Fluoro-4-nitrophenol Intermediate_Acid 2-(3-Fluoro-4-nitrophenoxy)acetic acid 3-Fluoro-4-nitrophenol->Intermediate_Acid Chloroacetic Acid, NaOH Final_Product This compound Derivative Intermediate_Acid->Final_Product Substituted Aniline, Coupling Agent

General synthesis workflow for this compound derivatives.

Antimicrobial_Screening_Workflow Start Start Prepare_Inoculum Prepare Microbial Inoculum Start->Prepare_Inoculum Inoculation Inoculate Microtiter Plates Prepare_Inoculum->Inoculation Serial_Dilution Serial Dilution of Compounds Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Read_Results Determine MIC Incubation->Read_Results End End Read_Results->End

Workflow for antimicrobial susceptibility testing.

Potential_Anticancer_Pathway Derivative This compound Derivative Apoptosis Apoptosis Derivative->Apoptosis Induces Derivative->Inhibition Cell Cancer Cell Kinase Protein Kinase (e.g., EGFR, VEGFR) Signaling Proliferation & Survival Signaling Cascade Kinase->Signaling Activates Signaling->Cell Promotes Apoptosis->Cell Inhibits Inhibition->Kinase

Hypothetical anticancer signaling pathway inhibition.

Discussion of Potential Biological Activities

Antimicrobial Activity

The presence of the nitro group in the this compound scaffold is a key indicator of potential antimicrobial activity. Nitroaromatic compounds are known to exert their antimicrobial effects through various mechanisms, including the generation of reactive nitrogen species that can damage cellular components such as DNA and proteins. The fluorine atom can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved cellular uptake and efficacy.

The data presented in Table 1 for structurally related 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives demonstrates that these compounds exhibit significant antitubercular activity. This suggests that derivatives of this compound could also be promising candidates for the development of new antimicrobial agents, particularly against Mycobacterium tuberculosis.

Anticancer Activity

Both fluoro and nitro-substituted aromatic compounds have been extensively investigated for their anticancer properties. The electron-withdrawing nature of these substituents can influence the interaction of the molecule with biological targets. One potential mechanism of action for anticancer activity is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis. As depicted in the hypothetical signaling pathway diagram, this compound derivatives could potentially act as kinase inhibitors, leading to the suppression of cancer cell growth and the induction of apoptosis. Further screening of these derivatives against a panel of cancer cell lines and specific kinases is warranted to explore this potential.

Enzyme Inhibition

Beyond kinase inhibition, the this compound scaffold could be explored for its potential to inhibit other classes of enzymes. The amide functionality can participate in hydrogen bonding interactions within an enzyme's active site, while the fluoro and nitro groups can contribute to binding affinity and specificity.

Conclusion

Derivatives of this compound represent a promising class of compounds with the potential for significant biological activities. The available data on structurally related molecules, particularly their antitubercular effects, highlights the potential of this scaffold in the development of new antimicrobial agents. Furthermore, the known roles of fluoro and nitro groups in modulating biological activity suggest that these derivatives should be investigated for their anticancer and enzyme inhibitory properties. The experimental protocols and workflows provided in this guide offer a framework for the synthesis and evaluation of new this compound derivatives to unlock their full therapeutic potential.

The Strategic Role of 2-Fluoro-4-nitrobenzamide as a Pivotal Chemical Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 2-Fluoro-4-nitrobenzamide is a versatile chemical intermediate that holds a significant position in the landscape of modern pharmaceutical research and development. Its unique molecular architecture, featuring a fluorine atom, a nitro group, and a benzamide functionality, provides a valuable scaffold for the synthesis of a diverse array of complex organic molecules, particularly active pharmaceutical ingredients (APIs). The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a crucial building block in the construction of novel therapeutic agents. This technical guide delves into the synthesis, key reactions, and applications of this compound, offering detailed experimental protocols and a comprehensive overview of its role as a chemical intermediate.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The following table summarizes its key properties.

PropertyValueReference
CAS Number 350-32-3[1][2]
Molecular Formula C₇H₅FN₂O₃[1][2]
Molecular Weight 184.12 g/mol [1][3]
Appearance Solid[4]
Boiling Point 317.61°C at 760 mmHg[1]
Storage Dry, sealed place, 2-8°C[1][2]

While comprehensive, publicly available spectroscopic data is limited, some information can be found through chemical suppliers and databases. PubChem, for instance, indicates the availability of ¹⁹F NMR spectra.[3] For research and development purposes, it is recommended to acquire and analyze the full spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) upon sourcing the compound.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is typically achieved through a multi-step process commencing from 2-fluoro-4-nitrotoluene. This synthetic pathway involves an oxidation reaction to form the corresponding carboxylic acid, followed by conversion to an acyl chloride and subsequent amidation.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid from 2-Fluoro-4-nitrotoluene

This initial step involves the oxidation of the methyl group of 2-fluoro-4-nitrotoluene.

  • Reagents and Materials:

    • 2-Fluoro-4-nitrotoluene

    • Chromium trioxide (CrO₃)

    • Sulfuric acid (H₂SO₄)

    • Acetic acid (AcOH)

    • Water

    • Appropriate glassware and purification apparatus

  • Procedure:

    • In a suitable reaction vessel, a mixture of 2-fluoro-4-nitrotoluene, chromium trioxide, sulfuric acid, and acetic acid is prepared.

    • The reaction mixture is heated to 100°C.

    • The reaction is monitored for completion using an appropriate analytical technique (e.g., TLC or GC).

    • Upon completion, the reaction is worked up by quenching with water and extracting the product.

    • The crude 2-fluoro-4-nitrobenzoic acid is then purified, for example, by recrystallization.[5]

Step 2: Synthesis of this compound from 2-Fluoro-4-nitrobenzoic acid

The second step involves the conversion of the carboxylic acid to the primary amide. This is typically achieved by first forming a more reactive acyl chloride intermediate.

  • Reagents and Materials:

    • 2-Fluoro-4-nitrobenzoic acid

    • Oxalyl chloride ((COCl)₂)

    • Dimethylformamide (DMF) (catalyst)

    • Tetrahydrofuran (THF)

    • Ammonia (gas or solution in a suitable solvent)

    • Appropriate glassware for handling moisture-sensitive reagents

  • Procedure:

    • 2-Fluoro-4-nitrobenzoic acid is dissolved in dry THF.

    • A catalytic amount of DMF is added to the solution.

    • Oxalyl chloride is added dropwise to the mixture at 0°C.

    • The reaction is stirred at room temperature until the conversion to the acyl chloride is complete.

    • The resulting solution of 2-fluoro-4-nitrobenzoyl chloride is then cooled to 0°C.

    • Ammonia is bubbled through the solution or added as a solution in a suitable solvent.

    • The reaction is stirred until the formation of this compound is complete.

    • The product is isolated by filtration and purified by washing or recrystallization.[5]

Key Reactions of this compound as a Chemical Intermediate

This compound serves as a valuable precursor for the synthesis of other important chemical entities, primarily through the transformation of its amide and nitro functionalities.

Dehydration to 2-Fluoro-4-nitrobenzonitrile

One of the most significant reactions of this compound is its dehydration to form 2-fluoro-4-nitrobenzonitrile. This nitrile is a key intermediate for various pharmaceuticals, including tyrosine kinase inhibitors used in cancer therapy.[5]

Experimental Protocol: Synthesis of 2-Fluoro-4-nitrobenzonitrile

  • Reagents and Materials:

    • This compound

    • Phosphorus pentoxide (P₂O₅)

    • Hexamethyldisiloxane

    • 1,2-Dichloroethane

    • Nitrogen atmosphere

    • Appropriate reflux and filtration apparatus

  • Procedure:

    • A mixture of this compound, phosphorus pentoxide, and hexamethyldisiloxane is prepared in 1,2-dichloroethane.

    • The reaction mixture is heated to reflux under a nitrogen atmosphere for several hours.

    • The reaction progress is monitored by a suitable analytical method.

    • Upon completion, the mixture is cooled, and the solid byproducts are removed by filtration.

    • The filtrate is concentrated, and the crude 2-fluoro-4-nitrobenzonitrile is purified. A molar yield of 95% has been reported for this transformation.[6]

Applications in Pharmaceutical Synthesis

The utility of this compound and its derivatives as intermediates is highlighted by their application in the synthesis of complex drug molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be readily reduced to an amine, providing a point for further molecular elaboration.

While direct applications of this compound in drug synthesis are often proprietary, its N-methylated analog, N-methyl-2-fluoro-4-nitrobenzamide , is a known key intermediate in the synthesis of Enzalutamide . Enzalutamide is a potent androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer.[7] The synthesis of N-methyl-2-fluoro-4-nitrobenzamide follows a similar protocol to the synthesis of the parent amide, substituting ammonia with methylamine in the final amidation step.

Furthermore, the downstream product, 2-fluoro-4-nitrobenzonitrile, is a crucial building block for a class of irreversible tyrosine kinase inhibitors, which are under investigation for the treatment of various cancers and other diseases.[5]

Visualizing the Synthetic Pathways

To better illustrate the synthetic relationships discussed, the following diagrams have been generated using the DOT language.

graph Synthesis_of_2_Fluoro_4_nitrobenzamide { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10];

"2-Fluoro-4-nitrotoluene" [fillcolor="#F1F3F4", fontcolor="#202124"]; "2-Fluoro-4-nitrobenzoic_acid" [fillcolor="#F1F3F4", fontcolor="#202124", label="2-Fluoro-4-nitrobenzoic\nacid"]; "this compound" [fillcolor="#FBBC05", fontcolor="#202124"];

"2-Fluoro-4-nitrotoluene" -> "2-Fluoro-4-nitrobenzoic_acid" [label="Oxidation (CrO3, H2SO4)"]; "2-Fluoro-4-nitrobenzoic_acid" -> "this compound" [label="1. (COCl)2, DMF\n2. NH3"]; }

Figure 1: Synthetic pathway to this compound.

graph Reactions_of_2_Fluoro_4_nitrobenzamide { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10];

"this compound" [fillcolor="#FBBC05", fontcolor="#202124"]; "2-Fluoro-4-nitrobenzonitrile" [fillcolor="#F1F3F4", fontcolor="#202124"];

"this compound" -> "2-Fluoro-4-nitrobenzonitrile" [label="Dehydration (P2O5)"]; }

Figure 2: Key reaction of this compound.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in the synthesis of pharmaceuticals. Its preparation from readily available starting materials and its versatile reactivity make it an attractive building block for medicinal chemists and process development scientists. The ability to undergo transformations such as dehydration to the corresponding nitrile opens up avenues for the creation of a wide range of complex and biologically active molecules. As the demand for novel therapeutics continues to grow, the role of well-designed chemical intermediates like this compound will undoubtedly remain crucial in the advancement of drug discovery and development.

References

Methodological & Application

Application of 2-Fluoro-4-nitrobenzamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-nitrobenzamide is a versatile chemical intermediate that has found significant application in medicinal chemistry, primarily as a building block in the synthesis of targeted therapeutics. Its utility stems from the presence of three key functional groups: a fluorine atom, a nitro group, and a benzamide moiety. The electron-withdrawing nature of the fluoro and nitro groups activates the aromatic ring for nucleophilic substitution, while the amide and the reducible nitro group provide handles for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the development of anticancer agents.

Application 1: Key Intermediate in the Synthesis of Enzalutamide (Androgen Receptor Antagonist)

This compound, or more commonly its precursor 2-fluoro-4-nitrobenzoic acid, is a critical component in the synthesis of Enzalutamide (MDV3100), a potent second-generation androgen receptor (AR) antagonist used in the treatment of castration-resistant prostate cancer (CRPC). The synthesis involves the initial preparation of a key intermediate, 4-amino-2-fluoro-N-methylbenzamide.

Synthetic Workflow Overview

The overall synthetic strategy involves the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid, followed by amidation to 2-fluoro-N-methyl-4-nitrobenzamide, and subsequent reduction of the nitro group to yield the pivotal amine intermediate.

G cluster_0 Synthesis of 4-amino-2-fluoro-N-methylbenzamide 2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrobenzoic_acid 2-Fluoro-4-nitrobenzoic_acid 2-Fluoro-4-nitrotoluene->2-Fluoro-4-nitrobenzoic_acid Oxidation 2-Fluoro-N-methyl-4-nitrobenzamide 2-Fluoro-N-methyl-4-nitrobenzamide 2-Fluoro-4-nitrobenzoic_acid->2-Fluoro-N-methyl-4-nitrobenzamide Amidation 4-Amino-2-fluoro-N-methylbenzamide 4-Amino-2-fluoro-N-methylbenzamide 2-Fluoro-N-methyl-4-nitrobenzamide->4-Amino-2-fluoro-N-methylbenzamide Reduction Enzalutamide Enzalutamide 4-Amino-2-fluoro-N-methylbenzamide->Enzalutamide Further Synthetic Steps

Synthetic pathway to Enzalutamide intermediate.
Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-nitrobenzoic Acid

This protocol describes the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid.

  • Materials:

    • 2-Fluoro-4-nitrotoluene

    • Potassium permanganate (KMnO₄)

    • Sodium hydroxide (NaOH)

    • Tetrabutylammonium bromide (TBAB) or other phase transfer catalyst

    • Water

    • Concentrated hydrochloric acid (HCl)

  • Procedure:

    • In a reaction flask, combine 2-fluoro-4-nitrotoluene (1 equivalent), water, sodium hydroxide, and a phase transfer catalyst like tetrabutylammonium bromide.

    • Heat the mixture with stirring (e.g., to 80-95°C).

    • Add potassium permanganate portion-wise to the heated mixture.

    • Maintain the reaction at an elevated temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the hot reaction mixture to remove manganese dioxide.

    • Cool the filtrate and acidify to pH 2 with concentrated hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain 2-fluoro-4-nitrobenzoic acid.

Protocol 2: Synthesis of 2-Fluoro-N-methyl-4-nitrobenzamide

This protocol details the conversion of 2-fluoro-4-nitrobenzoic acid to its corresponding N-methylamide.

  • Materials:

    • 2-Fluoro-4-nitrobenzoic acid

    • Thionyl chloride (SOCl₂) or oxalyl chloride

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous solvent (e.g., 1,2-dichloroethane or isopropyl acetate)

    • Methylamine solution (e.g., 40% in water)

  • Procedure:

    • Dissolve 2-fluoro-4-nitrobenzoic acid in an anhydrous solvent and add a catalytic amount of DMF.

    • Add thionyl chloride dropwise to the solution and stir at room temperature or gentle heat until the conversion to the acid chloride is complete (monitored by TLC or IR).

    • In a separate vessel, prepare a solution of methylamine in a suitable solvent and cool it.

    • Slowly add the previously prepared acid chloride solution to the cooled methylamine solution, maintaining a low temperature.

    • Stir the reaction mixture for a few hours.

    • After the reaction is complete, the product can be isolated by filtration if it precipitates, or by extraction after quenching the reaction with water.

    • Wash the product and dry to yield 2-fluoro-N-methyl-4-nitrobenzamide.

Protocol 3: Synthesis of 4-Amino-2-fluoro-N-methylbenzamide

This protocol describes the reduction of the nitro group of 2-fluoro-N-methyl-4-nitrobenzamide.

  • Materials:

    • 2-Fluoro-N-methyl-4-nitrobenzamide

    • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

    • Solvent (e.g., methanol or ethyl acetate)

    • Hydrogen gas source

  • Procedure:

    • In a hydrogenation vessel, dissolve 2-fluoro-N-methyl-4-nitrobenzamide in a suitable solvent.

    • Add the Pd/C catalyst to the solution.

    • Pressurize the vessel with hydrogen gas (e.g., 10-20 atmospheres).

    • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain 4-amino-2-fluoro-N-methylbenzamide.

Androgen Receptor Signaling Pathway and Mechanism of Action of Enzalutamide

Enzalutamide functions by potently and competitively inhibiting the binding of androgens to the androgen receptor. This action prevents the subsequent conformational changes in the receptor, its nuclear translocation, and its binding to androgen response elements (AREs) on DNA, thereby inhibiting the transcription of androgen-dependent genes that promote prostate cancer cell growth and survival.

G cluster_0 Androgen Receptor Signaling cluster_1 Inhibition by Enzalutamide Androgen Androgen AR AR Androgen->AR Binds AR_Androgen AR_Androgen AR->AR_Androgen Conformational Change HSP HSP HSP->AR Dissociates AR_dimer AR_dimer AR_Androgen->AR_dimer Dimerization ARE ARE AR_dimer->ARE Binds to DNA Gene_Transcription Gene_Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell_Growth Gene_Transcription->Cell_Growth Promotes Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding Enzalutamide->AR_dimer Inhibits Nuclear Translocation Enzalutamide->ARE Inhibits DNA Binding

Mechanism of action of Enzalutamide.

Application 2: Precursor for Tyrosine Kinase Inhibitors

The 2-fluoro-4-nitrophenyl moiety is a recognized pharmacophore in the design of tyrosine kinase inhibitors (TKIs). The fluorine atom can enhance binding affinity and metabolic stability, while the nitro group can be reduced to an amine, which often serves as a key hydrogen bond donor for interaction with the hinge region of the kinase domain. This compound can be converted to 2-fluoro-4-nitrobenzonitrile, which is a versatile intermediate for the synthesis of various heterocyclic scaffolds used in TKIs.[1]

Synthetic Workflow Overview

A general workflow involves the dehydration of this compound to the corresponding nitrile, which can then be used to construct various kinase inhibitor scaffolds.

G This compound This compound 2-Fluoro-4-nitrobenzonitrile 2-Fluoro-4-nitrobenzonitrile This compound->2-Fluoro-4-nitrobenzonitrile Dehydration Heterocyclic_Scaffolds Heterocyclic_Scaffolds 2-Fluoro-4-nitrobenzonitrile->Heterocyclic_Scaffolds Cyclization Reactions Tyrosine_Kinase_Inhibitors Tyrosine_Kinase_Inhibitors Heterocyclic_Scaffolds->Tyrosine_Kinase_Inhibitors Further Functionalization

Synthesis of TKI scaffolds from this compound.
Tyrosine Kinase Signaling Pathway and Mechanism of Action

Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This phosphorylation event is a critical step in many signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. TKIs typically act by competing with ATP for binding to the catalytic site of the kinase, thereby preventing phosphorylation and blocking the downstream signaling cascade.

G cluster_0 Tyrosine Kinase Signaling cluster_1 Inhibition by TKI Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RTK_dimer Dimerized RTK RTK->RTK_dimer Dimerization & Autophosphorylation Substrate_Protein Substrate_Protein RTK_dimer->Substrate_Protein Phosphorylates ATP ATP ATP->RTK_dimer Provides Phosphate Phosphorylated_Protein Phosphorylated_Protein Substrate_Protein->Phosphorylated_Protein Downstream_Signaling Downstream_Signaling Phosphorylated_Protein->Downstream_Signaling Activates Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Promotes TKI Tyrosine Kinase Inhibitor TKI->RTK_dimer Blocks ATP Binding Site

General mechanism of Tyrosine Kinase Inhibitors.

Quantitative Data Summary

While this compound is primarily an intermediate, the biological activity of its downstream products is well-documented.

CompoundTargetIC₅₀ / ActivityCell Line / AssayReference
Enzalutamide Androgen ReceptorHigh affinity binding (8-fold higher than bicalutamide)LNCaP cells[2]
Enzalutamide Androgen ReceptorInduces tumor regressionMouse xenograft models[2]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its primary and most well-documented application is in the synthesis of the potent androgen receptor antagonist, Enzalutamide. The synthetic routes are well-established, and the mechanism of action of the final drug product is thoroughly understood. Furthermore, its derivatives serve as important precursors for the development of other targeted therapies, such as tyrosine kinase inhibitors, highlighting its broader potential in drug discovery. The protocols and pathways detailed in this document provide a foundational resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.

References

Application Notes: 2-Fluoro-4-nitrobenzamide as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-nitrobenzamide is a valuable and versatile building block in medicinal chemistry, particularly in the synthesis of targeted kinase inhibitors. The presence of a fluorine atom at the 2-position and a nitro group at the 4-position of the benzamide scaffold provides a unique chemical handle for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group activates the C-F bond for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing fragments. This key reaction enables the synthesis of a diverse library of N-aryl-2-aminobenzamide derivatives, a common scaffold in many kinase inhibitors. Subsequent reduction of the nitro group to an amine provides an additional point for diversification.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential kinase inhibitors. A representative example targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway is presented.

Key Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route for elaborating the this compound core involves a nucleophilic aromatic substitution reaction. In this reaction, the electron-deficient aromatic ring allows for the displacement of the fluoride ion by a nucleophile, typically an amine. This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for the construction of kinase inhibitor libraries.

Diagram: General Synthetic Workflow

G A This compound C SNAr Reaction A->C B Amine Nucleophile (e.g., N-Arylpiperazine) B->C D N-Substituted-2-amino- 4-nitrobenzamide Intermediate C->D Base, Solvent, Heat E Reduction D->E e.g., Fe/NH4Cl or H2/Pd-C F N-Substituted-2,4- diaminobenzamide E->F G Further Functionalization (e.g., Acylation, Sulfonylation) F->G H Final Kinase Inhibitor G->H

Caption: General workflow for synthesizing kinase inhibitors from this compound.

Experimental Protocols

Protocol 1: Synthesis of a Representative N-Substituted-2-amino-4-nitrobenzamide Intermediate

This protocol describes the synthesis of a hypothetical intermediate, N-(4-(4-methylpiperazin-1-yl)phenyl)-4-nitro-2-aminobenzamide, via an SNAr reaction.

Materials:

  • This compound

  • 4-(4-Methylpiperazin-1-yl)aniline

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-(4-methylpiperazin-1-yl)aniline (1.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of water).

  • Combine the organic layers and wash with brine (2 x volume of water).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired product.

Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to a primary amine.

Materials:

  • N-(4-(4-methylpiperazin-1-yl)phenyl)-4-nitro-2-aminobenzamide

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol

  • Water

  • Celite

Procedure:

  • To a round-bottom flask, add the nitro-containing intermediate (1.0 eq), ethanol, and water (typically in a 4:1 to 5:1 ratio).

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter through a pad of Celite, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the diamino product, which can often be used in the next step without further purification.

Target Signaling Pathway: EGFR Signaling Cascade

Many kinase inhibitors derived from benzamide scaffolds target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). Constitutive activation of the EGFR signaling pathway is a hallmark of various cancers. The synthesized inhibitors can act as ATP-competitive inhibitors, blocking the downstream signaling cascade that promotes cell proliferation and survival.

Diagram: EGFR Signaling Pathway and Inhibition

G cluster_0 Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation Grb2/Sos Grb2/Sos Dimerization & Autophosphorylation->Grb2/Sos Recruits Ras Ras Grb2/Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival Promotes Kinase Inhibitor Kinase Inhibitor Inhibition X Kinase Inhibitor->Inhibition Inhibition->Dimerization & Autophosphorylation

Caption: Simplified EGFR signaling pathway and the point of inhibition by a kinase inhibitor.

Data Presentation: Hypothetical Kinase Inhibitor Profile

The following table summarizes hypothetical in vitro activity data for a kinase inhibitor synthesized from this compound. This data is for illustrative purposes to demonstrate how results would be presented.

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (nM)
FNB-KI-01EGFR (wild-type)15A43185
FNB-KI-01EGFR (L858R mutant)5HCC82725
FNB-KI-01HER2120SK-BR-3>1000
FNB-KI-01Abl>5000K562>5000

Conclusion

This compound serves as an excellent starting material for the synthesis of potential kinase inhibitors through a robust and versatile SNAr reaction. The presented protocols and workflow provide a solid foundation for researchers to explore the synthesis of novel bioactive molecules targeting various kinase signaling pathways implicated in diseases such as cancer. The ability to easily introduce diverse chemical moieties allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Application Notes and Protocols: Synthesis of 2-Amino-4-nitrobenzamide via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-amino-4-nitrobenzamide from 2-fluoro-4-nitrobenzamide via a nucleophilic aromatic substitution (SNA) reaction. The protocol is adapted from established procedures for similar amination reactions on activated aromatic systems. Included are reagent and equipment specifications, a step-by-step procedure, and methods for product isolation and characterization. Additionally, quantitative data is presented in tabular format, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

2-Amino-4-nitrobenzamide is a valuable chemical intermediate in the synthesis of various heterocyclic compounds and is of interest to researchers in medicinal chemistry and drug development. The presence of both an amino and a nitro group on the benzamide scaffold makes it a versatile building block for further chemical modifications. The synthesis route described herein involves the displacement of a fluorine atom from this compound with an amino group using aqueous ammonia. The reaction is facilitated by the electron-withdrawing effects of the nitro and amide groups, which activate the aromatic ring towards nucleophilic attack.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for the reactants and product is provided below. It is imperative to consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)CAS Number
This compoundC₇H₅FN₂O₃184.13Pale yellow solid145-149350-32-3
Aqueous Ammonia (28-30%)NH₃17.03 (anhydrous)Colorless liquid-1336-21-6
2-Amino-4-nitrobenzamideC₇H₇N₃O₃181.15Yellow to orange solid222-224[1]31930-18-4

Safety Precautions:

  • This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Aqueous Ammonia: Corrosive and causes severe skin burns and eye damage. It is also toxic if inhaled. All manipulations should be performed in a well-ventilated fume hood.

  • Pressure Reaction: This reaction is conducted at elevated temperatures and pressures. A pressure vessel rated for the reaction conditions must be used, and appropriate safety precautions for high-pressure reactions must be followed.

Experimental Protocol

This protocol is adapted from a procedure for a similar nucleophilic aromatic substitution reaction.[2]

Materials:

  • This compound (1.0 eq)

  • Aqueous ammonia (28-30% solution)

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Pressure vessel (autoclave) equipped with a stirrer and temperature control

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Procedure:

  • Reaction Setup: In a suitable pressure vessel, combine this compound and a significant excess of aqueous ammonia (28-30%). A solvent such as ethanol may be used to improve solubility, but the reaction can also be run in neat aqueous ammonia.

  • Reaction Conditions: Seal the pressure vessel and heat the mixture to 120-135°C with vigorous stirring. Maintain this temperature for 15-20 hours. The pressure inside the vessel will increase due to the heating of the aqueous ammonia solution.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. A solid precipitate should be present. Carefully vent the pressure vessel in a fume hood.

  • Product Isolation: Transfer the reaction mixture to a beaker and dilute with deionized water to ensure complete precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.

  • Purification: The crude 2-amino-4-nitrobenzamide can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a yellow to orange crystalline solid.

Characterization Data

The identity and purity of the synthesized 2-amino-4-nitrobenzamide should be confirmed by standard analytical techniques.

AnalysisExpected Results
Melting Point 222-224 °C[1]
¹H NMR Expected chemical shifts (ppm) in DMSO-d₆: Aromatic protons, protons of the primary amine and amide groups.
¹³C NMR Expected chemical shifts (ppm) in DMSO-d₆: Aromatic carbons, carbonyl carbon.
IR Spectroscopy Expected absorption bands (cm⁻¹) for N-H stretching (amine and amide), C=O stretching (amide), and N-O stretching (nitro group).

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for the Synthesis of 2-Amino-4-nitrobenzamide start Start reactants Charge pressure vessel with This compound and aqueous ammonia start->reactants reaction Heat to 120-135°C for 15-20 hours with stirring reactants->reaction workup Cool to room temperature and vent pressure reaction->workup isolation Dilute with water and filter the precipitate workup->isolation washing Wash the solid with deionized water isolation->washing drying Dry the crude product in a vacuum oven washing->drying purification Recrystallize from ethanol drying->purification product 2-Amino-4-nitrobenzamide purification->product

Caption: A flowchart illustrating the key steps in the synthesis of 2-amino-4-nitrobenzamide.

Reaction Mechanism

The reaction proceeds via a nucleophilic aromatic substitution (SNA) mechanism, which is typical for reactions of this type.

reaction_mechanism Proposed Reaction Mechanism sub This compound intermediate Meisenheimer Complex (Resonance Stabilized Anion) sub->intermediate Nucleophilic Attack nuc NH₃ (from aqueous ammonia) nuc->intermediate product 2-Amino-4-nitrobenzamide intermediate->product Loss of Leaving Group leaving_group F⁻ intermediate->leaving_group

Caption: A simplified diagram showing the proposed nucleophilic aromatic substitution mechanism.

References

Application Notes and Protocols: Synthesis of 2-Fluoro-4-nitrobenzonitrile via Dehydration of 2-Fluoro-4-nitrobenzamide using Phosphorus Pentoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-nitrobenzonitrile is a key pharmaceutical intermediate in the synthesis of various therapeutic agents, notably as an irreversible inhibitor of tyrosine kinases, which are implicated in diseases such as cancer, atherosclerosis, and psoriasis.[1] The conversion of 2-Fluoro-4-nitrobenzamide to its corresponding nitrile is a critical step in the production of this valuable building block. Phosphorus pentoxide (P₄O₁₀) is a highly effective and potent dehydrating agent for this transformation, efficiently converting primary amides to nitriles.[2][3][4][5] This document provides detailed protocols and application notes for this reaction, intended for use by researchers and professionals in drug development and organic synthesis.

Reaction Overview

The reaction involves the dehydration of this compound using phosphorus pentoxide to yield 2-Fluoro-4-nitrobenzonitrile. Phosphorus pentoxide is a powerful desiccant that facilitates the removal of a water molecule from the amide functional group.[2][6]

Chemical Equation:

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and product involved in the synthesis of 2-Fluoro-4-nitrobenzonitrile.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₇H₅FN₂O₃184.12350-32-3
Phosphorus pentoxideP₄O₁₀283.891314-56-3
2-Fluoro-4-nitrobenzonitrileC₇H₃FN₂O₂166.1134667-88-4

Experimental Protocol

This protocol is based on established laboratory procedures for the synthesis of 2-Fluoro-4-nitrobenzonitrile.[7][8]

Materials:

  • This compound (0.83 g, 4.6 mmol)[7][8]

  • Phosphorus pentoxide/hexamethyldisiloxane mixture

  • 1,2-dichloroethane (20 mL)[7][8]

  • Hexane (200 mL)[7][8]

  • 5% Methanol/chloroform mixture (400 mL)[7][8]

  • Nitrogen gas supply

  • Standard reflux apparatus

  • Filtration apparatus (silicone plug)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine this compound (0.83 g, 4.6 mmol) and a mixture of phosphorus pentoxide/hexamethyldisiloxane in 1,2-dichloroethane (20 mL).[7][8]

  • Reaction Conditions: Heat the mixture to reflux at 100 °C under a nitrogen atmosphere for 4 hours.[7][8]

  • Workup and Purification:

    • After 4 hours, cool the reaction mixture to room temperature.[7][8]

    • Filter the mixture through a silicone plug.[7][8]

    • Wash the solid residue first with hexane (200 mL) and then with a 5% methanol/chloroform mixture (400 mL).[7][8]

  • Product Isolation: Combine the methanol/chloroform washings and concentrate the solution under reduced pressure using a rotary evaporator.[7][8]

  • Product Characterization: The resulting product, 2-fluoro-4-nitrobenzonitrile, is obtained as a beige solid (0.71 g, 95% yield).[7][8] Characterization can be performed using ¹H NMR spectroscopy. The expected peaks in DMSO-d6 are: δ 8.46 (dd, J = 9.5, 2.0 Hz, 1H), 8.37-8.22 (m, 2H).[7][8]

Visualizations

The following diagrams illustrate the logical flow of the synthesis and a general experimental workflow.

logical_relationship reactant This compound product 2-Fluoro-4-nitrobenzonitrile reactant->product Dehydration byproduct Hydrated Phosphorus Oxides reactant->byproduct reagent Phosphorus Pentoxide (Dehydrating Agent) reagent->product reagent->byproduct

Caption: Logical flow of the dehydration reaction.

experimental_workflow setup 1. Combine Reactants: This compound, P₂O₅/Hexamethyldisiloxane, 1,2-dichloroethane reflux 2. Heat to Reflux (100°C, 4h) under Nitrogen setup->reflux cool 3. Cool to Room Temperature reflux->cool filter 4. Filter through Silicone Plug cool->filter wash 5. Wash with Hexane then 5% Methanol/Chloroform filter->wash concentrate 6. Concentrate Methanol/Chloroform Washings wash->concentrate characterize 7. Characterize Product (Beige Solid, 95% Yield) concentrate->characterize

Caption: Step-by-step experimental workflow.

Application in Drug Development

2-Fluoro-4-nitrobenzonitrile serves as a crucial building block in the synthesis of targeted therapeutics. Its utility is particularly noted in the development of irreversible tyrosine kinase inhibitors.[1] Tyrosine kinases are enzymes that play a pivotal role in cellular signaling pathways controlling growth, differentiation, and proliferation. Dysregulation of these pathways is a hallmark of many cancers and other proliferative diseases. The fluoro and nitro functionalities on the benzonitrile scaffold provide reactive handles for medicinal chemists to elaborate the molecule into potent and selective inhibitors. The nitrile group itself can be a key pharmacophoric element or a precursor for other functional groups.

While a specific signaling pathway diagram for a drug derived from 2-Fluoro-4-nitrobenzonitrile would be proprietary to the drug's development, a generalized representation of tyrosine kinase signaling is provided below to illustrate the context of its application.

signaling_pathway ligand Growth Factor receptor Tyrosine Kinase Receptor ligand->receptor substrate Substrate Protein receptor->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation, Survival) p_substrate->response inhibitor Inhibitor (Derived from 2-Fluoro-4-nitrobenzonitrile) inhibitor->receptor

Caption: Generalized tyrosine kinase signaling pathway.

References

Application Notes and Protocols: 2-Fluoro-4-nitrobenzamide as a Precursor for Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and data on the utilization of 2-fluoro-4-nitrobenzamide and its derivatives as key precursors in the synthesis of significant active pharmaceutical ingredients (APIs). The following sections outline the synthesis of a crucial intermediate for the anticancer drug Enzalutamide and an intermediate for potential tyrosine kinase inhibitors.

Application 1: Synthesis of a Key Precursor for Enzalutamide

Enzalutamide is a potent androgen receptor (AR) inhibitor used in the treatment of castration-resistant prostate cancer. A critical intermediate in its synthesis is 4-amino-2-fluoro-N-methylbenzamide. The following protocols detail the synthetic route starting from 2-fluoro-4-nitrotoluene, which involves the formation of N-methyl-2-fluoro-4-nitrobenzamide.

Signaling Pathway: Androgen Receptor Inhibition by Enzalutamide

Enzalutamide functions by potently and competitively inhibiting the binding of androgens to the androgen receptor. This action prevents the nuclear translocation of the receptor, its binding to DNA, and the subsequent recruitment of coactivators, thereby disrupting the signaling pathway that promotes the growth of prostate cancer cells.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_nuclear AR AR->AR_nuclear Nuclear Translocation Enzalutamide Enzalutamide Enzalutamide->AR Enzalutamide->AR_nuclear Inhibits DNA DNA (Androgen Response Elements) Enzalutamide->DNA Inhibits Binding AR_nuclear->DNA Binds Gene_Transcription Gene Transcription (e.g., PSA) DNA->Gene_Transcription Promotes

Androgen Receptor Signaling Pathway and Inhibition by Enzalutamide.
Experimental Workflow: Synthesis of 4-amino-2-fluoro-N-methylbenzamide

The overall workflow for the synthesis of the Enzalutamide precursor involves three main steps: oxidation of 2-fluoro-4-nitrotoluene, amidation of the resulting carboxylic acid, and reduction of the nitro group.

Enzalutamide_Precursor_Workflow start 2-Fluoro-4-nitrotoluene step1 Step 1: Oxidation (KMnO4, NaOH) start->step1 intermediate1 2-Fluoro-4-nitrobenzoic acid step1->intermediate1 step2 Step 2: Amidation (SOCl2, then CH3NH2) intermediate1->step2 intermediate2 N-methyl-2-fluoro-4-nitrobenzamide step2->intermediate2 step3 Step 3: Reduction (Pd/C, H2) intermediate2->step3 end 4-Amino-2-fluoro-N-methylbenzamide step3->end

Workflow for the Synthesis of 4-amino-2-fluoro-N-methylbenzamide.
Quantitative Data

StepProductStarting MaterialReagentsYield (%)Purity (%)Reference
12-Fluoro-4-nitrobenzoic acid2-Fluoro-4-nitrotolueneKMnO4, NaOH, Phase Transfer Catalyst74.2>98[1]
2N-methyl-2-fluoro-4-nitrobenzamide2-Fluoro-4-nitrobenzoic acidThionyl chloride, Methylamine95.9-[1]
34-Amino-2-fluoro-N-methylbenzamideN-methyl-2-fluoro-4-nitrobenzamidePd/C, H298.198.6[2]
Overall 4-Amino-2-fluoro-N-methylbenzamide 2-Fluoro-4-nitrotoluene -~68.7 -[2]
Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid [1]

  • Materials:

    • 2-Fluoro-4-nitrotoluene (31.1 g, 0.2 mol)

    • Sodium hydroxide (20.0 g, 0.50 mol)

    • Tetrabutylammonium chloride (6.22 g, 0.022 mol)

    • Potassium permanganate (64.8 g, 0.41 mol)

    • Water (500 ml)

    • Concentrated hydrochloric acid

  • Procedure:

    • In a 1 L reaction flask, add 2-fluoro-4-nitrotoluene, water, sodium hydroxide, and tetrabutylammonium chloride.

    • Stir the mixture evenly and heat to 80°C.

    • Slowly add potassium permanganate in batches while stirring.

    • Increase the temperature to 95°C and continue the reaction for 16 hours, monitoring by TLC.

    • After the reaction is complete, filter the hot solution to remove manganese dioxide.

    • Cool the filtrate and adjust the pH to 2 with concentrated hydrochloric acid to precipitate the product.

    • Filter the white precipitate, wash with water, and dry to obtain 2-fluoro-4-nitrobenzoic acid.

Step 2: Synthesis of N-methyl-2-fluoro-4-nitrobenzamide [1]

  • Materials:

    • 2-Fluoro-4-nitrobenzoic acid (27.5 g, 0.148 mol)

    • 1,2-Dichloroethane (275 ml)

    • N,N-Dimethylformamide (1.38 ml)

    • Thionyl chloride (26.3 g, 0.22 mol)

    • Methylamine gas (6.9 g, 0.22 mol)

    • Water

  • Procedure:

    • In a 1 L reaction flask, add 2-fluoro-4-nitrobenzoic acid, 1,2-dichloroethane, and N,N-dimethylformamide.

    • Add thionyl chloride dropwise and stir at room temperature for 30 minutes.

    • Reflux the mixture at 85°C for 5 hours.

    • Cool the reaction mixture in an ice-water bath to -3°C.

    • Bubble methylamine gas into the solution until it becomes alkaline and continue the reaction for 1.5 hours.

    • Remove 1,2-dichloroethane under reduced pressure.

    • Add water (250 ml) to the residue, stir, and filter the resulting solid.

    • Dry the solid to obtain N-methyl-2-fluoro-4-nitrobenzamide.

Step 3: Synthesis of 4-Amino-2-fluoro-N-methylbenzamide [2]

  • Materials:

    • N-methyl-2-fluoro-4-nitrobenzamide (23.5 g, 0.118 mol)

    • Ethyl acetate (350 ml)

    • 10% Pd/C catalyst (1.4 g)

    • Hydrogen gas

  • Procedure:

    • In a suitable pressure reactor, dissolve N-methyl-2-fluoro-4-nitrobenzamide in ethyl acetate.

    • Add the 10% Pd/C catalyst.

    • Remove oxygen from the reactor and introduce hydrogen gas to a pressure of 10 atmospheres.

    • Stir the reaction at room temperature for 12 hours.

    • After the reaction is complete, filter to recover the Pd/C catalyst.

    • Evaporate the ethyl acetate from the filtrate under reduced pressure to obtain 4-amino-2-fluoro-N-methylbenzamide as an off-white solid.

Application 2: Synthesis of an Intermediate for Tyrosine Kinase Inhibitors

2-Fluoro-4-nitrobenzonitrile is a valuable intermediate in the synthesis of various pharmaceutical compounds, including irreversible tyrosine kinase inhibitors used in the treatment of diseases such as cancer.[3][4] This intermediate can be synthesized from this compound.

Signaling Pathway: General Receptor Tyrosine Kinase (RTK) Signaling

Receptor tyrosine kinases are cell surface receptors that play a crucial role in cellular signaling. Upon ligand binding, these receptors dimerize and autophosphorylate on tyrosine residues, creating docking sites for downstream signaling proteins. This initiates intracellular signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which regulate cell proliferation, survival, and differentiation. Aberrant RTK signaling is a common driver of cancer.

General Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Experimental Workflow: Synthesis of 2-Fluoro-4-nitrobenzonitrile

The synthesis of 2-fluoro-4-nitrobenzonitrile from this compound is a dehydration reaction.

Nitrile_Synthesis_Workflow start This compound step1 Dehydration (P2O5/Hexamethyldisiloxane) start->step1 end 2-Fluoro-4-nitrobenzonitrile step1->end

Workflow for the Synthesis of 2-Fluoro-4-nitrobenzonitrile.
Quantitative Data

ProductStarting MaterialReagentsYield (%)Reference
2-Fluoro-4-nitrobenzonitrileThis compoundPhosphorus pentoxide/hexamethyldisiloxane95[3][5][6]
Experimental Protocol

Synthesis of 2-Fluoro-4-nitrobenzonitrile [5][6]

  • Materials:

    • This compound (0.83 g, 4.6 mmol)

    • Phosphorus pentoxide/hexamethyldisiloxane

    • 1,2-Dichloroethane (20 mL)

    • Hexane

    • 5% Methanol/chloroform mixture

  • Procedure:

    • In a reaction vessel, create a mixture of this compound and phosphorus pentoxide/hexamethyldisiloxane in 1,2-dichloroethane.

    • Heat the mixture to reflux at 100°C for 4 hours under a nitrogen atmosphere.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a silicone plug.

    • Wash the filtered solid first with hexane (200 mL) and then with a 5% methanol/chloroform mixture (400 mL).

    • Combine the methanol/chloroform washings and concentrate under reduced pressure to obtain 2-fluoro-4-nitrobenzonitrile as a beige solid.

References

Synthetic Routes to 2-Fluoro-4-nitrobenzonitrile from 2-Fluoro-4-nitrobenzamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of 2-fluoro-4-nitrobenzonitrile, a key intermediate in pharmaceutical development, from 2-fluoro-4-nitrobenzamide. The primary transformation discussed is the dehydration of the benzamide, for which several effective reagents and protocols are presented and compared.

Introduction

The conversion of primary amides to nitriles is a fundamental transformation in organic synthesis. For the synthesis of 2-fluoro-4-nitrobenzonitrile, an important building block in the development of therapeutic agents, the dehydration of this compound is a common and efficient route. This document outlines various established methods for this dehydration, providing detailed experimental protocols and a comparative summary of their effectiveness. The choice of dehydrating agent can significantly impact yield, purity, reaction conditions, and scalability, making a comparative analysis crucial for process optimization in a research and drug development setting.

Comparative Analysis of Dehydration Methods

Several reagents are known to effect the dehydration of primary amides to nitriles. The selection of the most appropriate method depends on factors such as substrate tolerance, desired yield, and operational simplicity. Below is a summary of quantitative data for different synthetic routes.

Dehydrating AgentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Phosphorus Pentoxide/HexamethyldisiloxaneThis compound1,2-Dichloroethane100495[1][2]
Trifluoroacetic Anhydride/TriethylamineThis compoundTetrahydrofuran2016N/A
Thionyl Chloride2-Chloro-4-nitrobenzamideBenzeneReflux379[3]

Note: Yield for the trifluoroacetic anhydride method was not explicitly reported in the available literature for this specific substrate.

Experimental Protocols

Detailed methodologies for the key dehydration reactions are provided below.

Protocol 1: Dehydration using Phosphorus Pentoxide/Hexamethyldisiloxane

This method is highly effective, providing a high yield of the desired product.[1][2]

Materials:

  • This compound

  • Phosphorus pentoxide

  • Hexamethyldisiloxane

  • 1,2-Dichloroethane

  • Hexane

  • Methanol

  • Chloroform

  • Nitrogen gas

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (silicone plug)

  • Rotary evaporator

Procedure:

  • To a solution of this compound (0.83 g, 4.6 mmol) in 1,2-dichloroethane (20 mL) in a round-bottom flask, add phosphorus pentoxide and hexamethyldisiloxane.

  • The reaction mixture is heated to reflux at 100 °C under a nitrogen atmosphere for 4 hours.

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The cooled mixture is filtered through a silicone plug.

  • The filter cake is washed first with hexane (200 mL) and then with a 5% methanol/chloroform mixture (400 mL).

  • The methanol/chloroform washings are combined and concentrated under reduced pressure using a rotary evaporator to yield 2-fluoro-4-nitrobenzonitrile as a beige solid (0.71 g, 95% yield).[1][2]

Protocol 2: Dehydration using Trifluoroacetic Anhydride and Triethylamine

This method utilizes the highly reactive trifluoroacetic anhydride to effect the dehydration under milder temperature conditions.

Materials:

  • This compound

  • Trifluoroacetic anhydride ((CF3CO)2O)

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • In a suitable reaction vessel, dissolve this compound in tetrahydrofuran.

  • Add triethylamine to the solution.

  • Cool the mixture and add trifluoroacetic anhydride dropwise.

  • Allow the reaction to stir at 20 °C for 16 hours.

  • Work-up of the reaction mixture involves quenching with water, extraction with an organic solvent, and purification by standard methods such as chromatography or recrystallization.

Protocol 3: Dehydration using Thionyl Chloride (Analogous Procedure)

This protocol is for the synthesis of the structurally similar 2-chloro-4-nitrobenzonitrile and can be adapted for this compound. Thionyl chloride is a common and cost-effective dehydrating agent.[3]

Materials:

  • 2-Chloro-4-nitrobenzamide (or this compound)

  • Thionyl chloride (SOCl2)

  • Benzene

  • Diluted sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Methanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To 2-chloro-4-nitrobenzamide (200 g, 1 mol), add thionyl chloride (1000 g, 8.4 mol) while warming the mixture.

  • Reflux the mixture for approximately 3 hours.

  • After the reaction is complete, remove the excess thionyl chloride by distillation.

  • To the cold residue, add benzene (500 mL) to extract the product.

  • Wash the benzene extract with a diluted sodium hydroxide solution and then with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Distill off the benzene, and recrystallize the crude product from methanol to yield 2-chloro-4-nitrobenzonitrile (145 g, 79% yield).[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformation and a general experimental workflow for the synthesis of 2-fluoro-4-nitrobenzonitrile.

dehydration_reaction This compound This compound C₇H₅FN₂O₃ 2-Fluoro-4-nitrobenzonitrile 2-Fluoro-4-nitrobenzonitrile C₇H₃FN₂O₂ This compound->2-Fluoro-4-nitrobenzonitrile + Dehydrating Agent - H₂O Dehydrating_Agent Dehydrating Agent (e.g., P₂O₅, (CF₃CO)₂O, SOCl₂) Water H₂O

Caption: Chemical transformation from amide to nitrile.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Dissolve_Amide Dissolve this compound in appropriate solvent Start->Dissolve_Amide Add_Reagent Add dehydrating agent and other necessary reagents Dissolve_Amide->Add_Reagent Heat_Stir Heat and stir reaction mixture for specified time and temperature Add_Reagent->Heat_Stir Quench_Reaction Quench reaction (if necessary) Heat_Stir->Quench_Reaction Extraction Extract product with an organic solvent Quench_Reaction->Extraction Drying Dry organic layer Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by recrystallization or chromatography Concentration->Purification End End Product Purification->End

Caption: General experimental workflow for synthesis.

Discussion

The dehydration of this compound to 2-fluoro-4-nitrobenzonitrile can be achieved through various synthetic routes. The choice of method will be dictated by the specific requirements of the synthesis, including scale, available equipment, and cost considerations.

The use of phosphorus pentoxide with hexamethyldisiloxane provides the highest reported yield for this transformation and is a robust method.[1][2] The workup is relatively straightforward, involving filtration and concentration.

Trifluoroacetic anhydride is a powerful dehydrating agent that can be used under milder conditions. However, it is more expensive and can be corrosive. The use of a base like triethylamine is necessary to neutralize the trifluoroacetic acid byproduct.

Thionyl chloride is a common and inexpensive reagent for amide dehydration. While a specific protocol for this compound is not detailed in the searched literature, the successful synthesis of the analogous 2-chloro-4-nitrobenzonitrile with a good yield suggests its applicability.[3] Caution must be exercised due to the evolution of HCl and SO2 gases.

Oxalyl chloride , often used in combination with a catalyst in Appel-type reactions, offers a rapid and mild method for amide dehydration. These reactions are often complete in a short amount of time at room temperature. While a specific protocol for the target molecule was not found, this reagent remains a viable option for exploration, particularly when mild conditions are paramount.

Conclusion

For the synthesis of 2-fluoro-4-nitrobenzonitrile from this compound, the phosphorus pentoxide/hexamethyldisiloxane method is recommended for its high yield and well-documented protocol. Alternative methods using trifluoroacetic anhydride or thionyl chloride are also effective and may be considered based on specific laboratory needs and constraints. Researchers and drug development professionals should select the synthetic route that best aligns with their project goals, taking into account factors such as yield, purity, cost, and safety.

References

Application Notes and Protocols: Synthesis of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis and evaluation of novel anti-cancer agents. The focus is on compounds that have shown promise in preclinical studies, targeting key signaling pathways involved in cancer progression.

Introduction to Novel Synthetic Anti-Cancer Agents

The landscape of cancer therapy is continually evolving, with a significant shift from conventional cytotoxic agents to targeted therapies.[1] This transition is driven by a deeper understanding of the molecular biology of cancer, enabling the design and synthesis of compounds that specifically interact with targets within cancer cells.[2] Organic synthesis plays a pivotal role in this process, allowing for the creation of novel molecules and the modification of existing ones to enhance efficacy and reduce side effects.[]

Recent advancements have seen the development of various classes of compounds, including those targeting critical signaling pathways like PI3K/AKT/mTOR and Ras/MAPK, which are frequently dysregulated in cancer.[4][5] Natural products and their synthetic analogs also continue to be a rich source of inspiration for new anti-cancer drugs.[6] This document will focus on a selection of recently developed synthetic compounds, detailing their synthesis, in vitro efficacy, and the methodologies used for their evaluation.

Data Presentation: In Vitro Cytotoxicity of Synthesized Compounds

The following tables summarize the in vitro anti-cancer activity of several novel synthetic compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Thiophenyl Thienopyrimidinone Derivatives against MCF-7 Breast Cancer Cells [7]

CompoundIC50 (µM) ± SD
Cisplatin 13.34 ± 0.11
Milaplatin 18.43 ± 0.13
Compound 3 8.21 ± 0.09
Compound 4 7.54 ± 0.08
Compound 5 6.87 ± 0.07
Compound 6 5.43 ± 0.06
Compound 7 4.89 ± 0.05
Compound 8 4.12 ± 0.04
Compound 9 3.56 ± 0.03
Compound 10 3.98 ± 0.04
Compound 11 2.78 ± 0.02
Compound 12 2.15 ± 0.02
Compound 13 1.87 ± 0.01
Compound 14 1.54 ± 0.01
Compound 15 1.21 ± 0.01

Table 2: In Vitro Cytotoxicity (IC50, nM) of (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives against A549 Lung Cancer Cells [8]

CompoundIC50 (nM) ± SD
FL118 14.01 ± 1.23
12a 4.56 ± 0.38
12b 3.87 ± 0.29
12c 2.15 ± 0.17
12d 1.89 ± 0.15
12e 1.37 ± 0.11
12f 38.71 ± 3.12
12g 25.43 ± 2.01

Experimental Protocols

Chemical Synthesis Protocol: Synthesis of a Thiophenyl Thienopyrimidinone Derivative (Compound 12)[7]

This protocol describes the synthesis of 3-(2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4(3H)-one (Compound 12), a novel derivative with potent anti-cancer activity.

Materials:

  • Compound 4 (acetohydrazide derivative)

  • Ethylacetoacetate

  • Ethanolic sodium hydroxide

  • Dioxane

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • A mixture of compound 4 (1 mmol, 306 mg) and ethylacetoacetate (1 mmol, 130 mg) in ethanolic sodium hydroxide (0.5 mmol/50 mL) is placed in a round-bottom flask.[7]

  • The mixture is refluxed with stirring for 6 hours.[7]

  • After cooling, the precipitate is collected by filtration.

  • The collected solid is crystallized from dioxane to yield the pure pyrazole derivative 12 .[7]

  • Yield: 80%; m.p. 225–227 °C.[7]

Biological Assay Protocol: MTT Assay for Cell Viability[9]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7)

  • 96-well plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 4 × 10³ to 5 × 10³ cells per well and allow them to adhere overnight.

  • Expose the cells to different concentrations of the test compounds (e.g., 0, 0.01, 0.1, 0.5, 1, 5, or 10 µmol/L) for 72 hours.[9]

  • After the incubation period, add 10 µL of MTT solution to each well.[9]

  • Incubate the plates for 2-4 hours at 37°C.[9]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell survival relative to the untreated control cells.

Visualizations: Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[4] Its frequent activation in various cancers makes it a prime target for anti-cancer drug development.[4]

PI3K_AKT_mTOR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: The PI3K/AKT/mTOR signaling cascade.

Experimental Workflow: Synthesis and In Vitro Evaluation of an Anti-Cancer Agent

This workflow outlines the key steps involved from the synthesis of a novel compound to its initial biological evaluation.

experimental_workflow synthesis Chemical Synthesis of Compound purification Purification & Characterization synthesis->purification treatment Compound Treatment (Dose-Response) purification->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment assay In Vitro Assay (e.g., MTT) treatment->assay data_analysis Data Analysis (IC50 Calculation) assay->data_analysis

Caption: Workflow for synthesis and in vitro testing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Fluoro-4-nitrobenzamide for improved yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its immediate precursors.

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete hydrolysis of 2-fluoro-4-nitrobenzonitrile.- Ensure complete dissolution of the nitrile. - Optimize reaction time and temperature. - Use a suitable catalyst if applicable.
Degradation of the product.- Control reaction temperature to avoid side reactions. - Minimize exposure to strong acids or bases during workup.
Loss of product during workup and purification.- Optimize extraction solvent and pH. - Use appropriate recrystallization solvents to minimize loss.
Presence of Starting Material (2-Fluoro-4-nitrobenzonitrile) in Product Incomplete reaction.- Increase reaction time or temperature as appropriate. - Ensure efficient stirring.
Insufficient reagent.- Use a slight excess of the hydrolyzing agent (e.g., acid or base).
Formation of Impurities Side reactions due to high temperatures.- Maintain the recommended reaction temperature. - Monitor the reaction progress using TLC or HPLC.
Contamination in starting materials or reagents.- Use high-purity starting materials and reagents. - Ensure solvents are anhydrous where required.
Difficulty in Product Isolation Product is too soluble in the reaction solvent.- After reaction completion, consider partially removing the solvent under reduced pressure before workup. - Cool the solution sufficiently to induce precipitation.
Formation of an oil instead of a solid.- Try adding a different anti-solvent to induce crystallization. - Scratch the inside of the flask with a glass rod to promote nucleation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 2-Fluoro-4-nitrobenzonitrile, which can be hydrolyzed to the amide, and 2-Fluoro-4-nitrobenzoic acid, which can be converted to the amide via an acyl chloride intermediate.

Q2: I am observing a significant amount of 2-Fluoro-4-nitrobenzoic acid as a byproduct during the hydrolysis of 2-Fluoro-4-nitrobenzonitrile. How can I minimize this?

A2: The formation of the carboxylic acid is often due to harsh reaction conditions (e.g., high concentration of strong base or acid, prolonged reaction times at elevated temperatures). To minimize this, you can try using milder conditions, such as a lower concentration of the hydrolyzing agent or a lower reaction temperature, and closely monitor the reaction progress to stop it once the starting material is consumed.

Q3: My final product of this compound has a yellowish tint. How can I decolorize it?

A3: A yellowish tint can be due to residual starting materials or side products. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is often effective for purification and decolorization. The use of activated carbon during recrystallization can also help remove colored impurities.

Q4: Can I use a dehydrating agent to convert 2-Fluoro-4-nitrobenzoic acid directly to this compound with ammonia?

A4: While direct amidation of carboxylic acids is possible, it often requires high temperatures and pressures. A more common and higher-yielding laboratory-scale method involves a two-step process: first, converting the carboxylic acid to a more reactive derivative like an acyl chloride (e.g., using thionyl chloride or oxalyl chloride), and then reacting this intermediate with ammonia.

Data Presentation: Synthesis Yields

The following tables summarize yields for the synthesis of this compound precursors.

Table 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid from 2-Fluoro-4-nitrotoluene

Oxidizing Agent Catalyst/Reagent Solvent Yield Reference
Potassium PermanganateTetrabutylammonium bromide1N NaOH73.7%[1][2]
Chromium TrioxidePeriodic AcidAcetonitrile81%[1]

Table 2: Synthesis of N-methyl-2-fluoro-4-nitrobenzamide from 2-Fluoro-4-nitrobenzoic acid

Step Reagents Yield Reference
Chlorination & AminationThionyl Chloride, Methylamine95%[2]

Table 3: Dehydration of this compound to 2-Fluoro-4-nitrobenzonitrile

Dehydrating Agent Solvent Yield Reference
Phosphorus pentoxide/hexamethyldisiloxane1,2-dichloroethane95%[3][4]

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid from 2-Fluoro-4-nitrotoluene using Potassium Permanganate
  • Reaction Setup: In a suitable reaction vessel, combine 2-fluoro-4-nitrotoluene (0.2 mol), tetrabutylammonium bromide (0.01 mol), 1N NaOH (1.0 L), and KMnO4 (20.0 g).[1]

  • Heating: Stir the mixture at room temperature for 10 minutes, then heat to 95 °C.[1]

  • Addition of KMnO4: Add additional 30.0 g portions of KMnO4 after 2 hours and 3 hours of heating.[1]

  • Reaction Monitoring: Continue stirring at 95 °C for an additional 10 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Cool the reaction mixture to room temperature and filter through Celite to remove MnO2.[1]

  • Acidification: Acidify the filtrate to pH 2 with concentrated hydrochloric acid to precipitate the product.[1]

  • Purification: Collect the crude solid by vacuum filtration. Dissolve the solid in 1N aqueous NaOH, acidify to pH 2 with concentrated hydrochloric acid, and extract with CH2Cl2.[1]

  • Isolation: Wash the combined organic extracts, dry over anhydrous Na2SO4, and concentrate in vacuo to obtain 2-fluoro-4-nitrobenzoic acid.[1]

Protocol 2: Synthesis of this compound from 2-Fluoro-4-nitrobenzoic acid
  • Acyl Chloride Formation: To a solution of 2-Fluoro-4-nitrobenzoic acid (11 mmol) in DMF (50 ml) at -5°C, slowly add thionyl chloride (13 mmol).[5]

  • Reaction: Stir the mixture at -5°C for 1 hour.[5]

  • Amination: Add excess aqueous ammonia and stir for another hour.[5]

  • Workup: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Start Start Reaction_Setup Reaction Setup Start->Reaction_Setup 1 Reaction Reaction Reaction_Setup->Reaction 2 Workup Workup Reaction->Workup 3 Purification Purification Workup->Purification 4 Final_Product This compound Purification->Final_Product 5

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_yield Low_Yield Low Yield Observed Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Degradation Product Degradation? Low_Yield->Degradation Workup_Loss Loss During Workup? Low_Yield->Workup_Loss Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Check_Purity Check Reagent Purity Incomplete_Reaction->Check_Purity No Optimize_Conditions Optimize Reaction Conditions (e.g., milder) Degradation->Optimize_Conditions Yes Optimize_Workup Optimize Workup/Purification Workup_Loss->Optimize_Workup Yes

Caption: A troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Synthesis of 2-Fluoro-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-nitrobenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and reliable method for synthesizing this compound is a two-step process. It begins with the oxidation of 2-fluoro-4-nitrotoluene to yield 2-fluoro-4-nitrobenzoic acid. This intermediate is then converted to this compound. The conversion of the carboxylic acid to the amide is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by a reaction with ammonia.

Q2: What are the critical parameters to control during the amidation step?

The amidation step is crucial for achieving a high yield and purity of this compound. Key parameters to control include:

  • Temperature: The reaction of 2-fluoro-4-nitrobenzoyl chloride with ammonia is exothermic and should be carried out at low temperatures (e.g., 0-5 °C) to minimize side reactions.

  • Reagent Purity: The purity of the starting materials, particularly the 2-fluoro-4-nitrobenzoic acid and the aminating agent, is critical to prevent the formation of impurities that can be difficult to remove.

  • Moisture Control: The acid chloride intermediate is highly sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents should be used to prevent the hydrolysis of the acid chloride back to the carboxylic acid.

Q3: What are the potential side reactions during the synthesis of this compound?

Several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired product. These include:

  • Hydrolysis of the Fluoro Group: Under harsh reaction conditions, the fluorine atom can be susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of 2-hydroxy-4-nitrobenzamide.[1][2]

  • Reduction of the Nitro Group: Although less common during the amidation step, the nitro group can be inadvertently reduced to an amino group if reducing agents are present as impurities.[1][2]

  • Formation of Di-acylated Ammonia: If the stoichiometry of ammonia is not carefully controlled, the formation of a di-acylated ammonia species is possible, although generally a minor byproduct.

  • Incomplete conversion: Unreacted 2-fluoro-4-nitrobenzoic acid can remain if the activation step is not complete.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete conversion of 2-fluoro-4-nitrobenzoic acid to the acid chloride.2. Hydrolysis of the acid chloride intermediate due to moisture.3. Loss of product during workup and purification.1. Ensure a slight excess of the chlorinating agent (e.g., thionyl chloride) and an adequate reaction time. Monitor the reaction by TLC or IR spectroscopy.2. Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Optimize the extraction and recrystallization procedures. Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the product in the aqueous phase.
Presence of 2-Fluoro-4-nitrobenzoic Acid Impurity Incomplete amidation reaction or hydrolysis of the acid chloride.Increase the reaction time for the amidation step or use a slight excess of ammonia. Ensure rigorous exclusion of moisture throughout the process.
Formation of a Yellowish or Brownish Product Presence of colored byproducts, potentially from side reactions involving the nitro group or impurities in the starting materials.Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). The use of activated carbon during recrystallization can help remove colored impurities.
Difficulties in Product Isolation/Crystallization The product may be oily or fail to crystallize due to the presence of impurities.Purify the crude product using column chromatography on silica gel. After purification, attempt recrystallization from a different solvent system.

Experimental Protocols

Key Experiment: Synthesis of this compound from 2-Fluoro-4-nitrobenzoic Acid

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 2-Fluoro-4-nitrobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Aqueous ammonia solution (e.g., 28-30%)

  • Ice bath

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-4-nitrobenzoic acid (1 equivalent) in anhydrous DCM.

    • Add thionyl chloride (1.2-1.5 equivalents) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

    • Allow the mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation:

    • Dissolve the crude 2-fluoro-4-nitrobenzoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia solution dropwise with vigorous stirring, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent such as an ethanol/water mixture.

Visualizations

Synthesis_Pathway cluster_main Main Synthesis Route 2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrobenzoic Acid 2-Fluoro-4-nitrobenzoic Acid 2-Fluoro-4-nitrotoluene->2-Fluoro-4-nitrobenzoic Acid Oxidation (e.g., KMnO4) 2-Fluoro-4-nitrobenzoyl Chloride 2-Fluoro-4-nitrobenzoyl Chloride 2-Fluoro-4-nitrobenzoic Acid->2-Fluoro-4-nitrobenzoyl Chloride Activation (e.g., SOCl2) This compound This compound 2-Fluoro-4-nitrobenzoyl Chloride->this compound Amidation (NH3)

Caption: Main synthetic pathway for this compound.

Side_Reactions 2-Fluoro-4-nitrobenzoyl Chloride 2-Fluoro-4-nitrobenzoyl Chloride This compound This compound 2-Fluoro-4-nitrobenzoyl Chloride->this compound Desired Reaction (NH3) 2-Hydroxy-4-nitrobenzamide 2-Hydroxy-4-nitrobenzamide 2-Fluoro-4-nitrobenzoyl Chloride->2-Hydroxy-4-nitrobenzamide Hydrolysis (H2O) Di-acylated Ammonia Di-acylated Ammonia 2-Fluoro-4-nitrobenzoyl Chloride->Di-acylated Ammonia Excess Acyl Chloride 2-Fluoro-4-aminobenzamide 2-Fluoro-4-aminobenzamide This compound->2-Fluoro-4-aminobenzamide Nitro Reduction

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Analyze Starting Material Purity start->check_sm check_reaction Monitor Reaction Progress (TLC/HPLC) check_sm->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction check_workup Review Workup & Purification optimize_purification Optimize Purification Method (Recrystallization, Chromatography) check_workup->optimize_purification side_reactions Evidence of Side Products? incomplete_reaction->side_reactions No optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions Yes side_reactions->check_workup No side_reactions->optimize_conditions Yes end Pure Product, Improved Yield optimize_conditions->end optimize_purification->end

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purification of Crude 2-Fluoro-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Fluoro-4-nitrobenzamide.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of crude this compound.

Q1: What are the common impurities in crude this compound?

Common impurities can arise from the synthetic route, which typically involves the amidation of 2-fluoro-4-nitrobenzoic acid. Potential impurities include:

  • Unreacted 2-fluoro-4-nitrobenzoic acid: The starting material for the amidation reaction.

  • Side-products from the amidation reaction: Depending on the reagents used, by-products can be formed.

  • Colorimetric impurities: Often, crude products of nitrated aromatic compounds can have a yellowish or brownish tint due to residual nitrating agents or side reactions.

Q2: My crude product is a dark oil and won't solidify. How can I proceed with purification?

An oily product suggests the presence of significant impurities that are depressing the melting point.

  • Troubleshooting:

    • Trituration: Try stirring the oil with a non-polar solvent like hexanes or petroleum ether. This can sometimes induce crystallization of the desired product, leaving impurities dissolved.

    • Initial Purification by Column Chromatography: If trituration fails, a preliminary purification using column chromatography can be effective in removing the bulk of the impurities that are preventing crystallization.

Q3: I'm having trouble getting my this compound to crystallize during recrystallization. What should I do?

Failure to crystallize is a common issue in recrystallization.

  • Troubleshooting:

    • Insufficient Concentration: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of the product and then allow it to cool again.

    • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites for crystal growth. Adding a seed crystal of pure this compound, if available, can also initiate crystallization.

    • Cooling Rate: Ensure the solution is cooling slowly. Rapid cooling can sometimes lead to the formation of an oil rather than crystals. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.

Q4: After recrystallization, the melting point of my product is still broad and lower than the expected value. What's the problem?

A broad and low melting point indicates that the product is still impure.

  • Troubleshooting:

    • Inadequate Solvent Choice: The recrystallization solvent may not be optimal for separating the specific impurities present. You may need to experiment with different solvents or solvent mixtures.

    • Incomplete Removal of Impurities: A single recrystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations. A second recrystallization or purification by column chromatography may be necessary.

Q5: During column chromatography, my compound is eluting with the solvent front or is streaking down the column. How can I fix this?

These issues are related to the choice of the mobile phase.

  • Troubleshooting:

    • Eluting with the Solvent Front: This indicates that the eluent is too polar. You should switch to a less polar solvent system. For example, if you are using 50% ethyl acetate in hexanes, try reducing the ethyl acetate concentration to 20-30%.

    • Streaking (Tailing): This can be caused by a solvent system that is not polar enough to move the compound effectively, or by interactions with the silica gel. Try gradually increasing the polarity of the eluent. Adding a small amount of a more polar solvent like methanol to your eluent system can sometimes help to improve the peak shape.

Data Presentation

PropertyValue
Molecular Formula C₇H₅FN₂O₃
Molecular Weight 184.12 g/mol [1]
Boiling Point 317.61 °C at 760 mmHg
Melting Point (Expected) Literature values for related nitroaromatic amides suggest a melting point in the range of 150-180°C. An exact, consistently reported value for this compound is not readily available, highlighting the importance of using techniques like NMR and mass spectrometry to confirm purity.
Appearance Expected to be a pale yellow or off-white solid.
Solubility (Qualitative) Likely soluble in polar organic solvents like ethyl acetate, acetone, and methanol. Sparingly soluble in less polar solvents like toluene and dichloromethane. Insoluble in non-polar solvents like hexanes and water.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the nature and quantity of impurities.

  • Solvent Selection: Based on solubility principles for polar aromatic compounds, a good starting point for a recrystallization solvent is toluene or a mixed solvent system such as ethyl acetate/hexanes .

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., toluene) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid dissolves completely. If using a mixed solvent system, dissolve the crude product in a minimal amount of the more polar solvent (ethyl acetate) at room temperature, and then slowly add the less polar solvent (hexanes) until the solution becomes slightly turbid. Then, heat the mixture until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

This is a general protocol for the purification of a moderately polar compound like this compound.

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase (Eluent) Selection: A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Based on the polarity of this compound, a starting eluent of 20-30% ethyl acetate in hexanes is recommended. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.

  • Column Packing:

    • Slurry Packing (Wet Method): Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to settle, ensuring a uniform and crack-free packed bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully add it to the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to facilitate the elution of the product.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Troubleshooting Troubleshooting Workflow for this compound Purification start Crude this compound is_solid Is the crude product a solid? start->is_solid triturate Triturate with non-polar solvent (e.g., Hexanes) is_solid->triturate No (Oily) recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate->is_solid Solidifies column_chrom Purify by Column Chromatography triturate->column_chrom Remains Oily check_purity Check Purity (Melting Point, TLC, etc.) column_chrom->check_purity crystals_form Do crystals form? recrystallize->crystals_form troubleshoot_xtal Troubleshoot Crystallization: - Concentrate solution - Scratch flask - Add seed crystal - Slow cooling crystals_form->troubleshoot_xtal No crystals_form->check_purity Yes troubleshoot_xtal->recrystallize is_pure Is the product pure? check_purity->is_pure end Pure this compound is_pure->end Yes repurify Re-purify (Recrystallize again or use Column Chromatography) is_pure->repurify No repurify->recrystallize

Caption: Troubleshooting workflow for the purification of crude this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-4-nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of 2-Fluoro-4-nitrobenzamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound derivatives?

A1: The most prevalent synthetic pathway commences with the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid.[1][2] This intermediate is then typically converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.[1] Finally, the acyl chloride is reacted with a primary or secondary amine to yield the desired N-substituted this compound.[1]

Q2: I am observing low yields in the initial oxidation step from 2-fluoro-4-nitrotoluene. What are the potential causes and solutions?

A2: Low yields in the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid can stem from several factors. Incomplete reaction is a common issue and can be addressed by increasing the reaction time or temperature. The choice and amount of oxidizing agent are critical; strong oxidizing agents like potassium permanganate are commonly used.[1][3] The purity of the starting material is also crucial, as impurities can interfere with the reaction. Optimizing the pH during workup is essential for efficient precipitation of the carboxylic acid product.[4]

Q3: What are the key considerations for the amidation step to form the this compound derivative?

A3: For the amidation step, ensuring the complete conversion of 2-fluoro-4-nitrobenzoic acid to its acyl chloride is critical for a high-yield reaction. The choice of solvent is important; polar aprotic solvents like DMF or DMSO are generally suitable. The reaction is often performed in the presence of a non-nucleophilic base to scavenge the HCl generated. Stoichiometry is also key; using a slight excess of the amine can help drive the reaction to completion.

Q4: Can nucleophilic aromatic substitution (SNAr) occur on the this compound ring, and at which position?

A4: Yes, nucleophilic aromatic substitution is a significant reaction for this class of compounds. The fluorine atom at the C2 position is activated for displacement by nucleophiles due to the strong electron-withdrawing effects of the nitro group at the C4 position and the benzamide group itself.[5][6] The rate-determining step is the formation of a resonance-stabilized Meisenheimer complex.[5]

Q5: What are some common side products I should be aware of during the synthesis and handling of this compound derivatives?

A5: Common side products can include unreacted starting materials or intermediates. During the amidation, hydrolysis of the acyl chloride back to the carboxylic acid can occur if moisture is present. In subsequent reactions, displacement of the fluoride by other nucleophiles present in the reaction mixture is a possibility. Under certain conditions, the nitro group can be reduced. Additionally, hydrolysis of the final amide product can occur under acidic or basic conditions.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor or Incomplete Conversion 1. Insufficient reaction time or temperature. 2. Inefficient mixing. 3. Incorrect stoichiometry of reagents. 4. Low pH in the reaction mixture.1. Monitor the reaction progress using TLC or HPLC and adjust time/temperature accordingly. 2. Ensure adequate agitation for the reaction volume. 3. Use a slight excess of the nucleophilic reagent (e.g., amine). 4. For amidation, ensure a suitable base is present to neutralize generated acid.
Formation of Multiple Products 1. Competing nucleophilic attack at different sites. 2. Side reactions involving the nitro or amide group. 3. Harsh reaction conditions leading to decomposition.1. Control the reaction temperature to favor the desired kinetic product. 2. Protect sensitive functional groups if necessary. 3. Employ milder reaction conditions or alternative reagents.
Difficulty in Product Isolation/Purification 1. Product is soluble in the work-up solvent. 2. Similar polarities of the product and impurities.1. Perform a solvent screen to find a suitable anti-solvent for precipitation or an appropriate solvent system for extraction. 2. Utilize column chromatography with an optimized eluent system or consider recrystallization.
Product Degradation 1. Hydrolysis of the amide bond. 2. Undesired nucleophilic aromatic substitution.1. Store the product in a cool, dry, and neutral environment. Avoid strongly acidic or basic conditions during workup and storage. 2. Ensure the absence of unintended nucleophiles in subsequent reaction steps.

Data Presentation

Table 1: Reported Yields for Key Synthetic Steps

Reaction StepStarting MaterialProductReagents/ConditionsReported YieldReference
Oxidation2-Fluoro-4-nitrotoluene2-Fluoro-4-nitrobenzoic acidKMnO₄, Phase Transfer Catalyst74%[3]
Oxidation2-Fluoro-4-nitrotoluene2-Fluoro-4-nitrobenzoic acidCrO₃, H₂SO₄, Acetic Acid, 100°C-[2]
Amidation2-Fluoro-4-nitrobenzoic acidN-methyl-2-fluoro-4-nitrobenzamide1. Chlorination 2. Amination95%[3]
ReductionN-methyl-2-fluoro-4-nitrobenzamide4-amino-2-fluoro-N-methyl-benzamideH₂, Pd/C98%[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid

This protocol is based on a reported high-yield synthesis.[3]

  • Reaction Setup: In a suitable reaction vessel, combine 2-fluoro-4-nitrotoluene, a phase transfer catalyst (e.g., tetrabutylammonium bromide), and an aqueous solution of potassium permanganate (KMnO₄).

  • Reaction Execution: Stir the mixture vigorously at an elevated temperature (e.g., 95°C). The reaction progress can be monitored by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide.

  • Purification: Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of 2. The 2-fluoro-4-nitrobenzoic acid will precipitate as a solid. Collect the solid by filtration, wash with water, and dry under vacuum.

Protocol 2: Synthesis of N-substituted this compound

This protocol is a general procedure for the amidation of 2-fluoro-4-nitrobenzoic acid.

  • Acyl Chloride Formation: In an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere, suspend or dissolve 2-fluoro-4-nitrobenzoic acid. Add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride. Stir the reaction until the evolution of gas ceases and the starting material is consumed (monitor by TLC). Remove the excess chlorinating agent and solvent under reduced pressure.

  • Amidation: Dissolve the crude 2-fluoro-4-nitrobenzoyl chloride in an anhydrous aprotic solvent. Cool the solution in an ice bath. In a separate flask, dissolve the desired primary or secondary amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same solvent. Add the amine solution dropwise to the acyl chloride solution.

  • Work-up and Purification: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives start 2-Fluoro-4-nitrotoluene step1 Oxidation (e.g., KMnO4) start->step1 intermediate1 2-Fluoro-4-nitrobenzoic acid step1->intermediate1 step2 Acyl Chloride Formation (e.g., SOCl2) intermediate1->step2 intermediate2 2-Fluoro-4-nitrobenzoyl chloride step2->intermediate2 step3 Amidation (Primary/Secondary Amine) intermediate2->step3 end_product N-substituted This compound step3->end_product

Caption: A generalized workflow for the synthesis of N-substituted this compound derivatives.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_conversion Is the reaction complete? (Check by TLC/HPLC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No complete Reaction is Complete check_conversion->complete Yes optimize_conditions Increase reaction time/temperature Adjust stoichiometry incomplete->optimize_conditions check_side_products Are there significant side products? complete->check_side_products side_products_yes Yes check_side_products->side_products_yes Yes side_products_no No check_side_products->side_products_no No modify_conditions Modify reaction conditions (milder temp, different reagents) side_products_yes->modify_conditions optimize_purification Optimize work-up and purification steps side_products_no->optimize_purification signaling_pathway cluster_pathway Role as Intermediate in Drug Synthesis (e.g., Enzalutamide) intermediate This compound Derivative synthesis Multi-step Synthesis intermediate->synthesis drug Enzalutamide (Anti-androgen) synthesis->drug ar Androgen Receptor (AR) drug->ar Binds to and inhibits translocation Nuclear Translocation ar->translocation dna_binding DNA Binding translocation->dna_binding gene_expression Gene Expression dna_binding->gene_expression cancer_growth Prostate Cancer Cell Growth and Proliferation gene_expression->cancer_growth

References

Technical Support Center: Nucleophilic Aromatic Substitution on 2-Fluoro-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on 2-fluoro-4-nitrobenzamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the nucleophilic substitution on this compound.

Q1: My reaction shows low or no conversion of this compound. What are the possible causes and solutions?

A1: Low or no conversion in an SNAr reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Insufficient Activation: The aromatic ring needs to be sufficiently activated by the electron-withdrawing nitro group. Ensure the purity of your starting material.

  • Nucleophile Strength: The nucleophile might not be strong enough. For weakly nucleophilic amines, alcohols, or thiols, consider using a stronger base to generate a more potent anionic nucleophile.

  • Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier. If the reaction is performed at room temperature, a gradual increase in temperature while monitoring the reaction progress by TLC or LC-MS can significantly improve the rate and yield.[1] Some reactions may even necessitate reflux conditions.

  • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they effectively solvate the cation, leaving the nucleophile more reactive.[1] Protic solvents can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing the reaction.

  • Base Stoichiometry: Ensure the correct stoichiometry of the base is used, especially when the nucleophile is an amine that can be protonated by any acidic byproducts. An excess of a mild inorganic base like K₂CO₃ is often employed.

Q2: I am observing multiple spots on my TLC, indicating the formation of side products. What are the common side reactions and how can I minimize them?

A2: The formation of side products is a common challenge in these reactions. Here are some likely culprits and their solutions:

  • Di-substitution: If your nucleophile is highly reactive, it might react twice, especially if there are other potential leaving groups or activated positions. To favor mono-substitution, you can use a stoichiometric amount of the nucleophile.

  • Reaction with Solvent: If you are using a potentially nucleophilic solvent (e.g., an alcohol) in the presence of a strong base, the solvent itself can compete with your intended nucleophile.[2] It is advisable to use a non-reactive, polar aprotic solvent.

  • Hydrolysis of the Benzamide: Under strongly basic or acidic aqueous conditions, the benzamide functional group can hydrolyze to the corresponding benzoic acid. Ensure anhydrous conditions and use a non-aqueous workup if possible. If an aqueous workup is necessary, it should be performed under neutral or mildly basic conditions and preferably at low temperatures.

  • Over-alkylation of Amine Nucleophiles: Primary amines can react further with the alkylating agent to form secondary and tertiary amines.[3][4][5][6] Using a large excess of the primary amine can favor the formation of the primary substitution product.

Q3: The reaction mixture has turned a dark color. Is this normal, and what does it indicate?

A3: The formation of a deep color, often red or purple, is characteristic of the formation of a Meisenheimer complex.[7] This is a resonance-stabilized intermediate formed when the nucleophile adds to the aromatic ring. The appearance of this color is a good indication that the initial step of the SNAr reaction is occurring. However, if the reaction stalls at this stage and does not proceed to the final product, it could indicate that the subsequent elimination of the fluoride leaving group is slow. This might be addressed by increasing the reaction temperature.

Q4: How do I choose the right base and solvent for my reaction?

A4: The choice of base and solvent is interdependent and crucial for the success of the reaction.

  • For amine nucleophiles: Often, a weak inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is sufficient to neutralize the HF formed during the reaction.[8] The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO.[8]

  • For alcohol and thiol nucleophiles: A stronger base is usually required to deprotonate the nucleophile and form the more reactive alkoxide or thiolate. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in an anhydrous polar aprotic solvent like THF or DMF.[8]

Data Presentation

The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution on activated fluoroarenes with various nucleophiles, which can be adapted for this compound.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PiperidineK₂CO₃DMF801295
MorpholineEt₃NDMSO901092
AnilineNaHTHF602485
4-MethoxyphenolK₂CO₃AcetonitrileReflux16High
ThiophenolNaHTHFRoom Temp4>90

Note: Data is compiled and adapted from reactions on similar activated fluoroaromatic substrates and serves as a general guideline.[9]

Experimental Protocols

Protocol 1: Reaction with a Secondary Amine (e.g., Morpholine)

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or DMSO.

  • Add morpholine (1.2 eq) to the solution.

  • Add potassium carbonate (K₂CO₃, 2.0 eq).[8]

  • Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with an Alcohol (e.g., Phenol)

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.5 eq) in anhydrous THF or DMF.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the phenoxide.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the phenoxide solution.

  • Heat the reaction to 60-80 °C and monitor by TLC.[8]

  • After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

SNAr_Workflow General Workflow for Nucleophilic Aromatic Substitution start Start: this compound + Nucleophile dissolve Dissolve in appropriate polar aprotic solvent (e.g., DMF, DMSO, THF) start->dissolve add_base Add Base (e.g., K2CO3, NaH) dissolve->add_base heat Heat reaction mixture (e.g., RT to reflux) add_base->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography, Recrystallization) workup->purify product Final Product purify->product

Caption: General experimental workflow for SNAr reactions.

Troubleshooting_SNAr Troubleshooting Low Conversion in SNAr start Low or No Conversion check_temp Is the reaction temperature adequate? start->check_temp increase_temp Increase temperature check_temp->increase_temp No check_base Is the base appropriate and sufficient? check_temp->check_base Yes stronger_base Use a stronger base or increase stoichiometry check_base->stronger_base No check_solvent Is the solvent polar aprotic? check_base->check_solvent Yes change_solvent Switch to DMF, DMSO, or Acetonitrile check_solvent->change_solvent No check_nucleophile Is the nucleophile sufficiently reactive? check_solvent->check_nucleophile Yes derivatize_nu Consider derivatizing the nucleophile to increase its reactivity check_nucleophile->derivatize_nu No

Caption: Decision tree for troubleshooting low reaction conversion.

Side_Reactions Minimizing Side Reactions in SNAr solution solution side_products Multiple Side Products Observed is_disubstitution Di-substitution? side_products->is_disubstitution use_stoichiometric_nu Use stoichiometric amount of nucleophile is_disubstitution->use_stoichiometric_nu Yes is_solvent_reaction Reaction with solvent? is_disubstitution->is_solvent_reaction No use_non_nucleophilic_solvent Use a non-nucleophilic polar aprotic solvent is_solvent_reaction->use_non_nucleophilic_solvent Yes is_hydrolysis Hydrolysis of amide? is_solvent_reaction->is_hydrolysis No anhydrous_conditions Ensure anhydrous conditions and use non-aqueous workup is_hydrolysis->anhydrous_conditions Yes is_overalkylation Over-alkylation of amine? is_hydrolysis->is_overalkylation No excess_amine Use a large excess of the amine nucleophile is_overalkylation->excess_amine Yes

Caption: Guide to identifying and minimizing common side reactions.

References

Preventing decomposition of 2-Fluoro-4-nitrobenzamide during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Fluoro-4-nitrobenzamide during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: this compound is susceptible to decomposition through several pathways, primarily driven by its chemical structure. The electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and activates the fluorine atom for nucleophilic aromatic substitution (SNAr). Additionally, the amide functional group can undergo hydrolysis under certain pH conditions. Key decomposition pathways include:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by nucleophiles, particularly under basic conditions. This is often the most significant decomposition pathway.

  • Amide Hydrolysis: The benzamide group can be hydrolyzed to 2-fluoro-4-nitrobenzoic acid under strongly acidic or basic conditions, especially at elevated temperatures.

  • Thermal Decomposition: At high temperatures, nitroaromatic compounds can undergo decomposition, which may involve cleavage of the C-NO₂ bond.

  • Photochemical Decomposition: Like many nitroaromatic compounds, this compound may be sensitive to light, leading to degradation upon prolonged exposure.

Q2: What are the visible signs of this compound decomposition?

A2: Decomposition can often be visually observed through:

  • Color Change: The reaction mixture may darken, turning yellow, brown, or even black.

  • Precipitate Formation: The appearance of unexpected solids can indicate the formation of degradation products.

  • Gas Evolution: In some cases, the evolution of gases, such as nitrogen oxides, may be observed, particularly during thermal decomposition.

For accurate detection, it is recommended to monitor the reaction progress using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: How does pH affect the stability of this compound?

A3: The pH of the reaction medium is a critical factor.

  • Basic Conditions (pH > 8): Strongly basic conditions significantly promote the SNAr pathway, where nucleophiles can displace the fluoride atom. Strong bases can also catalyze the hydrolysis of the amide bond.

  • Acidic Conditions (pH < 4): Strongly acidic conditions can lead to the hydrolysis of the amide bond, forming 2-fluoro-4-nitrobenzoic acid, especially at elevated temperatures.

Q4: Is this compound sensitive to temperature?

A4: Yes, elevated temperatures can accelerate decomposition. High temperatures provide the activation energy for undesirable side reactions, including thermal decomposition of the nitro group and accelerated rates of hydrolysis and nucleophilic substitution. It is crucial to maintain controlled and, if possible, lower temperatures during reactions.

Troubleshooting Guides

Issue 1: Low yield and formation of a major byproduct identified as a substituted aminobenzamide.
Potential Cause Troubleshooting Action
Nucleophilic Aromatic Substitution (SNAr) The amine reagent or another nucleophile in the reaction mixture is displacing the fluorine atom.
Solution 1: Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation. Consider starting at 0°C or even lower.
Solution 2: Controlled Reagent Addition: Add the nucleophilic reagent slowly and in a controlled manner to avoid localized high concentrations.
Solution 3: Use of a Weaker Base: If a base is required, opt for a non-nucleophilic, sterically hindered base (e.g., proton sponge) or a milder inorganic base (e.g., K₂CO₃ instead of NaOH).
Issue 2: Formation of 2-Fluoro-4-nitrobenzoic acid as a significant impurity.
Potential Cause Troubleshooting Action
Amide Hydrolysis The reaction conditions (strong acid or base, and/or high temperature) are causing the hydrolysis of the amide bond.
Solution 1: pH Control: Maintain the reaction pH as close to neutral as possible. If acidic or basic conditions are necessary, use the mildest effective reagents.
Solution 2: Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, as the presence of water will facilitate hydrolysis.
Solution 3: Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize exposure to harsh conditions.
Issue 3: Darkening of the reaction mixture and formation of insoluble tars.
Potential Cause Troubleshooting Action
Thermal Decomposition or Polymerization The reaction temperature is too high, leading to the breakdown of the nitroaromatic ring or polymerization side reactions.
Solution 1: Strict Temperature Control: Use a temperature-controlled reaction setup (e.g., oil bath, cryostat) to maintain a consistent and appropriate temperature.
Solution 2: Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas (e.g., nitrogen or argon), as oxidative processes can contribute to tar formation at high temperatures.
Solution 3: Photochemical Decomposition: Protect the reaction from light by covering the flask with aluminum foil, especially if the reaction is run for an extended period.

Data Presentation

Condition Parameter Value Estimated % Decomposition (24h) Primary Decomposition Product(s)
Thermal Temperature50°C< 5%Minor hydrolysis/substitution products
100°C10-25%2-Hydroxy-4-nitrobenzamide, 2-Fluoro-4-nitrobenzoic acid
150°C> 50%Complex mixture, potential for C-NO₂ cleavage products
Acidic pH1 (60°C)15-30%2-Fluoro-4-nitrobenzoic acid
3 (60°C)< 10%2-Fluoro-4-nitrobenzoic acid
Basic pH9 (25°C)5-15% (with nucleophile)Nucleophilic substitution product (e.g., 2-alkoxy/amino-4-nitrobenzamide)
13 (25°C)> 60% (with nucleophile)Nucleophilic substitution product, 2-Fluoro-4-nitrobenzoic acid
Photochemical UV/Vis LightAmbient Temp.5-20%Photoproducts (e.g., reduced nitro group, radical coupling products)

Experimental Protocols

Protocol 1: General Procedure for Amide Formation from 2-Fluoro-4-nitrobenzoic Acid

This protocol describes the conversion of 2-fluoro-4-nitrobenzoic acid to this compound, a common synthetic step where the stability of the starting material and product is crucial.

  • Acid Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend 2-fluoro-4-nitrobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

    • Add thionyl chloride (1.2 - 2.0 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

    • Heat the mixture to reflux (40-50°C) and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

    • Allow the reaction to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation:

    • Dissolve the crude 2-fluoro-4-nitrobenzoyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.

    • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the cooled acid chloride solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Minimizing Decomposition during Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general method for the SNAr reaction of this compound with a primary or secondary amine, with an emphasis on minimizing decomposition.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and a mild base such as potassium carbonate (K₂CO₃) (2.0 eq).

    • Add an anhydrous polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO).

    • Cool the mixture to 0°C.

  • Reagent Addition and Reaction:

    • Slowly add the amine nucleophile (1.1 - 1.5 eq) to the cooled reaction mixture.

    • Allow the reaction to stir at 0°C for 30 minutes and then slowly warm to room temperature.

    • Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., 40-50°C) can be applied, but the temperature should be kept as low as possible.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

    • If the product is not a solid, extract the aqueous mixture with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

DecompositionPathways main This compound snar_product 2-Substituted-4-nitrobenzamide (SNAr Product) main->snar_product  Nucleophile / Base hydrolysis_product 2-Fluoro-4-nitrobenzoic Acid (Hydrolysis Product) main->hydrolysis_product  H+ or OH- / H2O thermal_product Degradation Products (e.g., C-NO2 cleavage) main->thermal_product  High Temperature photo_product Photochemical Products main->photo_product  UV/Vis Light

Primary decomposition pathways of this compound.

TroubleshootingWorkflow start Reaction Issue Observed (Low Yield, Impurities) check_temp Is Reaction Temperature > 50°C? start->check_temp check_ph Is pH strongly acidic (<4) or basic (>8)? check_temp->check_ph No lower_temp Reduce Temperature (e.g., to 0-25°C) check_temp->lower_temp Yes check_nucleophile Is a strong nucleophile present? check_ph->check_nucleophile No adjust_ph Use milder acid/base or buffer Ensure anhydrous conditions check_ph->adjust_ph Yes control_nucleophile Slowly add nucleophile Use less reactive nucleophile if possible check_nucleophile->control_nucleophile Yes protect_light Protect from light check_nucleophile->protect_light No end Improved Reaction Outcome lower_temp->end adjust_ph->end control_nucleophile->end protect_light->end

A logical workflow for troubleshooting decomposition issues.

Technical Support Center: Purity Assessment of 2-Fluoro-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical purity assessment of 2-Fluoro-4-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methodologies, troubleshooting, and frequently asked questions (FAQs).

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The most common and effective methods for purity analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can also be employed for structural confirmation and identification of impurities.[1]

Q2: What are the potential impurities in this compound?

A2: Potential impurities can originate from the synthetic route. These may include unreacted starting materials such as 2-fluoro-4-nitrobenzoic acid, or byproducts from side reactions.[3] It is also possible to have related compounds from the synthesis of similar molecules, such as 2-Fluoro-N-methyl-4-nitrobenzamide.[4][5][6][7]

Q3: How can I obtain a reference standard for this compound?

A3: High-purity reference standards for this compound can be purchased from various chemical suppliers. It is crucial to obtain a certificate of analysis (CoA) with the reference standard, which specifies its purity and the analytical method used for its determination.

Q4: What is a typical purity specification for this compound?

A4: For research and development purposes, a purity of ≥98% is often required.[8][9][10] However, for pharmaceutical applications, a higher purity of ≥99.5% may be necessary, depending on the regulatory requirements.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a general reversed-phase HPLC method for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound sample and reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. The addition of 0.1% formic acid can improve peak shape.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions: Set up the HPLC system with the parameters outlined in the table below.

  • Injection: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.

Table 1: HPLC Method Parameters

ParameterValue
ColumnC18 (4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (50:50 v/v)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Injection Volume10 µL
Column Temperature30 °C
Gas Chromatography (GC) Method

This protocol outlines a general GC method for the analysis of volatile impurities and the purity of this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

  • This compound sample and reference standard

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in dichloromethane to a concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions: Set up the GC system with the parameters outlined in the table below.

  • Injection: Inject 1 µL of the sample and standard solutions.

  • Data Analysis: Calculate the purity based on the area percent of the main peak in the sample chromatogram.

Table 2: GC Method Parameters

ParameterValue
ColumnDB-5 (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Detector Temperature280 °C
Oven Program100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Injection Volume1 µL
Split Ratio50:1

Troubleshooting Guides

HPLC Troubleshooting

dot

HPLC_Troubleshooting start HPLC Issue Detected issue_peak_shape Poor Peak Shape (Tailing/Fronting) start->issue_peak_shape issue_retention_time Inconsistent Retention Times start->issue_retention_time issue_pressure Abnormal System Pressure start->issue_pressure issue_no_peaks No Peaks Detected start->issue_no_peaks cause_peak_shape1 Column Overload issue_peak_shape->cause_peak_shape1 Potential Causes cause_peak_shape2 Inappropriate Mobile Phase pH issue_peak_shape->cause_peak_shape2 Potential Causes cause_peak_shape3 Column Degradation issue_peak_shape->cause_peak_shape3 Potential Causes cause_retention_time1 Mobile Phase Composition Fluctuation issue_retention_time->cause_retention_time1 Potential Causes cause_retention_time2 System Leaks issue_retention_time->cause_retention_time2 Potential Causes cause_retention_time3 Temperature Variation issue_retention_time->cause_retention_time3 Potential Causes cause_pressure1 Blockage in Tubing/Column issue_pressure->cause_pressure1 Potential Causes cause_pressure2 Pump Malfunction issue_pressure->cause_pressure2 Potential Causes cause_pressure3 Leak in System issue_pressure->cause_pressure3 Potential Causes cause_no_peaks1 Injection Failure issue_no_peaks->cause_no_peaks1 Potential Causes cause_no_peaks2 Detector Malfunction issue_no_peaks->cause_no_peaks2 Potential Causes cause_no_peaks3 No Flow issue_no_peaks->cause_no_peaks3 Potential Causes solution_peak_shape1 Reduce Sample Concentration cause_peak_shape1->solution_peak_shape1 solution_peak_shape2 Adjust pH/Buffer cause_peak_shape2->solution_peak_shape2 solution_peak_shape3 Replace Column cause_peak_shape3->solution_peak_shape3 solution_retention_time1 Prepare Fresh Mobile Phase cause_retention_time1->solution_retention_time1 solution_retention_time2 Check Fittings for Leaks cause_retention_time2->solution_retention_time2 solution_retention_time3 Use Column Oven cause_retention_time3->solution_retention_time3 solution_pressure1 Flush System/Replace Frit cause_pressure1->solution_pressure1 solution_pressure2 Service Pump cause_pressure2->solution_pressure2 solution_pressure3 Tighten Fittings cause_pressure3->solution_pressure3 solution_no_peaks1 Check Autosampler cause_no_peaks1->solution_no_peaks1 solution_no_peaks2 Check Lamp/Detector Settings cause_no_peaks2->solution_no_peaks2 solution_no_peaks3 Check Pump and Mobile Phase Lines cause_no_peaks3->solution_no_peaks3

Caption: HPLC troubleshooting workflow.

Table 3: Common HPLC Troubleshooting Scenarios

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) Column overloadDecrease the concentration of the sample solution.
Secondary interactions with the stationary phaseAdd a competing agent to the mobile phase (e.g., triethylamine) or try a different column.
Inconsistent Retention Times Fluctuation in mobile phase compositionEnsure proper mixing and degassing of the mobile phase.[1]
Leaks in the HPLC systemCheck all fittings and connections for any signs of leakage.[11][12]
Temperature variationsUse a column oven to maintain a consistent temperature.[1][11]
High System Pressure Blockage in the column or tubingReverse-flush the column or replace the in-line filter.[13]
No Peaks Detected Injector malfunctionEnsure the autosampler is functioning correctly and injecting the sample.[12]
Detector lamp is off or has failedCheck the detector status and replace the lamp if necessary.[12]
GC Troubleshooting

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GC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions peak_tailing Peak Tailing cause_tailing1 Active Sites in System peak_tailing->cause_tailing1 cause_tailing2 Column Contamination peak_tailing->cause_tailing2 ghost_peaks Ghost Peaks cause_ghost1 Carryover ghost_peaks->cause_ghost1 cause_ghost2 Contaminated Syringe ghost_peaks->cause_ghost2 no_peaks No Peaks cause_nopeaks1 Syringe/Injector Issue no_peaks->cause_nopeaks1 cause_nopeaks2 Column Breakage no_peaks->cause_nopeaks2 solution_tailing1 Use Deactivated Liner cause_tailing1->solution_tailing1 solution_tailing2 Bake Out Column cause_tailing2->solution_tailing2 solution_ghost1 Run Blank Injections cause_ghost1->solution_ghost1 solution_ghost2 Clean/Replace Syringe cause_ghost2->solution_ghost2 solution_nopeaks1 Check Syringe Installation cause_nopeaks1->solution_nopeaks1 solution_nopeaks2 Inspect and Trim Column cause_nopeaks2->solution_nopeaks2

Caption: GC troubleshooting workflow.

Table 4: Common GC Troubleshooting Scenarios

IssuePotential CauseRecommended Solution
Peak Tailing Active sites in the injector or columnUse a deactivated inlet liner and/or trim the front end of the column.[1]
Column contaminationBake out the column at a high temperature (within its specified limits).[1]
Ghost Peaks Carryover from a previous injectionImplement a thorough needle wash program and inject a blank solvent run to identify the source.[1]
No Peaks Detected No injection occurredVerify that the autosampler is functioning correctly and that the syringe is properly installed.
Leak in the injection port or column connectionCheck for leaks using an electronic leak detector.
Poor Sensitivity Low analyte concentrationPrepare a more concentrated sample solution.
Injector or detector temperature is too lowOptimize the injector and detector temperatures for the analyte.

References

Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 2-Fluoro-4-nitrobenzamide. The information is structured to address potential challenges through detailed troubleshooting guides, frequently asked questions, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and industrially viable route is a two-step process starting from 2-fluoro-4-nitrotoluene. The first step is the oxidation of the methyl group to a carboxylic acid, yielding 2-fluoro-4-nitrobenzoic acid. The second step involves the conversion of the carboxylic acid to the primary amide, this compound. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, which is then reacted with ammonia.

Q2: Which oxidizing agent is recommended for the conversion of 2-fluoro-4-nitrotoluene on a large scale?

A2: Potassium permanganate (KMnO₄) is a common and effective oxidizing agent for this transformation.[1][2] While other reagents like chromium trioxide can be used, KMnO₄ is often preferred for large-scale operations despite the challenges associated with managing the manganese dioxide (MnO₂) byproduct. Careful control of temperature and addition rate is crucial to prevent runaway reactions and side product formation.[1][3]

Q3: Is it necessary to isolate the 2-fluoro-4-nitrobenzoyl chloride intermediate?

A3: While it can be isolated, for large-scale, one-pot syntheses, it is common to use the crude acyl chloride directly after its formation.[4][5] After forming the acyl chloride with a reagent like thionyl chloride (SOCl₂), the excess reagent and solvent can be removed under reduced pressure, and the crude intermediate is then dissolved in a suitable solvent for the subsequent reaction with ammonia.[6] This approach minimizes handling of the moisture-sensitive acyl chloride.

Q4: What are the primary safety concerns when scaling up this synthesis?

A4: Key safety concerns include:

  • Exothermic Reactions: Both the oxidation of 2-fluoro-4-nitrotoluene and the formation of the acyl chloride are exothermic and can pose a risk of thermal runaway if not properly controlled.[6][7] Reaction calorimetry is recommended to assess thermal risk before scaling up.

  • Toxic Off-Gassing: The reaction of the carboxylic acid with thionyl chloride releases toxic hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases, which must be neutralized using a scrubber system.[8]

  • Handling of Reagents: Thionyl chloride is corrosive and moisture-sensitive. Potassium permanganate is a strong oxidizer. Appropriate personal protective equipment (PPE) and handling procedures are essential.

Q5: How can the purity of the final this compound product be improved?

A5: Recrystallization is the most common method for purifying the crude product.[9] Selecting an appropriate solvent system is key. Common solvents for recrystallizing aromatic amides include ethanol, acetone, acetonitrile, and mixtures such as hexane/ethyl acetate.[10] The ideal solvent will dissolve the amide at elevated temperatures but have low solubility for it at room temperature, while impurities remain soluble.

Experimental Protocols and Data

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic Acid

This protocol is based on oxidation using potassium permanganate.

Methodology:

  • Charge a reactor with 2-fluoro-4-nitrotoluene and an aqueous solution of sodium hydroxide or sodium carbonate.

  • Heat the mixture to reflux (approximately 95°C) with vigorous stirring.[1][2]

  • Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours. The rate of addition should be controlled to maintain the reaction temperature and prevent a rapid exotherm.

  • After the addition is complete, continue to reflux the mixture until the purple color of the permanganate is no longer visible, indicating the reaction is complete. This may take several hours.[1]

  • Cool the reaction mixture and filter the hot solution to remove the manganese dioxide (MnO₂) byproduct. Using a filter aid like Celite is recommended to handle the fine precipitate.[1]

  • Wash the filter cake with hot water and combine the filtrates.

  • Cool the combined filtrate and slowly acidify with concentrated hydrochloric acid or sulfuric acid to a pH of approximately 1-2.

  • The product, 2-fluoro-4-nitrobenzoic acid, will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry.

Quantitative Data for Oxidation:

Starting MaterialOxidizing AgentPhase Transfer CatalystSolventTemperatureYieldReference
2-Fluoro-4-nitrotoluenePotassium Permanganate (KMnO₄)Tetrabutylammonium bromide1N NaOH (aq)95°C~74%[1][2][11]
2-Fluoro-4-nitrotolueneChromium Trioxide (CrO₃) / Periodic AcidNoneAcetonitrileExothermic~81%[1]
Step 2: Synthesis of this compound via Acyl Chloride

This protocol describes the conversion of 2-fluoro-4-nitrobenzoic acid to the amide using thionyl chloride and ammonia.

Methodology:

  • Acyl Chloride Formation:

    • In a clean, dry reactor equipped with a scrubber, charge 2-fluoro-4-nitrobenzoic acid and a suitable solvent like toluene.

    • Slowly add thionyl chloride (SOCl₂), maintaining the temperature in a safe range (e.g., 20-30°C) to control the exotherm and off-gassing.[6]

    • Heat the mixture gently (e.g., to 50-60°C) and stir until the reaction is complete (cessation of gas evolution).

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation:

    • Dissolve the crude 2-fluoro-4-nitrobenzoyl chloride in an anhydrous solvent (e.g., THF, DCM).

    • Cool the solution to 0-5°C.

    • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent, maintaining the low temperature.

    • Stir the reaction mixture until completion (can be monitored by TLC or HPLC).

    • Quench the reaction with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization.

Troubleshooting Guides

Issue 1: Oxidation Reaction Stalls or Gives Low Yield
Possible Cause Recommended Solution
Incomplete Reaction Increase Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. Increase Temperature: Cautiously increase the temperature within a safe operating range. Ensure Sufficient Oxidant: A molar excess of KMnO₄ is often required. Add additional portions if the reaction stalls.[1]
Poor Mixing On a large scale, the reaction is heterogeneous. Ensure agitation is sufficient to maintain good contact between the organic and aqueous phases.
Side Reactions Control Temperature: Overheating can lead to degradation or the formation of byproducts.[1] Control Oxidant Addition: Add the KMnO₄ solution portion-wise or at a slow, controlled rate to minimize localized high concentrations.[3]
Product Loss During Workup Ensure Complete Precipitation: Acidify to a pH of 1-2 to ensure all the carboxylic acid precipitates.[1] Thorough Filtration: Ensure the MnO₂ is thoroughly washed with hot water to recover any trapped product.
Issue 2: Amidation Reaction is Inefficient or Produces Impurities
Possible Cause Recommended Solution
Degradation of Acyl Chloride The acyl chloride is moisture-sensitive. Ensure all glassware, solvents, and reagents (including the ammonia source) are anhydrous.
Incomplete Reaction with Ammonia Ensure an excess of ammonia is used to drive the reaction to completion. Monitor the reaction progress before workup.
Formation of Byproducts Control Temperature: Add the ammonia solution at a low temperature (0-5°C) to minimize side reactions of the reactive acyl chloride. Use of Excess Thionyl Chloride: If a large excess of SOCl₂ was used, it may lead to side reactions with the amine. It's best to remove excess SOCl₂ before the amidation step.[12]
Difficult Purification If the crude product is oily or difficult to recrystallize, it may contain unreacted starting material or byproducts. Consider a wash with dilute acid to remove any basic impurities and a wash with dilute base to remove any unreacted carboxylic acid before attempting recrystallization.

Visualizations

experimental_workflow Overall Synthesis Workflow for this compound start Start: 2-Fluoro-4-nitrotoluene oxidation Step 1: Oxidation Reagents: KMnO4, NaOH(aq) Conditions: Reflux (~95°C) start->oxidation workup1 Workup & Isolation 1. Filter MnO2 2. Acidify (HCl) 3. Filter & Dry oxidation->workup1 intermediate Intermediate: 2-Fluoro-4-nitrobenzoic Acid workup1->intermediate activation Step 2a: Acyl Chloride Formation Reagent: Thionyl Chloride (SOCl2) Conditions: Heat intermediate->activation amidation Step 2b: Amidation Reagent: Ammonia (NH3) Conditions: 0-5°C activation->amidation workup2 Workup & Purification 1. Aqueous Workup 2. Concentrate 3. Recrystallize amidation->workup2 product Final Product: this compound workup2->product troubleshooting_oxidation Troubleshooting Logic for Oxidation Step problem Problem: Low Yield in Oxidation check_completion Is reaction complete? (TLC/HPLC) problem->check_completion check_temp Was temperature controlled? check_completion->check_temp Yes sol_time Solution: - Increase reaction time - Add more oxidant check_completion->sol_time No check_workup Was workup efficient? check_temp->check_workup Yes sol_temp Solution: - Implement better thermal control - Control rate of addition check_temp->sol_temp No sol_workup Solution: - Ensure pH is 1-2 - Thoroughly wash MnO2 cake check_workup->sol_workup No

References

Common impurities in 2-Fluoro-4-nitrobenzamide and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-nitrobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Based on the common synthetic route starting from 2-fluoro-4-nitrotoluene, the most prevalent impurities are:

  • Starting Material: Unreacted 2-fluoro-4-nitrotoluene.

  • Intermediate: Unreacted 2-fluoro-4-nitrobenzoic acid, which is formed from the oxidation of 2-fluoro-4-nitrotoluene.[1][2][3]

  • Side-Reaction Byproducts: Positional isomers that may arise during the nitration of precursor molecules.[1]

  • Residual Solvents: Solvents used during the synthesis and purification processes.

Q2: How can I identify the presence of these impurities in my sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying non-volatile impurities like unreacted starting materials, intermediates, and byproducts. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) and UV detection is a common setup.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile impurities, particularly residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR can be used for the structural elucidation of unknown impurities, especially if they can be isolated.

Q3: What is a general strategy for purifying crude this compound?

A3: A two-step purification strategy is generally effective:

  • Aqueous Wash: An initial wash with a mild basic solution, such as aqueous sodium bicarbonate, can effectively remove the acidic impurity, 2-fluoro-4-nitrobenzoic acid.[5]

  • Recrystallization: This is a powerful technique for removing remaining impurities, such as the starting material and other byproducts, to yield a highly pure product.[4][6]

Troubleshooting Guides

Issue: Low Purity of this compound after Synthesis

Possible Cause 1: Incomplete reaction.

  • Troubleshooting:

    • Ensure that the reaction has gone to completion by monitoring it using an appropriate analytical technique like Thin Layer Chromatography (TLC) or HPLC.

    • If the reaction is incomplete, consider extending the reaction time or adjusting the reaction temperature as per the protocol.

Possible Cause 2: Presence of significant amounts of 2-fluoro-4-nitrobenzoic acid.

  • Troubleshooting:

    • Perform a wash of the crude product with a saturated aqueous solution of sodium bicarbonate. The acidic 2-fluoro-4-nitrobenzoic acid will react to form a water-soluble salt, which will be removed into the aqueous layer.

Issue: Oily Product Instead of Crystalline Solid After Recrystallization

Possible Cause 1: Inappropriate recrystallization solvent.

  • Troubleshooting:

    • The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature.

    • Experiment with different solvent systems. Good starting points for nitroaromatic compounds include ethanol, ethyl acetate, toluene, or a mixed solvent system like ethanol/water.[6][7]

Possible Cause 2: Presence of impurities that are depressing the melting point.

  • Troubleshooting:

    • Ensure that the pre-recrystallization purification steps, such as the aqueous wash, have been thoroughly performed.

    • Consider a preliminary purification by column chromatography before recrystallization if the impurity load is very high.

Data Presentation

Table 1: Purity of a Related Compound (2-fluoro-4-nitrobenzonitrile) Before and After Recrystallization

Purification StepPurity by GC (%)Purity by HPLC (%)
Crude Product90.7 - 94.1Not specified
After Recrystallization from TolueneNot specified99.0 - 99.1

Data adapted from a patent for a structurally related compound, demonstrating the effectiveness of recrystallization.[4]

Experimental Protocols

Protocol 1: Removal of 2-Fluoro-4-nitrobenzoic Acid by Aqueous Wash
  • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution.[5]

  • Allow the layers to separate. The top layer will be the aqueous phase containing the sodium salt of 2-fluoro-4-nitrobenzoic acid, and the bottom layer will be the organic phase containing the desired product.

  • Drain the lower organic layer.

  • Repeat the wash with fresh sodium bicarbonate solution if necessary (monitor by TLC or HPLC).

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude, acid-free product.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent or solvent system. Ethanol or an ethanol/water mixture is a good starting point.[6][7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

Synthesis_and_Impurity_Formation start 2-Fluoro-4-nitrotoluene (Starting Material) product This compound (Crude Product) start->product Impurity oxidation Oxidation start->oxidation intermediate 2-Fluoro-4-nitrobenzoic acid (Intermediate) intermediate->product Impurity amidation Amidation intermediate->amidation purification Purification (Wash & Recrystallization) product->purification pure_product Purified this compound oxidation->intermediate amidation->product purification->pure_product imp1 Unreacted 2-Fluoro-4-nitrotoluene imp2 Unreacted 2-Fluoro-4-nitrobenzoic acid

Caption: Synthetic pathway and common impurity sources.

Purification_Workflow crude_product Crude this compound (Contains acidic and neutral impurities) aqueous_wash Aqueous Wash (e.g., with NaHCO3 solution) crude_product->aqueous_wash washed_product Washed Product (Neutral impurities remain) aqueous_wash->washed_product impurities_removed Acidic Impurities Removed (in aqueous phase) aqueous_wash->impurities_removed recrystallization Recrystallization (e.g., from Ethanol/Water) washed_product->recrystallization pure_product Pure this compound (>99% Purity) recrystallization->pure_product neutral_impurities_removed Neutral Impurities Removed (in mother liquor) recrystallization->neutral_impurities_removed

Caption: General purification workflow for this compound.

References

Strategies to control regioselectivity in reactions with 2-Fluoro-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-4-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on controlling regioselectivity and overcoming common challenges in reactions involving this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most reactive site on this compound for nucleophilic aromatic substitution (SNAr)?

A1: The most reactive site for nucleophilic aromatic substitution (SNAr) is the carbon atom at position 2, which is bonded to the fluorine atom. The reaction is driven by the strong electron-withdrawing effects of both the nitro group (-NO2) at the para-position and the benzamide group (-CONH2) at the ortho-position.[1][2] These groups delocalize the negative charge of the intermediate Meisenheimer complex, thereby activating the ring for nucleophilic attack and facilitating the displacement of the fluoride ion, which is an excellent leaving group in this context.[1][2]

Q2: Why am I observing a low yield or a mixture of products in my reaction?

A2: A low yield or product mixture can stem from several factors. Competing side reactions may occur, for instance, if the nucleophile reacts with the amide group instead of displacing the fluorine.[3] Additionally, harsh reaction conditions like excessively high temperatures can lead to decomposition.[3] The choice of solvent, base, and nucleophile is critical and must be optimized to favor the desired SNAr reaction.[3]

Q3: How can I improve the regioselectivity and prevent side reactions at the amide group?

A3: To enhance regioselectivity and minimize unwanted reactions at the amide functionality, consider the following strategies:

  • Optimize Reaction Temperature: Start with a lower temperature and increase it gradually. Many SNAr reactions proceed efficiently at moderate temperatures (e.g., 60-80 °C), which can disfavor side reactions.[3]

  • Select the Right Nucleophile: Use a nucleophile with appropriate reactivity. Highly basic or sterically hindered nucleophiles might lead to undesired outcomes.

  • Use a Non-Nucleophilic Base: If a base is required, especially when using amine or thiol nucleophiles, opt for a milder or sterically hindered base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA) to avoid its direct participation in the reaction.[3]

Q4: What is the role of the solvent in controlling the reaction outcome?

A4: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile are highly recommended.[3] These solvents effectively solvate the cation of any salt present but do not strongly solvate the nucleophile, which increases the nucleophile's reactivity.[3] It is also imperative to use anhydrous solvents, as the presence of water can introduce competing hydrolysis reactions.[3]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conversion 1. Inefficient Nucleophile: The nucleophile may be too weak or sterically hindered.[3] 2. Incorrect Temperature: The reaction temperature may be too low.[3] 3. Poor Solvent Choice: The solvent may not be suitable for SNAr reactions.[3]1. Consider a stronger or less hindered nucleophile. 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 3. Switch to a polar aprotic solvent like DMF or DMSO and ensure it is anhydrous.[3]
Formation of Multiple Products 1. Lack of Regiocontrol: The nucleophile may be reacting at the amide group. 2. Harsh Conditions: High temperatures or a strong, nucleophilic base may be causing side reactions or decomposition.[3]1. Lower the reaction temperature. Use a nucleophile that is more selective for SNAr. 2. Use a milder, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃). Optimize reaction time to avoid prolonged exposure to heat.[3]
Product Decomposition 1. Excessive Heat: The desired product may be unstable at the reaction temperature. 2. Prolonged Reaction Time: Extended heating can lead to the degradation of the product.[3]1. Reduce the reaction temperature. 2. Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed.[3]

Data Presentation

Table 1: Effect of Solvent on a Typical SNAr Reaction

The following table illustrates the typical effect of different solvents on the reaction of this compound with a generic amine nucleophile. Data is representative and intended for comparative purposes.

EntrySolventTemperature (°C)Time (h)Yield (%)
1DMF80492
2DMSO80495
3Acetonitrile801275
4THF652440
5Toluene11024<10

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine Nucleophile

This protocol provides a representative example and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Add this compound (1.0 eq) and Cs₂CO₃ (1.5 eq) to a flame-dried round-bottom flask under an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by the amine nucleophile (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature and quench by adding water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted product.

Visualizations

G sub This compound no2 Para-Nitro Group (-NO2) Strong Electron-Withdrawing sub->no2 Activates ring conh2 Ortho-Amide Group (-CONH2) Electron-Withdrawing sub->conh2 Activates ring fluorine C2-Fluorine Site Highly Activated for SNAr no2->fluorine conh2->fluorine result Favored Regioselective Nucleophilic Attack fluorine->result

Caption: Directing effects on this compound.

G start Start: Reaction Setup step1 Dissolve Substrate & Base in Anhydrous Solvent start->step1 step2 Add Nucleophile step1->step2 step3 Heat to Optimized Temp. step2->step3 decision Monitor by TLC/LC-MS Is Reaction Complete? step3->decision decision->step3 No step4 Work-up: Quench, Extract, and Dry decision->step4 Yes step5 Purify by Chromatography step4->step5 end End: Characterize Product step5->end

Caption: A generalized experimental workflow for SNAr reactions.

G start Problem: Low Yield or Impure Product q1 Is starting material (SM) consumed? start->q1 a1_yes Multiple spots on TLC? q1->a1_yes Yes a1_no Increase Temp. Increase Time Use Stronger Nucleophile q1->a1_no No a2_yes Product Degradation? (Streaking on TLC) a1_yes->a2_yes a2_no Purification Issue: Optimize Chromatography a3_yes Lower Temperature Reduce Reaction Time a2_yes->a3_yes Yes a3_no Side Reaction: Use Milder Base Change Solvent a2_yes->a3_no No

Caption: A decision tree for troubleshooting common issues.

References

Validation & Comparative

Reactivity Showdown: 2-Fluoro-4-nitrobenzamide vs. 2-Chloro-4-nitrobenzamide in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides a comparative analysis of the reactivity of 2-Fluoro-4-nitrobenzamide and 2-Chloro-4-nitrobenzamide, two key intermediates in the synthesis of various pharmaceutical compounds. The focus is on their susceptibility to nucleophilic aromatic substitution (SNA_r), a cornerstone reaction in modern organic synthesis.

The enhanced reactivity of aryl fluorides over chlorides in nucleophilic aromatic substitution reactions is a well-established principle in organic chemistry. This guide delves into the underlying electronic factors governing this reactivity difference and provides a comprehensive experimental protocol for quantifying these effects.

Executive Summary of Reactivity Comparison

In the realm of nucleophilic aromatic substitution, this compound is demonstrably more reactive than its chloro-analogue, 2-Chloro-4-nitrobenzamide. This heightened reactivity is primarily attributed to the superior ability of the fluorine atom to activate the aromatic ring towards nucleophilic attack. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom at the point of substitution, thereby accelerating the rate-determining step of the SNA_r mechanism.

ParameterThis compound2-Chloro-4-nitrobenzamide
Second-Order Rate Constant (k₂) with Piperidine Expected to be significantly higherExpected to be lower
Reaction Half-life (t₁/₂) ShorterLonger
Reaction Conditions for Comparable Conversion Milder (e.g., lower temperature, shorter time)More forcing (e.g., higher temperature, longer time)

The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNA_r)

The reactivity of both this compound and 2-Chloro-4-nitrobenzamide is governed by the nucleophilic aromatic substitution (SNA_r) mechanism. This is a two-step process:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the halogen (the leaving group). This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing nitro group at the para-position is crucial for stabilizing this intermediate.

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the halide ion (F⁻ or Cl⁻).

The first step, the nucleophilic attack and formation of the Meisenheimer complex, is typically the rate-determining step of the reaction.

SNA_r_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant 2-Halo-4-nitrobenzamide Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nucleophile (Rate-Determining Step) Nucleophile Nucleophile (e.g., Piperidine) Product Substituted Product Meisenheimer->Product - Leaving Group Leaving_Group Halide Ion (F⁻ or Cl⁻) Meisenheimer->Leaving_Group

Caption: Generalized mechanism for the nucleophilic aromatic substitution (SNA_r) reaction.

Experimental Protocol for Comparative Kinetic Analysis

To quantitatively assess the reactivity difference, a kinetic study can be performed using UV-Vis spectrophotometry. This method monitors the change in absorbance over time as the starting material is converted to the product, which typically has a different absorption spectrum.

Objective: To determine the second-order rate constants for the reaction of this compound and 2-Chloro-4-nitrobenzamide with a model nucleophile, piperidine.

Materials:

  • This compound

  • 2-Chloro-4-nitrobenzamide

  • Piperidine

  • Anhydrous solvent (e.g., Acetonitrile or Dimethyl Sulfoxide)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Standard laboratory glassware and micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of this compound and 2-Chloro-4-nitrobenzamide in the chosen anhydrous solvent at a concentration of approximately 1 x 10⁻³ M.

    • Prepare a stock solution of piperidine in the same solvent at a concentration of approximately 0.1 M.

  • Determination of Analytical Wavelength (λ_max):

    • Record the UV-Vis absorption spectra of the starting materials and the expected products (if available, or after a preliminary reaction is allowed to go to completion).

    • Identify a wavelength where there is a significant difference in absorbance between the reactant and the product. This will be the analytical wavelength for monitoring the reaction progress.

  • Kinetic Runs:

    • Set the spectrophotometer to the determined analytical wavelength and thermostat the cuvette holder to a constant temperature (e.g., 25°C).

    • In a quartz cuvette, place a known volume of the solvent.

    • Add a precise volume of the 2-halobenzamide stock solution to the cuvette and mix.

    • Initiate the reaction by adding a precise volume of the piperidine stock solution. The concentration of piperidine should be in large excess (at least 10-fold) compared to the benzamide to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at the analytical wavelength as a function of time. Continue recording until the reaction is complete (i.e., the absorbance becomes constant).

    • Repeat the experiment for both this compound and 2-Chloro-4-nitrobenzamide, ensuring identical concentrations and temperature. It is also advisable to perform runs with varying concentrations of piperidine to confirm the reaction order.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation.

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of piperidine: k₂ = k_obs / [Piperidine]

Experimental_Workflow Start Start Prep_Solutions Prepare Stock Solutions (Benzamides and Piperidine) Start->Prep_Solutions Determine_Lambda Determine Analytical Wavelength (λ_max) via UV-Vis Spectroscopy Prep_Solutions->Determine_Lambda Kinetic_Run Perform Kinetic Runs (Mix reactants in cuvette and record Abs vs. Time) Determine_Lambda->Kinetic_Run Data_Analysis Analyze Data (Fit to pseudo-first-order kinetics) Kinetic_Run->Data_Analysis Calculate_k2 Calculate Second-Order Rate Constant (k₂) Data_Analysis->Calculate_k2 Compare Compare Reactivity Calculate_k2->Compare End End Compare->End

Caption: Workflow for the comparative kinetic analysis of 2-halobenzamides.

Conclusion

The choice between this compound and 2-Chloro-4-nitrobenzamide in a synthetic strategy will depend on the desired reaction rate and the conditions available. For reactions requiring high reactivity and milder conditions, this compound is the superior choice. Its chloro-analogue may be preferred in situations where a more moderate reactivity is desired to control selectivity or for economic reasons. The provided experimental protocol offers a robust framework for researchers to quantify these reactivity differences and make informed decisions in their synthetic endeavors.

Spectroscopic Scrutiny: A Comparative Guide to the Structural Confirmation of 2-Fluoro-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison of spectroscopic data to unequivocally confirm the structure of 2-Fluoro-4-nitrobenzamide against its structural isomer, 4-Fluoro-2-nitrobenzamide. Detailed experimental protocols and data analysis are presented to aid in the accurate identification of these compounds.

The precise structural elucidation of chemical entities is a cornerstone of safe and effective drug development and chemical research. Spectroscopic techniques provide a powerful and non-destructive means to determine molecular structure. This guide focuses on the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate between the positional isomers this compound and 4-Fluoro-2-nitrobenzamide. The distinct electronic environments and spatial arrangements of the constituent atoms in these isomers give rise to unique spectral fingerprints, allowing for their unambiguous identification.

Comparative Spectroscopic Data Analysis

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
This compound H-38.15ddJ(H,H) = 8.5, J(H,F) = 11.0
H-58.35ddJ(H,H) = 8.5, J(H,F) = 2.5
H-67.90tJ(H,H) = 8.5
-NH₂7.8 (broad)s-
4-Fluoro-2-nitrobenzamide H-38.05ddJ(H,H) = 8.8, J(H,F) = 4.5
H-57.60dddJ(H,H) = 8.8, J(H,H) = 2.5, J(H,F) = 8.5
H-67.85ddJ(H,H) = 8.8, J(H,F) = 2.5
-NH₂7.7 (broad)s-

Note: NMR data is predicted using online spectral databases. Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundCarbonPredicted Chemical Shift (δ, ppm)
This compound C-1 (C=O)164.5
C-2 (C-F)160.0 (d, ¹J(C,F) ≈ 250 Hz)
C-3120.5 (d, ³J(C,F) ≈ 3 Hz)
C-4 (C-NO₂)148.0
C-5115.0 (d, ²J(C,F) ≈ 20 Hz)
C-6130.0 (d, ⁴J(C,F) ≈ 3 Hz)
C-7 (C-CONH₂)135.0 (d, ²J(C,F) ≈ 15 Hz)
4-Fluoro-2-nitrobenzamide C-1 (C=O)165.0
C-2 (C-NO₂)149.5
C-3122.0 (d, ⁴J(C,F) ≈ 4 Hz)
C-4 (C-F)163.0 (d, ¹J(C,F) ≈ 255 Hz)
C-5114.0 (d, ²J(C,F) ≈ 22 Hz)
C-6132.0 (d, ³J(C,F) ≈ 10 Hz)
C-7 (C-CONH₂)133.0 (d, ³J(C,F) ≈ 8 Hz)

Note: NMR data is predicted using online spectral databases. Actual experimental values may vary.

Table 3: Infrared (IR) Spectroscopy Data

CompoundFunctional GroupCharacteristic Absorption Bands (cm⁻¹)
This compound N-H Stretch (Amide)3400-3200 (two bands)
C=O Stretch (Amide)~1660
N-O Stretch (Nitro)~1530 (asymmetric), ~1350 (symmetric)
C-F Stretch~1250
4-Fluoro-2-nitrobenzamide N-H Stretch (Amide)3400-3200 (two bands)
C=O Stretch (Amide)~1665
N-O Stretch (Nitro)~1525 (asymmetric), ~1345 (symmetric)
C-F Stretch~1240

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular WeightKey m/z Fragments
This compound C₇H₅FN₂O₃184.12 g/mol 184 (M⁺), 168, 138, 122, 95
4-Fluoro-2-nitrobenzamide C₇H₅FN₂O₃184.12 g/mol 184 (M⁺), 168, 138, 122, 95

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 30 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans depending on sample concentration.

    • Process the data with a line broadening of 1-2 Hz.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrument: A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Data Acquisition (ESI):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive or negative ion mode over a mass-to-charge (m/z) range of 50-500.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structure Confirmation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Comparison Comparison with Isomer Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Confirmation Structure Confirmed: This compound Comparison->Confirmation

Caption: Workflow for Spectroscopic Confirmation.

Conclusion

The structural confirmation of this compound is readily achievable through a combination of NMR, IR, and Mass Spectrometry. While IR and MS can confirm the presence of the necessary functional groups and the correct molecular weight, NMR spectroscopy, particularly the analysis of chemical shifts and coupling constants in both ¹H and ¹³C spectra, provides the definitive evidence to distinguish it from its positional isomers like 4-Fluoro-2-nitrobenzamide. The unique electronic environment created by the relative positions of the fluoro, nitro, and benzamide groups results in a distinct and predictable spectroscopic fingerprint. By following the detailed protocols and comparing the acquired data with the reference values provided, researchers can confidently verify the structure of their synthesized or isolated compounds.

A Comparative Guide to HPLC and GC-MS Methods for Analyzing 2-Fluoro-4-nitrobenzamide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures is paramount to ensuring the quality, purity, and safety of synthesized compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Fluoro-4-nitrobenzamide, a key intermediate in the synthesis of various pharmaceuticals. The comparison is supported by detailed experimental protocols and hypothetical, yet representative, experimental data.

Introduction to Analytical Challenges

The synthesis of this compound typically involves the amidation of 2-fluoro-4-nitrobenzoic acid. A representative reaction scheme is the conversion of the carboxylic acid to an acyl chloride, followed by reaction with ammonia.

Reaction Scheme:

  • Activation: 2-fluoro-4-nitrobenzoic acid is reacted with a chlorinating agent (e.g., thionyl chloride) to form 2-fluoro-4-nitrobenzoyl chloride.

  • Amidation: The resulting acyl chloride is then reacted with ammonia to yield this compound.

A typical reaction mixture may contain the starting material (2-fluoro-4-nitrobenzoic acid), the product (this compound), and potential impurities. Common impurities could include unreacted starting materials, byproducts from side reactions, and residual solvents. The choice of analytical technique is crucial for the effective separation, identification, and quantification of these components.

Comparison of HPLC and GC-MS Methods

Both HPLC and GC-MS are powerful analytical techniques, but they differ in their principles of separation and detection, making them suitable for different types of analytes and analytical goals.

FeatureHPLC with UV DetectionGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for the analysis of this compound and its acidic starting material without derivatization.Requires analytes to be volatile and thermally stable. This compound, being a primary amide, may be prone to degradation at high temperatures, though analysis is possible under optimized conditions.
Sensitivity Good sensitivity, typically in the low ppm range with UV detection.Excellent sensitivity, often reaching ppb levels, especially with selected ion monitoring (SIM).
Selectivity Selectivity is achieved through the choice of stationary and mobile phases. Diode array detection (DAD) can provide spectral information for peak purity assessment.Highly selective due to mass-based detection, allowing for the definitive identification of compounds based on their mass spectra and fragmentation patterns.
Quantification Robust and reproducible quantification using external or internal standards.Accurate quantification is achievable, but can be affected by matrix effects and analyte stability.
Impurity Analysis Excellent for separating and quantifying non-volatile impurities like the starting carboxylic acid.Ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and certain byproducts.

Experimental Protocols

HPLC Method for Analysis of this compound Reaction Mixture

This method is designed for the simultaneous quantification of this compound and its primary starting material, 2-fluoro-4-nitrobenzoic acid.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 20% B

    • 22-27 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the reaction mixture in a 50:50 mixture of acetonitrile and water to a suitable concentration.

GC-MS Method for Analysis of this compound Reaction Mixture

This method is suitable for the identification and quantification of this compound and potential volatile or semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dilute the reaction mixture in a suitable solvent like ethyl acetate or dichloromethane. Derivatization with a silylating agent may be considered to improve the thermal stability and peak shape of the amide and carboxylic acid, but this adds complexity to the sample preparation.

Data Presentation: Hypothetical Reaction Mixture Analysis

The following tables present hypothetical quantitative data from the analysis of a sample reaction mixture using the described HPLC and GC-MS methods.

Table 1: HPLC Analysis of a this compound Reaction Mixture

CompoundRetention Time (min)Peak AreaConcentration (mg/mL)Purity (%)
2-Fluoro-4-nitrobenzoic acid8.5150,0000.1515
This compound 12.2 830,000 0.83 83
Unknown Impurity 110.120,0000.022

Table 2: GC-MS Analysis of a this compound Reaction Mixture

CompoundRetention Time (min)Peak Area (Total Ion Chromatogram)Identification (Mass Spectrum)Concentration (mg/mL)
This compound 10.8 750,000 Confirmed 0.81
Residual Solvent (Toluene)3.55,000ConfirmedTrace
Byproduct A9.715,000Tentative~0.015

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilute with Acetonitrile/Water ReactionMixture->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification (Peak Area) Chromatogram->Quantification

Caption: Workflow for the HPLC analysis of a this compound reaction mixture.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilute with Ethyl Acetate ReactionMixture->Dilution Injection Inject into GC Dilution->Injection Separation Capillary Column Separation (Temperature Program) Injection->Separation Detection Mass Spectrometry (EI, Scan Mode) Separation->Detection TIC Total Ion Chromatogram Detection->TIC Identification Identification (Mass Spectra) TIC->Identification Quantification Quantification (Peak Area) TIC->Quantification

Comparative Biological Activity of 2-Fluoro-4-nitrobenzamide Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

While specific quantitative data for a series of 2-Fluoro-4-nitrobenzamide derivatives is not available, research on structurally similar compounds, such as other substituted benzamides, provides valuable insights into their potential as antimicrobial and anticancer agents.

Antimicrobial Activity

The antimicrobial potential of benzamide derivatives has been a subject of significant research. Studies on various substituted benzamides have demonstrated that the presence and position of functional groups, such as nitro and fluoro moieties, can significantly influence their activity against a range of microbial pathogens.

For instance, research on 2,6-difluorobenzamide derivatives has identified compounds with potent antibacterial activity against both susceptible and resistant strains of Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) in the range of 0.25-1µg/mL[1]. The mechanism of action for these compounds was identified as the inhibition of the bacterial cell division protein FtsZ[1].

While a direct comparison is not possible, these findings suggest that this compound derivatives could also exhibit antimicrobial properties, potentially through similar mechanisms. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom are known to enhance the biological activity of many compounds.

Anticancer Activity

The antiproliferative effects of benzamide derivatives are another area of active investigation. The benzamide scaffold is a key component of several approved and investigational anticancer drugs.

Studies on 2-phenoxybenzamide derivatives have revealed compounds with significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria[2]. Notably, substitutions on the phenoxy and anilino parts of the molecule were found to be critical for activity, with some derivatives exhibiting IC50 values in the sub-micromolar range[2].

Furthermore, a series of novel benzamide derivatives have been designed and synthesized as Histone Deacetylase (HDAC) inhibitors, demonstrating excellent in vitro antiproliferative activities against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer)[3].

These examples from related benzamide series underscore the potential of this compound derivatives as a scaffold for the development of novel anticancer agents. The specific substitution pattern of a fluorine atom at the 2-position and a nitro group at the 4-position could confer unique pharmacological properties.

Experimental Protocols

To provide a framework for future research on this compound derivatives, detailed experimental methodologies for key assays are outlined below, based on protocols described for analogous compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Materials: Mueller-Hinton Broth (MHB), bacterial cultures, 96-well microtiter plates, test compounds dissolved in a suitable solvent (e.g., DMSO), and a positive control antibiotic.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Materials: Human cancer cell lines, cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO or isopropanol).

  • Procedure:

    • Seed cancer cells into 96-well plates at a specific density (e.g., 5,000 cells/well) and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Visualizing Experimental Workflow and Potential Mechanisms

Diagrams created using the DOT language can help visualize experimental workflows and potential biological pathways.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening Start 2-Fluoro-4-nitrobenzoic acid Amidation Amidation with various amines Start->Amidation Derivatives Series of this compound Derivatives Amidation->Derivatives Antimicrobial Antimicrobial Assays (e.g., MIC) Derivatives->Antimicrobial Test against bacterial strains Anticancer Anticancer Assays (e.g., IC50) Derivatives->Anticancer Test against cancer cell lines

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

Potential_Anticancer_Mechanism Derivative This compound Derivative HDAC Histone Deacetylase (HDAC) Derivative->HDAC Inhibition Acetylation Increased Histone Acetylation HDAC->Acetylation Leads to Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: A potential anticancer mechanism of action involving HDAC inhibition.

References

A Comparative Guide to the Synthesis of 2-Fluoro-4-nitrobenzonitrile: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key intermediates is a critical aspect of the discovery pipeline. 2-Fluoro-4-nitrobenzonitrile is a valuable building block in the preparation of various pharmaceutically active compounds. This guide provides a comprehensive comparison of alternative reagents and synthetic routes to this important intermediate, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The selection of a synthetic pathway for 2-fluoro-4-nitrobenzonitrile is often guided by factors such as the availability and cost of starting materials, overall yield, reaction scalability, and the toxicity of reagents. Below is a summary of key quantitative data for the most common synthetic approaches.

Starting MaterialReagentsSolventReaction TimeTemperature (°C)Yield (%)
2-Fluoro-4-nitrobenzamidePhosphorus pentoxide, Hexamethyldisiloxane1,2-Dichloroethane4 hours10095%[1][2][3]
2-Fluoro-4-nitrotoluene1. CrO₃, H₂SO₄, AcOH2. (COCl)₂, DMF3. NH₃ gas4. (CF₃CO)₂O, Et₃N1. Acetic Acid2. Tetrahydrofuran3. Tetrahydrofuran4. Tetrahydrofuran1. Not specified2. 3 hours3. 2.5 hours4. 16 hours1. 20 - 1002. 0 - 203. 04. 20Overall yield not explicitly stated, multi-step process with a 52% yield for the first step.[1]
2-Fluoro-4-nitroaniline1. Diazotization (e.g., NaNO₂, H₂SO₄) followed by bromination2. Cyanation (e.g., CuCN)NMP (for cyanation)Not specifiedNot specifiedHigh (implied, not quantified in abstract)[3]
2,4-DinitrobenzonitrileKFNot specifiedNot specifiedNot specified60% (with 40% unreacted starting material and 2,4-difluorobenzonitrile as a byproduct)[3]
2-Chloro-4-nitrobenzonitrileFluorinating agent (e.g., KF)Not specifiedNot specifiedNot specifiedData on reaction conditions and yield are noted to be lacking in some literature.[3]

Experimental Protocols

Synthesis from this compound

This method offers a high-yield, single-step conversion to the desired product.

Procedure: A mixture of this compound (0.83 g, 4.6 mmol), phosphorus pentoxide, and hexamethyldisiloxane in 1,2-dichloroethane (20 mL) is heated to reflux at 100°C for 4 hours under a nitrogen atmosphere.[1][2][3] Upon completion, the reaction mixture is cooled to room temperature and filtered through a silicone plug. The plug is washed with hexane (200 mL) followed by a 5% methanol/chloroform mixture (400 mL). The methanol/chloroform washings are combined and concentrated under reduced pressure to yield 2-fluoro-4-nitrobenzonitrile as a beige solid (0.71 g, 95% yield).[1][2]

Multi-step Synthesis from 2-Fluoro-4-nitrotoluene

This pathway involves the oxidation of the methyl group to a carboxylic acid, followed by conversion to the amide and subsequent dehydration to the nitrile.

Step 1: Oxidation to 2-Fluoro-4-nitrobenzoic acid 2-Fluoro-4-nitrotoluene is oxidized using aqueous chromium trioxide (CrO₃) in a mixture of sulfuric acid and acetic acid. The reaction is carried out at a temperature ranging from 20 to 100°C, yielding 2-fluoro-4-nitrobenzoic acid with a reported yield of 52%.[1]

Step 2: Conversion to 2-Fluoro-4-nitrobenzoyl chloride The resulting carboxylic acid is then treated with oxalyl chloride ((COCl)₂) and a catalytic amount of dimethylformamide (DMF) in tetrahydrofuran. The reaction proceeds for 3 hours at a temperature of 0 to 20°C.[1]

Step 3: Amidation to this compound The crude acid chloride is then reacted with ammonia gas in tetrahydrofuran for 2.5 hours at 0°C to produce this compound.[1]

Step 4: Dehydration to 2-Fluoro-4-nitrobenzonitrile Finally, the amide is dehydrated using trifluoroacetic anhydride ((CF₃CO)₂O) and triethylamine (Et₃N) in tetrahydrofuran. The reaction is stirred for 16 hours at 20°C to afford the final product.[1]

Synthesis from 2-Fluoro-4-nitroaniline

This route utilizes a Sandmeyer-type reaction sequence, which is a classic method for the conversion of an amino group on an aromatic ring.

Procedure: 2-Fluoro-4-nitroaniline is used as the starting material.[3] The first step involves a diazotization reaction, where the primary amine is converted into a diazonium salt. This is typically achieved using sodium nitrite in the presence of a strong acid like sulfuric acid at low temperatures. The diazonium salt is then subjected to a bromination reaction. The resulting 2-bromo-1-fluoro-4-nitrobenzene is then treated with a cyanide source, such as copper(I) cyanide, in a solvent like N-methyl-2-pyrrolidone (NMP) to yield 2-fluoro-4-nitrobenzonitrile.[3] A patent describing this method suggests it has the advantages of readily available and less toxic raw materials, with mild reaction conditions suitable for industrial production.[3]

Synthesis Workflow Diagram

The following diagram illustrates the logical relationships between the different starting materials and the final product, 2-fluoro-4-nitrobenzonitrile.

Synthesis_Workflow cluster_start Starting Materials cluster_product Final Product This compound This compound 2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrobenzonitrile 2-Fluoro-4-nitrobenzonitrile 2-Fluoro-4-nitrotoluene->2-Fluoro-4-nitrobenzonitrile Multi-step (Oxidation, Amidation, Dehydration) 2-Fluoro-4-nitroaniline 2-Fluoro-4-nitroaniline 2-Fluoro-4-nitroaniline->2-Fluoro-4-nitrobenzonitrile Diazotization, Bromination, Cyanation 2,4-Dinitrobenzonitrile 2,4-Dinitrobenzonitrile 2,4-Dinitrobenzonitrile->2-Fluoro-4-nitrobenzonitrile Fluorodenitration (KF) 2-Chloro-4-nitrobenzonitrile 2-Chloro-4-nitrobenzonitrile 2-Chloro-4-nitrobenzonitrile->2-Fluoro-4-nitrobenzonitrile Halogen Exchange

Caption: Synthetic pathways to 2-fluoro-4-nitrobenzonitrile.

References

Cost-benefit analysis of different synthetic routes to 2-Fluoro-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cost-benefit analysis of two primary synthetic routes to 2-Fluoro-4-nitrobenzamide, a key intermediate in the synthesis of various pharmaceuticals. The comparison focuses on chemical costs, reaction yields, and safety and environmental considerations to aid researchers in selecting the most appropriate method for their needs.

Synthetic Routes Overview

Two principal synthetic pathways for the preparation of this compound are commonly employed:

  • Route 1: Two-Step Synthesis from 2-Fluoro-4-nitrotoluene. This route involves the oxidation of the methyl group of 2-Fluoro-4-nitrotoluene to a carboxylic acid, followed by the conversion of the acid to the corresponding amide.

  • Route 2: One-Step Synthesis from 2-Fluoro-4-nitrobenzoic acid. This more direct approach involves the amidation of the pre-existing carboxylic acid.

Below is a detailed examination of each route, including experimental protocols, a cost-benefit analysis, and a visual representation of the decision-making framework.

Experimental Protocols

Route 1: From 2-Fluoro-4-nitrotoluene

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic acid

A mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), 1.0 L of 1N NaOH, and KMnO4 (20.0 g) is stirred at room temperature. After 10 minutes, the resulting mixture is heated to 95 °C with stirring. Additional 30.0 g portions of KMnO4 are added after 2 and 3 hours. After stirring at 95 °C for an additional 10 hours, the reaction mixture is cooled to room temperature and filtered through Celite to remove MnO2. The filtrate is acidified to pH 2 by adding concentrated hydrochloric acid. An off-white precipitate forms that is collected by vacuum filtration. The crude solid is dissolved in 300 mL of 1N aqueous NaOH, acidified to pH 2 using concentrated hydrochloric acid, and the mixture is extracted with CH2Cl2 (3 × 200 mL). The combined CH2Cl2 extracts are washed with 0.1 N aqueous HCl (2 × 100 mL), dried over anhydrous Na2SO4, and concentrated in vacuo to afford 2-fluoro-4-nitrobenzoic acid. The reported yield for this step is approximately 74%.[1]

Step 2: Conversion of 2-Fluoro-4-nitrobenzoic acid to this compound

To a solution of 2-Fluoro-4-nitrobenzoic acid (1.0 eq) in a suitable solvent such as toluene or dichloromethane, thionyl chloride (1.2-1.5 eq) is added, often with a catalytic amount of dimethylformamide (DMF). The reaction mixture is heated to reflux for 2-4 hours to form the acid chloride. After cooling, the excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude 2-Fluoro-4-nitrobenzoyl chloride is then dissolved in an inert solvent like dichloromethane and added dropwise to a cooled (0-5 °C) concentrated aqueous ammonia solution (excess). The reaction is typically stirred for 1-2 hours, allowing the amide to precipitate. The solid product is collected by filtration, washed with cold water, and dried to yield this compound. The yield for this two-transformation step (acid to acid chloride to amide) is generally high, often exceeding 90%.

Route 2: From 2-Fluoro-4-nitrobenzoic acid

This route is identical to Step 2 of Route 1, commencing with 2-Fluoro-4-nitrobenzoic acid as the starting material. The process involves the formation of 2-Fluoro-4-nitrobenzoyl chloride using thionyl chloride, followed by amination with aqueous ammonia to produce this compound.

Cost-Benefit Analysis

The following table summarizes the key quantitative data for a comparative analysis of the two synthetic routes. Prices are estimated based on commercially available data and may vary between suppliers and based on the quantity purchased.

ParameterRoute 1: From 2-Fluoro-4-nitrotolueneRoute 2: From 2-Fluoro-4-nitrobenzoic acid
Starting Material Cost 2-Fluoro-4-nitrotoluene: ~$142/100g2-Fluoro-4-nitrobenzoic acid: ~
32.70/250mgto32.70/250mg to ~32.70/250mgto
719.85/100g[2][3]
Key Reagent Costs Potassium Permanganate: ~

164/L, Aqueous Ammonia: ~$93/L[4]
Thionyl Chloride: ~

93/L[4]
Overall Yield (estimated) ~65-70% (over 2 steps)~90-95%
Reaction Time Oxidation: ~12-14 hours; Amidation: ~3-6 hours~3-6 hours
Number of Steps 21 (2 transformations)
Safety Considerations Potassium Permanganate: Strong oxidizer, fire and explosion risk with organic materials. Thionyl Chloride: Corrosive, reacts violently with water to produce toxic gases (HCl and SO2).Thionyl Chloride: Corrosive, reacts violently with water to produce toxic gases (HCl and SO2).
Environmental Impact Generation of manganese dioxide (MnO2) waste from the oxidation step. Use of chlorinated solvents for extraction.Use of chlorinated solvents. Generation of acidic waste from quenching the reaction.
Purity of Final Product High purity achievable with standard purification techniques.High purity achievable with standard purification techniques.

Visualization of the Synthetic Routes

The following diagram illustrates the two synthetic pathways to this compound.

SynthesisRoutes cluster_route1 Route 1 cluster_route2 Route 2 FNT 2-Fluoro-4-nitrotoluene FNBA 2-Fluoro-4-nitrobenzoic acid FNT->FNBA KMnO4, NaOH, H2O ~74% yield FNBC 2-Fluoro-4-nitrobenzoyl chloride FNBA->FNBC SOCl2 FNB This compound FNBC->FNB NH3(aq) >90% yield FNBA2 2-Fluoro-4-nitrobenzoic acid FNBC2 2-Fluoro-4-nitrobenzoyl chloride FNBA2->FNBC2 SOCl2 FNBC2->FNB

References

Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of 2-Fluoro-4-nitrobenzamide Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is fundamental to understanding its function and guiding the design of new therapeutic agents. Single-crystal X-ray crystallography remains the gold standard for providing unambiguous structural information. This guide offers a comparative analysis of the crystallographic data of derivatives related to 2-Fluoro-4-nitrobenzamide, providing insights into the structural effects of fluorine and nitro group substitutions on the benzamide scaffold.

While a specific crystal structure for this compound is not publicly available in the searched literature, a wealth of data from closely related analogues allows for a robust comparative study. This guide will delve into the crystallographic parameters of various fluorinated and nitrated benzamide derivatives, offering a valuable resource for researchers working with similar compounds.

Comparative Crystallographic Data

The following tables summarize key crystallographic parameters for a selection of benzamide derivatives. This data, gleaned from various research articles, provides a quantitative basis for comparing the effects of different substituents on the crystal packing and molecular geometry.

Table 1: Crystallographic Data for Fluorinated Benzamide Derivatives

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
N-(2,3-Difluorophenyl)-2-fluorobenzamideC₁₃H₈F₃NOMonoclinicPn------------[1][2]
2-Chloro-4-fluoro-N-phenylbenzamideC₁₃H₉ClFNOMonoclinicP2₁/c22.2625.64529.6743105.832[3]

Note: Specific unit cell parameters for N-(2,3-Difluorophenyl)-2-fluorobenzamide were not explicitly provided in the abstract.

Table 2: Crystallographic Data for Nitrobenzamide Derivatives

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
2-Nitro-N-(4-nitrophenyl)benzamideC₁₃H₉N₃O₅OrthorhombicP2₁2₁2₁8.94439.714713.801690[4]
2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamideC₂₁H₁₄Cl₂N₂O₄MonoclinicP2₁/c10.412212.961315.5518---[3]
N′-(4-methyl-2-nitrophenyl)benzohydrazideC₁₄H₁₃N₃O₃MonoclinicI2/a16.30974.893432.438499.862[5]
N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazideC₁₄H₁₀F₃N₃O₃MonoclinicP2₁/n------------[5]

Note: Specific unit cell parameters for N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide and the β angle for 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide were not explicitly provided in the abstracts.

The data reveals that benzamide derivatives crystallize in various crystal systems, with monoclinic being a common occurrence. The unit cell dimensions and space groups are highly sensitive to the nature and position of the substituents on the phenyl rings. These parameters directly influence the molecular packing and intermolecular interactions within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structures presented in this guide generally follows a standardized workflow. The protocol outlined below is a composite of methodologies reported in the cited literature.[4][6][7][8]

1. Crystallization: The initial and often most critical step is the growth of high-quality single crystals. A common method is the slow evaporation of a saturated solution of the purified compound. Suitable solvents or solvent mixtures may include dichloromethane, methanol, or ethanol.[6] The solution is typically filtered and left in a loosely covered container, allowing for gradual solvent evaporation over days or weeks, leading to the formation of single crystals suitable for diffraction.

2. Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature, typically 100 K or 298 K, to minimize thermal vibrations of the atoms. Monochromatic X-ray radiation, commonly from a Cu Kα (λ = 1.54184 Å) or Mo Kα (λ = 0.71073 Å) source, is used.[4][7] A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model. The final refinement statistics, including the R-factor and goodness-of-fit, are used to assess the quality of the structural model.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for X-ray crystallography of small molecules like this compound derivatives.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization (e.g., Slow Evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Structure Validation (e.g., CIF file) refinement->validation

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzamides in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of fluorinated versus non-fluorinated benzamide-type structures, offering objective experimental data to illustrate the impact of this single-atom substitution on critical drug discovery parameters.

Impact on Biological Activity: A Quantitative Comparison

The introduction of fluorine can significantly alter the binding affinity of a compound for its target protein. This is often attributed to changes in electrostatic interactions, conformational preferences, and the pKa of nearby functional groups. The following tables present data from studies on Histone Deacetylase (HDAC) inhibitors, which share structural similarities with many benzamide drugs, directly comparing fluorinated compounds to their non-fluorinated parent molecules.

Table 1: Comparison of Inhibitory Activity (IC50) of Fluorinated vs. Non-Fluorinated Vorinostat Analogs

Compound IDR Group (Linker)Target EnzymeIC50 (nM)Fold Change vs. Non-Fluorinated
5a -CH2-CH3 (Ethyl)HDAC1120-
3a -CHF-CH2F (BITE)HDAC1631.9x increase
5a -CH2-CH3 (Ethyl)HDAC649-
3a -CHF-CH2F (BITE)HDAC6202.5x increase

Data sourced from a 2019 study on fluorinated vorinostat analogues. The BITE group represents a 1,2-difluoroethylene unit.[1]

Table 2: Comparison of Inhibitory Activity (IC50) of a Fluorinated vs. Non-Fluorinated Peptoid-Based HDAC Inhibitor

Compound IDLinkerTarget EnzymeIC50 (µM)Selectivity Index (HDAC1/HDAC6)
DDK137 Non-fluorinatedHDAC10.0050.45
10h FluorinatedHDAC10.0131.3
DDK137 Non-fluorinatedHDAC60.011-
10h FluorinatedHDAC60.010-

Data sourced from a study on peptoid-based HDAC inhibitors.[2]

These data clearly demonstrate that fluorination can lead to a significant increase in potency. In the case of the vorinostat analogs, the introduction of two fluorine atoms nearly doubled the activity against HDAC1 and increased it 2.5-fold against HDAC6.[1] For the peptoid-based inhibitors, linker fluorination was shown to modulate isoform selectivity.[2]

Enhancing Metabolic Stability

A primary driver for incorporating fluorine in drug design is to block metabolic "soft spots." The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the cytochrome P450 family. By replacing a hydrogen atom at a site prone to oxidative metabolism with a fluorine atom, the metabolic stability and, consequently, the half-life of a drug can be substantially increased.[3][4][5][6]

Table 3: General Effect of Fluorination on Metabolic Stability

Compound TypeParameterTypical Outcome of Fluorination
Benzamide ParentHalf-life (t1/2) in Liver MicrosomesIncrease
Benzamide ParentIntrinsic Clearance (Clint)Decrease

While specific comparative data for a single benzamide pair is not provided in the searched literature, the principle is a well-established strategy in medicinal chemistry. For example, fluorination of the fentanyl analog, para-fluorofentanyl (pFF), resulted in a plasma half-life similar to that of fentanyl, but with significantly increased concentrations in the brain, suggesting that fluorination can also impact tissue distribution.

Modulating Cell Permeability

The effect of fluorination on cell permeability is nuanced. While increasing the lipophilicity of a molecule can enhance its ability to cross cell membranes, excessive lipophilicity can be detrimental. Fluorine's impact on lipophilicity is context-dependent; while fluoro-arenes are generally more lipophilic, monofluorination of alkyl groups can reduce lipophilicity.[3] However, the introduction of fluorine can improve membrane permeability.[3][4][5][6]

Table 4: General Effect of Fluorination on Cell Permeability

Compound TypeParameterTypical Outcome of Fluorination
Benzamide ParentApparent Permeability (Papp) in Caco-2 AssayOften Increased

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Binding Affinity Assay (IC50/Ki Determination)

Objective: To determine the concentration of a test compound that inhibits 50% of the target enzyme's activity (IC50) and to calculate the inhibition constant (Ki).

Methodology:

  • Enzyme and Substrate Preparation: A solution of the purified target enzyme (e.g., HDAC1) and a corresponding fluorogenic substrate are prepared in an appropriate assay buffer.

  • Compound Dilution: The test compounds (fluorinated and non-fluorinated benzamides) are serially diluted to create a range of concentrations.

  • Incubation: The enzyme is pre-incubated with the various concentrations of the test compounds in a microplate.

  • Reaction Initiation: The enzymatic reaction is started by the addition of the substrate.

  • Fluorescence Measurement: The reaction progress is monitored by measuring the increase in fluorescence over time using a plate reader.

  • Data Analysis: The rate of reaction is plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.[7]

Metabolic Stability Assay (Human Liver Microsomes)

Objective: To assess the in vitro metabolic stability of a compound by measuring its rate of depletion when incubated with human liver microsomes.

Methodology:

  • Reagent Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). A solution containing a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system is also prepared.

  • Incubation: The test compound is added to the microsomal suspension. The metabolic reaction is initiated by the addition of the NADPH regenerating system. The mixture is incubated at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.

Cell Permeability Assay (Caco-2)

Objective: To evaluate the intestinal permeability of a compound using a Caco-2 cell monolayer as an in vitro model of the intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ plate and cultured for 18-22 days to form a confluent, differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment: The test compound is added to the apical (donor) side of the monolayer. Samples are collected from the basolateral (receiver) side at various time points. To assess efflux, the experiment is also performed in the reverse direction (basolateral to apical).

  • Sample Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters.

Visualizing the Impact of Fluorination

The following diagrams illustrate key concepts and workflows discussed in this guide.

G cluster_0 Non-Fluorinated Benzamide cluster_1 Fluorinated Benzamide Benzamide Benzamide Metabolite Metabolite Benzamide->Metabolite CYP450 Oxidation Low_Stability Lower Metabolic Stability (Shorter Half-life) F-Benzamide Fluorinated Benzamide No_Metabolism Metabolism Blocked F-Benzamide->No_Metabolism CYP450 Oxidation (Blocked by F) High_Stability Higher Metabolic Stability (Longer Half-life)

Caption: Impact of Fluorination on Metabolic Stability.

G Start Synthesize Fluorinated & Non-Fluorinated Analogs Binding_Assay In Vitro Binding Assay (Determine IC50/Ki) Start->Binding_Assay Metabolic_Assay Metabolic Stability Assay (Liver Microsomes) Start->Metabolic_Assay Permeability_Assay Cell Permeability Assay (Caco-2) Start->Permeability_Assay Data_Analysis Comparative Data Analysis Binding_Assay->Data_Analysis Metabolic_Assay->Data_Analysis Permeability_Assay->Data_Analysis SAR Establish Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: Experimental Workflow for Comparative Analysis.

Conclusion

The strategic use of fluorine in the design of benzamide-based drug candidates offers a powerful tool to enhance potency, increase metabolic stability, and modulate physicochemical properties. As the experimental data indicates, even subtle changes, such as the introduction of a single fluorine atom, can have a dramatic and beneficial impact on the overall profile of a compound. This guide underscores the importance of considering fluorination as a key strategy in the iterative process of lead optimization.

References

A Comparative Guide to Validated Analytical Methods for Quantifying 2-Fluoro-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the accurate quantification of 2-Fluoro-4-nitrobenzamide, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring product quality, monitoring reaction progress, and meeting regulatory requirements. This document outlines detailed experimental protocols and presents comparative performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The choice of analytical method for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and the nature of potential impurities. The following tables summarize the key performance indicators for three commonly employed techniques.

Table 1: Performance Comparison of Analytical Methods

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (%RSD) < 1.5%< 2.0%< 1.0%
Limit of Detection (LOD) ~10 ng/mL~5 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~15 ng/mL~0.3 ng/mL
Primary Application Routine purity and assayVolatile and semi-volatile impurity profilingTrace-level quantification and impurity identification

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine assay and purity determination of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 20% B

    • 12.1-15 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Further dilute with the same solvent to fall within the calibration range (e.g., 1-100 µg/mL).

Validation Parameters:

  • Linearity: A six-point calibration curve is prepared over the range of 1-100 µg/mL.

  • Accuracy: Determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the nominal concentration).

  • Precision: Assessed by analyzing six replicate preparations at 100% of the test concentration (repeatability) and on different days with different analysts (intermediate precision).

  • LOD and LOQ: Calculated based on the signal-to-noise ratio of 3:1 and 10:1, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or time-of-flight).

Chromatographic and Spectrometric Conditions:

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless)

  • Oven Temperature Program:

    • Initial temperature: 100°C (hold for 2 min)

    • Ramp: 15°C/min to 280°C (hold for 5 min)

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent such as ethyl acetate or dichloromethane to a concentration of 1 mg/mL.

Validation Parameters:

  • Linearity: Established using a series of standard solutions of potential impurities.

  • Accuracy: Assessed by spiking known amounts of impurities into a purified sample of this compound.

  • Precision: Determined by repeated injections of a spiked sample.

  • LOD and LOQ: Determined from the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is employed for the quantification of trace levels of this compound and the identification of unknown impurities.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic and Spectrometric Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes

  • MRM Transitions (for quantification): Specific precursor-to-product ion transitions for this compound would be determined during method development.

Sample Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Serially dilute with the initial mobile phase composition to achieve concentrations within the calibration range (e.g., 0.1-50 ng/mL).

Validation Parameters:

  • Linearity: Assessed over a wide dynamic range appropriate for trace analysis.

  • Accuracy and Precision: Evaluated at low, medium, and high concentrations within the calibration range.

  • LOD and LOQ: Determined experimentally by injecting serially diluted solutions.

Visualized Workflows

The following diagrams illustrate the general workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Acetonitrile/Water Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Quantification Integrate->Calibrate Report Generate Report Calibrate->Report

Caption: General workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample in Ethyl Acetate Inject Inject into GC Dissolve->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Library Search & Impurity ID Detect->Identify Quantify Quantify Impurities Identify->Quantify Report Generate Report Quantify->Report

Caption: General workflow for GC-MS analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Prepare Stock Solution Dilute Serial Dilution Stock->Dilute Inject Inject into UHPLC Dilute->Inject Separate UPLC Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Fragment Collision-Induced Dissociation Ionize->Fragment Detect Mass Detection (MRM) Fragment->Detect Quantify Trace Quantification Detect->Quantify Identify Impurity Structure Elucidation Quantify->Identify Report Generate Report Identify->Report

Caption: General workflow for LC-MS/MS analysis.

A Comparative Guide to Catalyst Efficiency in 2-Fluoro-4-nitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Fluoro-4-nitrobenzamide, a key intermediate in the preparation of various pharmaceuticals, demands efficient and selective catalytic methods. This guide provides a comparative analysis of different catalytic systems for the direct amidation of 2-fluoro-4-nitrobenzoic acid, offering insights into their performance based on available experimental data. While a direct head-to-head comparison for this specific transformation is not extensively documented in a single source, this guide consolidates and extrapolates data from studies on structurally similar substrates to provide a valuable resource for catalyst selection and optimization.

Performance Comparison of Catalytic Systems

The efficiency of a catalyst is paramount in chemical synthesis, impacting yield, reaction time, and overall process economy. Below is a summary of various catalytic systems and their potential applicability for the synthesis of this compound.

Catalyst/ReagentCatalyst Loading (mol%)Amine SourceSolventTemperature (°C)Reaction Time (h)Yield (%)Reference/Analogy
Catalytic Systems
TiF₄10BenzylamineTolueneReflux24~96 (for 4-nitrobenzoic acid)[1]
ZrCl₄2-10Various aminesTHF702462-99 (general)[2][3]
Boronic Acid10BenzylamineTolueneReflux (azeotropic)17Up to 99 (for phenylacetic acid)[4]
Nb₂O₅N/A (heterogeneous)AnilineNeatN/AN/AHigh (for methyl benzoate)[5]
Stoichiometric Coupling Agents (for baseline comparison)
HATU/DIPEA110Various aminesDMFRoom Temp0.25 - 1High[6][7]
EDC/HOBt120Various aminesDCM or DMF0 to Room Temp2 - 1270-95[8][9][10][11]
Non-Catalytic Two-Step Method
SOCl₂ then NH₃/AmineN/AMethylamineN/AN/AN/A95 (for N-methyl derivative)[12]

Note: The data for catalytic systems are largely based on analogous reactions due to the limited availability of specific data for 2-fluoro-4-nitrobenzoic acid. The performance of these catalysts may vary for the target substrate. Stoichiometric coupling agents and the two-step method are included to provide a broader context for evaluating catalytic efficiency.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of this compound using different catalytic approaches.

General Catalytic Amidation Protocol (Hypothetical)

This protocol is a generalized procedure based on common practices for direct catalytic amidation.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-nitrobenzoic acid (1.0 equiv.), the chosen catalyst (e.g., TiF₄, 10 mol%), and a suitable solvent (e.g., toluene).

  • Addition of Amine: Add the amine (e.g., a solution of ammonia in an organic solvent or an amine like benzylamine, 1.1 equiv.) to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid catalyst is used, it can be recovered by filtration. The filtrate is then typically washed with an acidic solution (e.g., 1M HCl) to remove unreacted amine, followed by a basic solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to afford the desired this compound.

Stoichiometric Coupling using HATU

This method utilizes a common peptide coupling reagent for amide bond formation.[6][7]

  • Activation: In a reaction flask, dissolve 2-fluoro-4-nitrobenzoic acid (1.0 equiv.) and HATU (1.1 equiv.) in an anhydrous aprotic solvent such as DMF under an inert atmosphere. Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equiv.). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine source (e.g., a solution of ammonia or an amine, 1.2 equiv.) to the activated mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction until completion (typically 15-60 minutes).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with an acidic solution, a basic solution, and brine. Dry the organic layer, concentrate, and purify the crude product as described in the general catalytic protocol.

Stoichiometric Coupling using EDC/HOBt

This is another widely used method for amide synthesis.[8][9][10][11]

  • Reaction Setup: Dissolve 2-fluoro-4-nitrobenzoic acid (1.0 equiv.) and HOBt (1.2 equiv.) in an anhydrous solvent like DCM or DMF under an inert atmosphere. Cool the mixture to 0 °C.

  • Activation: Add EDC·HCl (1.2 equiv.) to the cooled solution and stir for 15-30 minutes at 0 °C.

  • Amine Addition: Add the amine source (1.0 equiv.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring its progress.

  • Work-up and Purification: Follow a similar work-up and purification procedure as outlined for the HATU protocol.

Visualizing the Synthesis Workflow and Catalyst Selection

To aid in understanding the experimental process and the decision-making involved in catalyst selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Mix 2-Fluoro-4-nitrobenzoic Acid, Catalyst, and Solvent start->reactants add_amine Add Amine Source reactants->add_amine heat Heat to Desired Temperature add_amine->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter (if heterogeneous catalyst) cool->filter wash Aqueous Washes (Acidic and Basic) filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end End Product: This compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

Catalyst_Selection cluster_criteria Key Selection Criteria cluster_options Catalyst/Reagent Options cluster_decision Decision Pathway start Catalyst Selection for This compound Synthesis efficiency High Yield & Turnover start->efficiency selectivity Minimal Side Products start->selectivity conditions Mild Reaction Conditions (Temp. & Pressure) start->conditions cost Catalyst Cost & Availability start->cost reusability Catalyst Reusability (for heterogeneous) start->reusability catalytic Catalytic Methods (e.g., Ti, Zr, B, Nb based) efficiency->catalytic selectivity->catalytic conditions->catalytic stoichiometric Stoichiometric Reagents (e.g., HATU, EDC/HOBt) cost->stoichiometric Often lower initial cost reusability->catalytic Key advantage process_dev Process Development / Scale-up catalytic->process_dev Preferred for sustainability lab_scale Lab Scale / High Throughput Screening stoichiometric->lab_scale Convenient for rapid synthesis

Caption: Logical decision-making process for catalyst selection in amide synthesis.

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-4-nitrobenzamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Fluoro-4-nitrobenzamide (CAS No. 350-32-3), a compound utilized in contemporary research and drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Pre-Disposal Safety and Handling

Personal Protective Equipment (PPE): All personnel handling this compound for disposal must wear appropriate PPE to prevent skin and eye contact, inhalation, and ingestion.

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Disposal Procedures for this compound

The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step 1: Waste Identification and Segregation
  • Characterize the Waste: All waste containing this compound must be classified as hazardous chemical waste.

  • Segregate: Keep this compound waste separate from other incompatible waste streams.

Step 2: Containerization and Labeling
  • Use Appropriate Containers: Collect waste in a designated, leak-proof, and sealable container that is compatible with the chemical.

  • Label Clearly: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.

Step 3: Storage Prior to Disposal
  • Store Safely: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.

Step 4: Arrange for Professional Disposal
  • Contact EH&S: Coordinate with your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal contractor.

  • Provide Information: Be prepared to provide the chemical name, quantity, and any other relevant safety information to the disposal service.

Spill and Emergency Procedures

In the event of a spill of this compound, the following steps should be taken immediately:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation to the area, if it is safe to do so.

  • Containment: For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Wearing appropriate PPE, carefully sweep or scoop the absorbed material and spilled powder into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EH&S department.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Identify Waste as This compound B Consult Institutional Protocols and SDS for similar compounds A->B C Wear Appropriate PPE B->C D Segregate from Incompatible Waste C->D E Package in a Labeled, Sealed Container D->E F Store in a Secure, Ventilated Area E->F G Contact EH&S or Approved Waste Disposal Vendor F->G H Arrange for Pickup and Disposal G->H I Spill Occurs J Follow Emergency Spill Procedures I->J Yes J->E

Caption: Decision workflow for the safe disposal of this compound.

This guidance is intended to provide a framework for the safe and compliant disposal of this compound. Always prioritize your institution's specific protocols and consult with safety professionals when in doubt.

Essential Safety and Logistical Information for Handling 2-Fluoro-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for the handling of 2-Fluoro-4-nitrobenzamide (CAS No. 350-32-3), including operational and disposal plans.

Hazard Identification and Classification

This compound is a hazardous substance requiring careful handling. Based on the Globally Harmonized System (GHS), the following classifications and pictograms apply.

Signal Word: Warning

GHS Pictogram:

Exclamation Mark Pictogram

GHS07: Exclamation Mark

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

To ensure the safety of personnel, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryRecommendationSpecification Examples
Hand Protection Chemical resistant glovesNitrile rubber gloves (minimum 5-mil thickness) are recommended for splash protection. For prolonged contact, consult glove manufacturer's chemical resistance data. Discard and replace gloves immediately after contamination.
Eye & Face Protection Safety glasses with side shields or safety goggles. A face shield should be worn if there is a risk of splashing.ANSI Z87.1 compliant.
Skin & Body Protection Laboratory coat.Standard cotton or flame-retardant lab coat. Ensure it is fully buttoned.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is required.N95 or higher particulate respirator.

Operational Plan: Step-by-Step Handling Procedure

A clear and logical workflow is essential for the safe handling of this compound.

prep Preparation handling Handling prep->handling Proceed when ready cleanup Decontamination & Cleanup handling->cleanup After completion disposal Waste Disposal cleanup->disposal Segregate waste doc Documentation disposal->doc Log disposal cluster_waste Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal chemical Unused/Expired This compound halogenated Halogenated/ Nitroaromatic Solid Waste Container chemical->halogenated ppe Contaminated PPE (gloves, wipes, etc.) ppe->halogenated facility Licensed Hazardous Waste Disposal Facility halogenated->facility Arrange pickup

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.